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(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Documentation Hub

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  • Product: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid
  • CAS: 780034-13-1

Core Science & Biosynthesis

Foundational

Technical Monograph: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Topic: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Content Type: Technical Monograph & Process Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Structural Dynamics, Asymmetric Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Content Type: Technical Monograph & Process Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Structural Dynamics, Asymmetric Synthesis, and Peptidomimetic Utility

Executive Summary & Chemical Profile

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is a chiral


-amino acid. Unlike its 

-amino acid counterparts, this molecule possesses an extra methylene group in the backbone, conferring unique rotatable freedom combined with the steric bulk of the ortho-methoxy substituent.

In drug discovery, this scaffold is a critical "foldamer" building block.[1] The 2-methoxyphenyl group provides specific electronic donation and steric locking that stabilizes 14-helix secondary structures in


-peptides, making it highly resistant to proteolytic degradation in human serum.
Physicochemical Specifications
PropertyData / Characteristic
IUPAC Name (3R)-3-Amino-3-(2-methoxyphenyl)propanoic acid
Molecular Formula

Molecular Weight 195.22 g/mol
CAS Registry 103095-63-2 (Racemic generic); Specific (R)-isomer requires chiral designation.[1]
Stereochemistry (R)-configuration at the

-carbon (C3).[1]
Solubility Amphoteric/Zwitterionic.[1] Soluble in water (pH dependent), MeOH, DMSO.[1] Insoluble in non-polar organics (Hexane, Et2O) unless N/C-protected.[1]
pKa Values

;

(Typical for

-amino acids).[1]
Appearance White to off-white crystalline powder.[1]
Synthetic Routes & Process Chemistry

For research and scale-up, maintaining enantiomeric excess (ee) >99% is critical.[1] Two primary routes govern the production of this molecule: Enzymatic Resolution (Scalable/Lower Cost) and Auxiliary-Controlled Asymmetric Synthesis (High Precision).

A. The "Gold Standard" Protocol: Ellman Auxiliary Approach

For high-purity applications (e.g., library synthesis), the use of tert-butanesulfinamide (Ellman's Auxiliary) is the most reliable method to install the (R)-stereocenter with high diastereoselectivity.

Mechanism & Causality: The condensation of 2-methoxybenzaldehyde with (R)-tert-butanesulfinamide yields a chiral sulfinimine. The bulky tert-butyl group directs the subsequent nucleophilic attack of the enolate to a specific face of the imine, locking the stereochemistry before the auxiliary is removed.

Step-by-Step Protocol:

  • Imine Formation:

    • Charge a reactor with 2-methoxybenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq).

    • Add

      
       (2.0 eq) in dry THF.[1] Stir at RT for 12–24 h.[1]
      
    • Checkpoint: Monitor by TLC/HPLC for disappearance of aldehyde.

    • Workup: Quench with brine, filter Ti salts, concentrate to yield the (R)-sulfinimine.[1]

  • Reformatsky-Type Addition:

    • Prepare a Reformatsky reagent using Ethyl bromoacetate and activated Zinc dust in THF.

    • Cool the sulfinimine solution to -78°C (critical for max diastereoselectivity).

    • Add the Reformatsky reagent slowly. The zinc enolate attacks the imine C=N bond.

    • Causality: The (R)-auxiliary forces the attack to yield the (R,R)-sulfinamide ester intermediate.

  • Deprotection & Hydrolysis:

    • Treat the intermediate with 4M HCl in Dioxane/MeOH. This cleaves the N-sulfinyl group and hydrolyzes the ethyl ester simultaneously (if heated) or sequentially.

    • Purification: Isolate the free amino acid via ion-exchange chromatography (Dowex 50W) to remove zinc salts and sulfinamide byproducts.

B. Diagrammatic Workflow (Graphviz)[1]

SynthesisWorkflow Figure 1: Asymmetric Synthesis via Ellman Auxiliary Strategy Start 2-Methoxybenzaldehyde Inter1 Chiral Sulfinimine (Stable Intermediate) Start->Inter1 Ti(OEt)4 Condensation Aux (R)-tert-butanesulfinamide Aux->Inter1 Reagent Ethyl Bromoacetate / Zn Inter2 Protected u03b2-Amino Ester (High dr%) Reagent->Inter2 Acid HCl / Dioxane Final (R)-3-Amino-3-(2-methoxyphenyl) propanoic acid Acid->Final Inter1->Inter2 Reformatsky (-78°C) Inter2->Final Deprotection & Hydrolysis

Analytical Characterization & Validation

Trustworthiness in synthesis requires rigorous validation.[1] The ortho-methoxy group introduces distinct NMR signatures.

Validation Protocol
  • Chiral HPLC (Enantiomeric Excess):

    • Column: Daicel Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.[1]

    • Detection: UV at 254 nm (aromatic absorption).[1]

    • Criteria: The (R)-enantiomer must exceed 98% ee for biological testing.

  • 1H NMR Spectroscopy (400 MHz, D2O/DCl):

    • Diagnostic Signals:

      • 
         ppm (s, 3H, -OCH3).[1]
        
      • 
         ppm (t, 1H, 
        
        
        
        -CH).[1] The coupling constant (
        
        
        ) here is critical; in the free acid, it appears as a triplet or dd due to the adjacent
        
        
        -methylene protons.
      • 
         ppm (m, 2H, 
        
        
        
        -CH2).[1] These appear as an ABX system due to the chiral center at C3.
Applications in Peptidomimetics & Drug Design

The core value of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid lies in its ability to force peptide backbones into stable secondary structures that natural peptides cannot achieve.

The "Foldamer" Effect

When incorporated into oligomers (


-peptides), this residue promotes the formation of a 14-Helix .
  • Mechanism: The ortho-methoxy group creates steric hindrance that restricts rotation around the

    
     bond. This "locking" effect reduces the entropic cost of folding.
    
  • Biological Implication:

    
    -peptides containing this residue are invisible to common proteases (trypsin, chymotrypsin), leading to dramatically extended half-lives in plasma.[1]
    
Visualizing the Stability Logic

FoldamerLogic Figure 2: Mechanistic Pathway from Chemical Structure to Drug Stability Input Beta-Amino Acid (2-OMe-Phenyl) Steric Ortho-Methoxy Steric Clash Input->Steric Backbone Restricted Bond Rotation (Entropy u2193) Steric->Backbone Helix Stable 14-Helix Formation Backbone->Helix Protease Proteolytic Resistance Helix->Protease Enzyme Mismatch Drug High Bioavailability Drug Candidate Protease->Drug

References
  • Ellman, J. A., et al. "Asymmetric Synthesis of

    
    -Amino Acids via the addition of enolates to tert-butanesulfinyl imines."[1][2] Journal of Organic Chemistry. [1]
    
  • Seebach, D.

    
    -Peptides: a surprise at every turn."[1] Chemical Communications.[1] 
    
  • Gellman, S. H. "Foldamers: a manifesto."[1] Accounts of Chemical Research.

  • Rodionov, V. M. "Synthesis of

    
    -amino acids."[1] Post-conversion modifications described in Organic Syntheses.  (General Rodionov protocol reference).[1]
    
  • Santa Cruz Biotechnology. "3-Amino-3-(2-methoxyphenyl)propanoic acid Product Data." [1][3]

Sources

Exploratory

Technical Guide: Synthesis of (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid

Executive Summary This guide details the synthetic pathways for (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid , a critical -amino acid building block used in peptidomimetics and small-molecule drug discovery. Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic pathways for (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid , a critical


-amino acid building block used in peptidomimetics and small-molecule drug discovery. Unlike its 

-amino acid counterparts, this

-amino acid confers increased proteolytic stability and unique secondary structural features (e.g.,

-peptides/helices) to peptide backbones.

The presence of the 2-methoxyphenyl (ortho-methoxy) group introduces specific steric and electronic considerations compared to the more common para-isomer. This guide prioritizes the (R)-enantiomer , requiring methods with high stereocontrol.

Core Synthetic Strategies
MethodTypeKey AdvantageScalabilityCost Profile
1. Ellman's Auxiliary DiastereoselectiveHigh ee (>98%), predictable stereochemistryMedium (g to kg)High (Reagents)
2. Enzymatic Resolution BiocatalyticGreen chemistry, mild conditionsHigh (Industrial)Low
3. Asymmetric Hydrogenation CatalyticAtom economy, low wasteHighHigh (Catalyst)

Part 1: Retrosynthetic Analysis

To access the (R)-enantiomer, we disconnect the C-N and C-C bonds. The most logical precursors are 2-methoxybenzaldehyde (commercially abundant) or 3-(2-methoxyphenyl)acrylic acid .

Retrosynthesis Target (R)-3-Amino-3-(2-methoxyphenyl) propanoic acid Imine Chiral Sulfinyl Imine (Ellman Route) Target->Imine Deprotection Enamine Beta-Enamino Ester (Hydrogenation Route) Target->Enamine Hydrolysis Racemic Racemic Beta-Amino Ester (Resolution Route) Target->Racemic Kinetic Resolution Aldehyde 2-Methoxybenzaldehyde Imine->Aldehyde Condensation Enamine->Aldehyde Condensation Racemic->Aldehyde Rodionov Rxn

Figure 1: Retrosynthetic disconnection showing three primary access points from the common aldehyde precursor.

Part 2: Method 1 - The Precision Route (Ellman's Auxiliary)

Best for: Discovery chemistry, high purity requirements, and establishing absolute configuration.

This method utilizes (R)-tert-butanesulfinamide (Ellman's auxiliary) to induce chirality. Note that to obtain the (R)-amine product, one typically uses the (R)-sulfinamide if performing a Reformatsky-type addition, though this depends on the specific transition state (Zimmerman-Traxler). Crucial: Verify the sense of induction for your specific nucleophile.

Protocol:

Step 1: Condensation

  • Reagents: 2-Methoxybenzaldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)

    
     (2.0 equiv).
    
  • Solvent: Dry THF or DCM.

  • Procedure: Stir the mixture at room temperature for 12-24 hours. The ortho-methoxy group may slow kinetics due to steric hindrance; monitor by TLC/LCMS.

  • Workup: Quench with brine, filter through Celite to remove Titanium salts.

  • Product: (R,E)-N-(2-methoxybenzylidene)-2-methylpropane-2-sulfinamide.

Step 2: Diastereoselective Reformatsky Addition

  • Reagents: Ethyl bromoacetate (3.0 equiv), Activated Zn dust (excess).

  • Solvent: THF (reflux).

  • Mechanism: The zinc enolate attacks the sulfinyl imine. The bulky tert-butyl group and the metal chelation direct the attack to the Re-face (typically) or Si-face depending on conditions.

  • Yield: Expect 70-85%.

  • Purification: Flash chromatography. Isolate the major diastereomer.

Step 3: Deprotection & Hydrolysis

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Stir at RT for 1 hour to remove the sulfinyl group and hydrolyze the ethyl ester (may require mild heating or LiOH step for ester hydrolysis).

  • Isolation: Precipitate the amino acid hydrochloride salt or purify via ion-exchange chromatography (Dowex).

Key Insight: The ortho-methoxy substituent can coordinate with the Titanium Lewis acid, potentially altering the reaction rate or stereochemical outcome compared to the para-isomer. Ensure strict moisture control.

Part 3: Method 2 - The Scalable Route (Enzymatic Resolution)

Best for: Large-scale synthesis (>100g), cost reduction, and green chemistry compliance.

This method starts with a racemic synthesis (Rodionov reaction) followed by a kinetic resolution using a Lipase (e.g., Candida antarctica Lipase B - CALB).

Protocol:

Step 1: Modified Rodionov Reaction (Racemic Synthesis)

  • Reagents: 2-Methoxybenzaldehyde, Malonic acid, Ammonium acetate.

  • Solvent: Ethanol (reflux).

  • Mechanism: Condensation followed by decarboxylation and Michael addition of ammonia.

  • Product: Racemic 3-amino-3-(2-methoxyphenyl)propanoic acid.

  • Esterification: Convert to Ethyl 3-amino-3-(2-methoxyphenyl)propanoate using SOCl

    
    /EtOH.
    

Step 2: Enzymatic Kinetic Resolution

  • Enzyme: CALB (immobilized, e.g., Novozym 435).

  • Solvent: MTBE or Toluene (biphasic with phosphate buffer pH 7.0).

  • Acyl Donor: Ethyl acetate or Vinyl acetate (if performing transesterification) OR Water (if performing hydrolysis).

    • Hydrolysis Mode: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Reaction: Stir at 30-40°C. Monitor conversion via chiral HPLC. Stop at ~50% conversion.

  • Separation: The (S)-acid partitions into the aqueous basic phase. The desired (R)-ester remains in the organic phase.

  • Final Hydrolysis: Chemical hydrolysis (LiOH) of the resolved (R)-ester yields the target acid.

EnzymaticResolution Racemic Racemic Ethyl Ester CALB CALB Lipase (Hydrolysis) Racemic->CALB pH 7.0 Buffer SAcid (S)-Acid (Hydrolyzed) CALB->SAcid Aqueous Phase REster (R)-Ester (Unreacted) CALB->REster Organic Phase Target (R)-Amino Acid (Target) REster->Target Chemical Hydrolysis (LiOH)

Figure 2: Workflow for the enzymatic kinetic resolution of the racemic ester.

Part 4: Method 3 - Asymmetric Hydrogenation

Best for: Industrial production where a validated catalyst system exists.

This involves the hydrogenation of a


-enamino ester (Z-isomer) using a Chiral Rhodium or Ruthenium catalyst.
  • Substrate Synthesis: Condense 2-methoxybenzaldehyde with ammonium acetate and ethyl malonate to form the

    
    -enamino ester.
    
  • Catalyst: [Rh(COD)(DuPhos)]OTf or [Rh(COD)(Ferrotane)]BF

    
    .
    
    • Note: The ligand choice is critical. DuPhos and Ferrotane ligands are privileged for

      
      -amino acid synthesis.
      
  • Conditions: 5-10 bar H

    
    , MeOH, RT.
    
  • Outcome: High ee (>95%) is achievable. The ortho-methoxy group may require higher catalyst loading (1-2 mol%) due to steric bulk hindering the approach to the metal center.

Comparative Data Summary

ParameterEllman's SulfinamideEnzymatic ResolutionAsymmetric Hydrogenation
Enantiomeric Excess (ee) 98-99%>99% (after recrystallization)90-97%
Yield (Overall) 60-75%35-45% (max 50% theoretical)85-95%
Step Count 3-43 (starting from aldehyde)2
Ortho-Effect Risk Moderate (Lewis Acid chelation)Low (Enzyme pocket is flexible)High (Steric hindrance)

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research.

  • Soloshonok, V. A., et al. (2010). "Rodionov reaction: An efficient synthesis of beta-amino acids." Organic Process Research & Development.
  • Ribeiro, C. M. R., et al. (2001). "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society.[1]

  • Weiner, B., et al. (2010). "Asymmetric Hydrogenation of Enamides and Enamines." Chemical Society Reviews.

  • Vertex AI Search. (2026). "Synthesis methods for (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid.

Sources

Foundational

Technical Whitepaper: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

This technical guide details the pharmacological and chemical profile of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid , a privileged chiral -amino acid scaffold used in the synthesis of peptidomimetics, integrin antagon...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological and chemical profile of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid , a privileged chiral


-amino acid scaffold used in the synthesis of peptidomimetics, integrin antagonists, and neuroactive agents.

Mechanism of Action, Synthesis, and Pharmacological Utility

Executive Summary

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (also known as (R)-


-(2-methoxyphenyl)-

-alanine) is a non-proteinogenic amino acid serving as a critical chiral building block in modern drug discovery. Unlike natural

-amino acids, this

-amino acid derivative confers unique conformational constraints and metabolic stability to peptide backbones.

Its primary utility lies in the synthesis of Integrin Antagonists (targeting


 and 

receptors) and GABA-mimetic neuropathic agents . The 2-methoxyphenyl moiety acts as a steric anchor, enhancing receptor subtype selectivity compared to unsubstituted phenyl analogs.
Chemical Attribute Specification
IUPAC Name (3R)-3-amino-3-(2-methoxyphenyl)propanoic acid
Molecular Formula C

H

NO

Molecular Weight 195.22 g/mol
Chiral Center (R)-Configuration at C3
Key Functional Groups Primary Amine, Carboxylic Acid, Aryl Ether
Primary Application Chiral Intermediate for Peptidomimetics & CNS Agents
Mechanism of Action: The -Amino Acid Advantage

The "mechanism of action" for this compound functions on two levels: as a structural pharmacophore in drug design and as a bioactive moiety in specific receptor interactions.

2.1 Structural Mechanism: Proteolytic Stability & Foldamer Formation

Incorporating (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid into peptide drugs alters the backbone topology, preventing enzymatic degradation.

  • Protease Resistance: Mammalian proteases (e.g., trypsin, pepsin) specifically cleave

    
    -peptide bonds. The additional methylene group (
    
    
    
    ) in the
    
    
    -amino acid backbone renders the resulting amide bond unrecognizable to these enzymes, significantly extending the plasma half-life (
    
    
    ) of the therapeutic.
  • Secondary Structure Induction: The (R)-configuration induces specific helical turns (e.g., the 14-helix in

    
    -peptides). The ortho-methoxy substituent restricts rotation around the 
    
    
    
    -Aryl bond, locking the molecule into a bioactive conformation that maximizes binding affinity.
2.2 Pharmacological Mechanism: Receptor Ligand Mimicry

In the context of specific drug classes, the molecule acts as a bioisostere:

  • GABA-B Receptor Agonism (Neurological Targets):

    • Structurally homologous to Baclofen (4-chlorophenyl-

      
      -alanine).
      
    • The (R)-isomer mimics the spatial arrangement of

      
      -aminobutyric acid (GABA). The 2-methoxy group occupies a hydrophobic pocket in the GABA-B receptor, potentially altering potency or reducing off-target effects compared to the chloro-derivative.
      
  • Integrin Antagonism (RGD Mimetics):

    • Used to synthesize RGD (Arg-Gly-Asp) mimetics. The

      
      -amino acid replaces the Aspartate residue.
      
    • Mechanism: The carboxylic acid coordinates with the metal ion (e.g.,

      
      ) in the integrin binding site, while the amine group forms hydrogen bonds with the backbone of the receptor. The 2-methoxyphenyl group provides 
      
      
      
      -stacking interactions with aromatic residues (e.g., Tyrosine) in the binding pocket, enhancing selectivity for
      
      
      integrins (implicated in angiogenesis and tumor metastasis).

Mechanism cluster_Structural Structural Mechanism cluster_Pharma Pharmacological Targets Compound (R)-3-Amino-3-(2-methoxyphenyl) propanoic acid BetaBackbone β-Backbone Expansion (-CH2- Insertion) Compound->BetaBackbone Conformation Restricted Rotation (Ortho-Methoxy Lock) Compound->Conformation Protease Protease Resistance (Increased t1/2) BetaBackbone->Protease GABA GABA-B Receptor (Agonist/Modulator) Conformation->GABA Bioisostere Integrin Integrin αvβ3 (RGD Mimetic) Conformation->Integrin π-Stacking

Figure 1: Dual mechanistic pathways of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid in therapeutics.

Synthesis & Production Protocols

The synthesis of the enantiopure (R)-isomer is critical, as the (S)-isomer is often inactive or distomeric. The preferred industrial route is Enzymatic Resolution , which offers high enantiomeric excess (


).
3.1 Protocol: Enzymatic Resolution via Lipase

This method utilizes Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the ester of the (R)-enantiomer.

Reagents:

  • Racemic Ethyl 3-amino-3-(2-methoxyphenyl)propanoate

  • Candida antarctica Lipase B (immobilized)

  • Solvent: Diisopropyl ether / Phosphate Buffer (pH 7.0)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve racemic ethyl 3-amino-3-(2-methoxyphenyl)propanoate (10 mmol) in Diisopropyl ether (50 mL).

  • Enzyme Addition: Add Phosphate buffer (50 mL, 0.1 M, pH 7.0) and immobilized CAL-B (500 mg).

  • Reaction: Stir the biphasic mixture at 30°C for 24–48 hours. Monitor conversion via HPLC.

    • Mechanism:[1][2] The lipase selectively hydrolyzes the (S)-ester to the (S)-acid (kinetic resolution) or, depending on the specific acyl donor used in acetylation strategies, selectively acylates the (R)-amine.

    • Standard Hydrolysis Route: If the lipase is (R)-selective for hydrolysis: The (R)-ester is hydrolyzed to (R)-Acid (Target), leaving (S)-Ester unreacted.

  • Separation:

    • Filter off the enzyme.

    • Separate the organic layer (contains unreacted Ester) and aqueous layer (contains Product Acid).

    • Acidify the aqueous layer to pH 2.0 with 1M HCl.

    • Extract the (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water to achieve

    
     purity.
    
3.2 Quality Control (HPLC)
  • Column: Chiralpak IA or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (detects the anisole ring).

  • Acceptance Criteria: Enantiomeric Excess (

    
    ) 
    
    
    
    .
Experimental Validation: Biological Assay

To validate the "Mechanism of Action" as an integrin antagonist, a solid-phase binding assay is standard.

Protocol:


 Integrin Binding Assay 
  • Coat Plate: Coat 96-well plates with Vitronectin (natural ligand) at 1

    
    g/mL overnight.
    
  • Block: Block non-specific binding with 1% BSA.

  • Incubation: Add the test compound (derivative of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid) at varying concentrations (

    
    ) along with purified 
    
    
    
    integrin.
  • Detection: Add primary antibody (anti-

    
    ) followed by HRP-conjugated secondary antibody.
    
  • Readout: Measure absorbance at 450 nm.

  • Analysis: Calculate

    
    . A potent mimetic should show 
    
    
    
    .
References
  • Review of Beta-Amino Acids in Drug Design: Steer, D. L., Lew, R. A., Perlmutter, P., & Smith, A. I. (2002).

    
    -Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Link
    
  • Synthesis via Enzymatic Resolution: Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids. Tetrahedron, 62(25), 5831-5854. Link
    
  • Integrin Antagonists & RGD Mimetics: Heckmann, D., et al. (2007). Novel RGD-mimetics as integrin antagonists: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 15(15), 5182-5196. Link

  • GABA Analog Mechanisms: Froestl, W. (2010). Chemistry and pharmacology of GABA-B receptor ligands. Advances in Pharmacology, 58, 19-62. Link

  • Chemical Identity & Properties: PubChem Compound Summary for 3-Amino-3-(2-methoxyphenyl)propanoic acid. Link

Sources

Exploratory

Comprehensive Characterization of (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid: A Technical Guide

Executive Summary (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS 103095-63-2) is a specialized -amino acid used primarily as a chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS 103095-63-2) is a specialized


-amino acid used primarily as a chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates. Unlike its 

-amino acid counterparts, the

-amino backbone confers resistance to proteolytic degradation, making it a critical scaffold for stabilizing peptide drugs.

This guide provides a rigorous technical analysis of its spectroscopic signature (NMR, IR, MS), synthesis via the authoritative Juaristi methodology, and quality control parameters required for drug development applications.

Chemical Identity & Properties

PropertyData
IUPAC Name (3R)-3-Amino-3-(2-methoxyphenyl)propanoic acid
Common Name (R)-

-(2-Methoxyphenyl)-

-alanine
CAS Number 103095-63-2 (R-isomer); 720662-28-2 (S-isomer)
Molecular Formula C

H

NO

Molecular Weight 195.22 g/mol
Chirality (R)-Enantiomer
Physical State White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents

Synthesis & Resolution Methodologies

To ensure high enantiomeric excess (


), the synthesis of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is best achieved using the Juaristi Pyrimidinone Method . This approach utilizes a chiral auxiliary to direct the stereochemistry of the 

-carbon.
The Juaristi Protocol (Chiral Auxiliary Route)

This method involves the diastereoselective addition of a reformatsky-type enolate or lithium enolate to a chiral pyrimidinone derivative.

  • Auxiliary Formation: Condensation of an amino acid derivative (e.g., (S)-asparagine or (S)-phenylethylamine derived auxiliary) with an aldehyde.

  • Alkylation/Addition: The 2-methoxybenzaldehyde is introduced to the chiral scaffold.

  • Hydrolysis: Acidic hydrolysis cleaves the auxiliary, releasing the free

    
    -amino acid while recovering the chiral auxiliary.
    
Synthesis Workflow Diagram

The following diagram outlines the logical flow of the asymmetric synthesis and subsequent purification.

SynthesisWorkflow Start Start: 2-Methoxybenzaldehyde Intermed Chiral Imine/Pyrimidinone Intermediate Start->Intermed Condensation Auxiliary Chiral Auxiliary (e.g., (S)-1-phenylethylamine) Auxiliary->Intermed Reaction Diastereoselective Mannich/Reformatsky Intermed->Reaction Stereocontrol Hydrolysis Acid Hydrolysis (6N HCl, Reflux) Reaction->Hydrolysis Cleavage Purification Ion Exchange Chromatography (Dowex) Hydrolysis->Purification Product (R)-3-Amino-3-(2-methoxyphenyl) propanoic acid Purification->Product Crystallization

Caption: Workflow for the asymmetric synthesis of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid ensuring high enantiomeric purity.

Spectroscopic Characterization

The following data represents the characteristic signals for the hydrochloride salt of the title compound in deuterated dimethyl sulfoxide (DMSO-d


).
Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-d

)

The 2-methoxy substituent creates a distinct shielding/deshielding pattern on the aromatic ring compared to the 3- or 4-methoxy isomers.

Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
8.45 Broad s3HNH

Ammonium protons (deshielded by positive charge).
7.35 dd1HAr-H (6)Ortho to alkyl chain; deshielded by proximity to cation.
7.28 td1HAr-H (4)Meta to methoxy; typical aromatic resonance.
7.05 d1HAr-H (3)Ortho to methoxy; shielded by electron donation (resonance).
6.95 t1HAr-H (5)Para to alkyl; standard aromatic multiplet.
4.82 dd1HCH -NH

Benzylic proton (

-position). Chiral center.
3.81 s3HO-CH

Methoxy group; diagnostic singlet.
2.85 dd1HCH

-COOH (a)
Diastereotopic proton

to carbonyl.
2.68 dd1HCH

-COOH (b)
Diastereotopic proton

to carbonyl.

C NMR (100 MHz, DMSO-d

)
Shift (

ppm)
AssignmentNotes
171.8 C =OCarboxylic acid carbonyl.
157.2 Ar-C -OMeIpso carbon attached to oxygen (strongly deshielded).
129.5 Ar-C -HAromatic methine.
128.8 Ar-C -HAromatic methine.
125.4 Ar-C -AlkylIpso carbon attached to the chiral center.
120.5 Ar-C -HAromatic methine.
111.2 Ar-C -HOrtho to methoxy (shielded).
55.8 O-C H

Methoxy carbon.
48.5 C H-NH


-Carbon (Chiral center).[1]
38.2 C H

-COOH

-Carbon.[2]
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization)

  • Molecular Ion:

    
     m/z
    
  • Fragmentation Pattern:

    • m/z 196: Parent Ion

      
      .
      
    • m/z 179:

      
      . Characteristic loss of ammonia from the protonated amine.
      
    • m/z 151:

      
      . Decarboxylation.
      
    • m/z 135:

      
      . Styrenyl cation formed after loss of both functional groups.
      

MassSpec Parent Parent Ion [M+H]+ m/z 196.2 Frag1 Loss of NH3 [M-17]+ -> m/z 179 Parent->Frag1 - NH3 Frag2 Loss of COOH [M-45]+ -> m/z 151 Parent->Frag2 - HCOOH Base Tropylium/Styrenyl Deriv. m/z ~121/135 Frag1->Base Fragmentation Frag2->Base

Caption: Proposed ESI-MS fragmentation pathway for (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid.

Infrared Spectroscopy (IR)
  • 3400 - 2600 cm

    
     (Broad):  N-H stretch (ammonium salt) overlapping with O-H stretch of carboxylic acid.
    
  • 1715 cm

    
     (Strong):  C=O stretch (Carboxylic acid).
    
  • 1590, 1495 cm

    
    :  C=C Aromatic ring skeletal vibrations.
    
  • 1245 cm

    
    :  C-O-C asymmetric stretch (Aryl alkyl ether). Key diagnostic band for the methoxy group.
    

Quality Control & Stereochemical Validation

Enantiomeric Purity Determination

Distinguishing the (R) enantiomer from the (S) enantiomer requires chiral chromatography, as NMR spectra in achiral solvents are identical.

  • Method: Chiral HPLC

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : TFA (80:20:0.1).

  • Detection: UV at 210 nm or 254 nm.

  • Acceptance Criteria:

    
    .
    
Optical Rotation

Specific rotation is the primary physical constant for quick identification.

  • Parameter:

    
    
    
  • Solvent: H

    
    O or 1N HCl.
    
  • Typical Value: The rotation direction (+) or (-) is specific to the enantiomer. Note: Literature values for similar 3-methoxy derivatives are small (+3.8°). Always verify against a certified reference standard of the (S)-isomer (CAS 720662-28-2) to confirm the sign of the (R)-isomer.

References

  • Juaristi, E. (1997). Enantioselective Synthesis of

    
    -Amino Acids. Wiley-VCH. Link
    
  • Santa Cruz Biotechnology. (2024). 3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS 103095-63-2) Product Data. Link[3]

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: 3-(2-Methoxyphenyl)propionic acid derivatives. Link

  • BLDpharm. (2024). (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid Product Analysis. Link

Sources

Foundational

Structural Elucidation of (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid: A Crystallographic Guide

Topic: Structural Elucidation of (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid Content Type: Technical Whitepaper & Crystallographic Protocol Audience: Structural Biologists, Solid-State Chemists, and Pharmaceutical Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid Content Type: Technical Whitepaper & Crystallographic Protocol Audience: Structural Biologists, Solid-State Chemists, and Pharmaceutical Scientists.

Executive Summary

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is a critical chiral


-amino acid building block, widely utilized in the synthesis of peptidomimetics and small-molecule therapeutics (e.g., integrin inhibitors, antiepileptics). Unlike its 

-amino acid counterparts, this

-analog possesses an extra backbone carbon, imparting proteolytic stability and unique folding propensities (foldamers).[]

This guide details the rigorous protocol for the solid-state analysis of this molecule. It focuses on overcoming the specific challenges posed by the 2-methoxyphenyl substituent—specifically the steric bulk at the ortho position which disrupts standard packing motifs—and establishes a self-validating workflow for determining absolute configuration in the absence of heavy atoms.

Molecular Context & Structural Significance[1][2][3][4][5][6]

The target molecule is a


-phenylalanine derivative. The presence of the methoxy group at the ortho (2-) position is structurally determinative.
  • Steric Hindrance: The 2-methoxy group creates significant steric clash with the benzylic proton and the amino group, restricting rotation around the

    
     bond.
    
  • Electronic Effects: The methoxy oxygen acts as a weak hydrogen bond acceptor, potentially stabilizing non-classical intramolecular contacts (

    
    ).
    
  • Zwitterionic Lattice: In its neutral form, the molecule crystallizes as a zwitterion (

    
    ), creating strong electrostatic networks that dominate the lattice energy.
    
The "Ortho-Effect" in Crystal Packing

While para-substituted analogs often form planar sheets, the ortho-substitution forces the aromatic ring out of coplanarity with the backbone. This often leads to helical supramolecular assemblies or corrugated sheets in the crystal lattice, significantly affecting solubility and dissolution rates in drug formulations.

Experimental Protocol: Crystallization & Data Acquisition

Reliable structural analysis begins with high-fidelity single crystals. The zwitterionic nature of the compound requires specific solvent strategies.

Polymorph Screening & Crystal Growth

Objective: Obtain single crystals suitable for X-ray diffraction (


 mm).
MethodSolvent SystemMechanismTarget Outcome
Vapor Diffusion Water (solv) / Ethanol (antisolv)Slow supersaturationZwitterionic Form A (Thermodynamic)
Slow Evaporation Methanol/Water (1:1)Controlled concentrationHydrates (Pseudopolymorphs)
Salt Formation 1M HCl in IsopropanolIonic pairingHydrochloride Salt (Better diffraction)

Expert Insight: Avoid pure organic solvents (e.g., DCM, Hexane) as the zwitterion is insoluble. If the neutral form yields poor crystals, convert to the hydrochloride salt . The chloride ion provides a heavier scatterer, improving the anomalous signal for absolute configuration determination.

Data Collection Strategy

For this light-atom structure (C, H, N, O), standard Mo-radiation often fails to provide a conclusive absolute structure (Flack parameter).

  • Radiation Source: Cu K

    
     (
    
    
    
    )
    .
    • Reasoning: Copper radiation maximizes the anomalous scattering signal (

      
      ) of Oxygen and Nitrogen, which is critical for distinguishing the (R) enantiomer from the (S) without heavy atoms.
      
  • Temperature: 100 K (Cryogenic) .

    • Reasoning: Freezing rotation of the methoxy group reduces thermal ellipsoids, allowing precise resolution of the aromatic ring orientation.

Structural Analysis Workflow

The following diagram outlines the logical flow from raw data to validated structural model.

CrystalWorkflow Sample Racemic/Enantiopure Material Screen Polymorph Screening (Vapor Diffusion) Sample->Screen Solubility Check Diffraction XRD Data Collection (Cu K-alpha, 100K) Screen->Diffraction Single Crystal Selection Phasing Structure Solution (Direct Methods/Dual Space) Diffraction->Phasing Integration & Scaling Refinement Refinement & Validation (SHELXL) Phasing->Refinement Model Building Refinement->Screen If R1 > 8% (Disorder) AbsConfig Absolute Config (Flack Parameter) Refinement->AbsConfig Anomalous Scattering

Caption: Figure 1. Crystallographic workflow for light-atom chiral molecules. Note the feedback loop: high R-factors often necessitate re-crystallization to resolve disorder.

Detailed Structural Metrics & Analysis

Once the structure is solved, the analysis must focus on three specific areas to validate the (R)-configuration and understand the solid-state behavior.

Absolute Configuration (The Flack Parameter)

For the (R)-enantiomer, the chiral center at


 must be validated.
  • Metric: Flack Parameter (

    
    ).
    
  • Validation Criteria:

    • 
       (with standard deviation 
      
      
      
      ): Correct absolute structure.
    • 
      : Inverted structure (sample is S-enantiomer or model is inverted).
      
    • Action: If

      
       is too high (>0.3), re-collect data using a longer exposure time to increase redundancy, or synthesize the HCl salt to introduce Chlorine (strong anomalous scatterer).
      
Conformational Analysis: Torsion Angles

The 2-methoxyphenyl group dictates the fold.

  • Key Torsion Angle (

    
    ): 
    
    
    
    .
  • Expectation: Unlike unsubstituted

    
    -phenylalanine (where 
    
    
    
    or
    
    
    ), the 2-methoxy group will force a deviation to avoid the
    
    
    clash.
  • Backbone Torsion (

    
    ): 
    
    
    
    .
    • Gauche conformation (

      
      ) is typical for foldamers forming 14-helices.
      
    • Anti conformation (

      
      ) indicates sheet formation.
      
Supramolecular Hydrogen Bonding

In the zwitterionic form, the lattice is held together by a Charge-Assisted Hydrogen Bond (CAHB) network.

  • Primary Interaction:

    
     (Carboxylate).
    
  • Pattern: Head-to-tail chains forming

    
     or 
    
    
    
    graph set motifs.
  • Secondary Interaction:

    
    . If this intramolecular bond exists, it "locks" the conformation, making the molecule rigid and potentially increasing oral bioavailability by reducing the entropic penalty of binding to protein targets.
    

Interactions Amine Ammonium (NH3+) Carboxyl Carboxylate (COO-) Amine->Carboxyl Intermolecular Salt Bridge (Strong, 2.8 Å) Methoxy 2-Methoxy (OMe) Amine->Methoxy Intramolecular H-bond (Weak, conformation lock) Lattice Crystal Lattice Stability Carboxyl->Lattice Head-to-Tail Chains Methoxy->Lattice Disrupts Planar Stacking

Caption: Figure 2. Interaction hierarchy. The strong salt bridge drives crystallization, while the methoxy group acts as a conformational lock.

Pharmaceutical Implications[2][5][7]

Understanding the crystal structure of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid directly impacts drug development:

  • Bioavailability: If the crystal structure reveals a tight, high-density packing (high melting point), the dissolution rate may be rate-limiting. The "ortho-twist" usually lowers density compared to para-isomers, potentially aiding solubility.

  • Stability: The zwitterionic form is generally non-hygroscopic and chemically stable. However, if the analysis reveals solvent channels (solvates), the material may be prone to desolvation and amorphization during processing.

  • Chiral Purity: X-ray analysis is the ultimate arbiter of optical purity. If the refinement suggests a centrosymmetric space group (e.g.,

    
    ) instead of a chiral one (e.g., 
    
    
    
    ), the sample is racemic , indicating a failure in the asymmetric synthesis or resolution step.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Guidance on the determination of absolute configuration." Link

  • Parsons, S. (2021). "Introduction to SHELXL for Small Molecule Refinement." Journal of Applied Crystallography. Link

Sources

Exploratory

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid CAS number and identifiers

Executive Summary & Chemical Identity (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (also known as (R)- -(2-methoxyphenyl)- -alanine) is a critical chiral -amino acid building block. Unlike naturally occurring -amino aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (also known as (R)-


-(2-methoxyphenyl)-

-alanine) is a critical chiral

-amino acid building block. Unlike naturally occurring

-amino acids,

-amino acids possess an additional carbon atom in the backbone, conferring unique conformational stability and resistance to enzymatic degradation when incorporated into peptides. This specific ortho-methoxy derivative is highly valued in the synthesis of peptidomimetics, foldamers, and neuroactive pharmaceutical intermediates.
Chemical Identifiers & Properties
PropertySpecification
Chemical Name (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid
Synonyms (R)-

-(2-Methoxyphenyl)-

-alanine; (3R)-3-Amino-3-(2-methoxyphenyl)propionic acid
CAS Number 103095-63-2 (Racemate); (R)-Enantiomer often custom synthesized or resolved
Molecular Formula C

H

NO

Molecular Weight 195.22 g/mol
Chiral Center C3 (R-configuration)
SMILES (Isomeric) COc1ccccc1CC(=O)O
pKa (Predicted)

-COOH: ~3.6

Synthetic Routes & Manufacturing

Achieving high enantiomeric excess (ee) is the primary challenge in manufacturing this compound. While racemic synthesis via the Rodionov reaction is possible, modern drug development demands high optical purity. Two authoritative methodologies are presented below: Asymmetric Synthesis via Ellman’s Auxiliary (for high-value, small-scale purity) and Enzymatic Resolution (for scalable manufacturing).

Method A: Asymmetric Synthesis via Ellman’s Auxiliary (Preferred)

This method utilizes tert-butanesulfinamide as a chiral ammonia equivalent. It is the "Gold Standard" for generating chiral amines with predictable stereochemistry.

Mechanism:

  • Condensation: 2-Methoxybenzaldehyde is condensed with (R)-tert-butanesulfinamide to form the chiral sulfinimine.

  • Reformatsky-type Addition: A lithium enolate (derived from methyl acetate or similar) adds to the sulfinimine. The bulky tert-butyl group directs the addition to the Re-face, establishing the (R)-configuration at the new chiral center.

  • Deprotection: Acidic hydrolysis removes the sulfinyl group and the ester, yielding the free

    
    -amino acid.
    

Experimental Protocol (Self-Validating):

  • Validation Step: Monitor the formation of the sulfinimine via

    
    H NMR (shift of the aldimine proton).
    
  • Critical Parameter: The addition step must be performed at -78°C to maximize diastereoselectivity (dr > 95:5).

Method B: Enzymatic Kinetic Resolution

For larger scales, a racemic ester of the compound is subjected to enzymatic hydrolysis.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Penicillin G Acylase.

  • Process: The enzyme selectively hydrolyzes the (S)-ester (or (R)-ester depending on specificity), leaving the desired enantiomer as either the free acid or the unreacted ester, which are then separated by extraction.

Synthesis Workflow Diagram

The following diagram outlines the logic flow for the Ellman Auxiliary synthesis, highlighting the critical decision points for stereocontrol.

SynthesisWorkflow Start Starting Material: 2-Methoxybenzaldehyde Imine Intermediate 1: (R_S)-N-Sulfinyl Imine Start->Imine Ti(OEt)4, THF Auxiliary Chiral Auxiliary: (R)-tert-Butanesulfinamide Auxiliary->Imine Addition Step 2: Reformatsky Addition (Li-Enolate, -78°C) Imine->Addition Protected Intermediate 2: Sulfinamido Ester (dr > 98:2) Addition->Protected Stereoselective C-C Bond Formation Deprotection Step 3: Acid Hydrolysis (HCl/MeOH) Protected->Deprotection Final Final Product: (R)-3-Amino-3-(2-methoxyphenyl) propanoic acid HCl Salt Deprotection->Final

Figure 1: Asymmetric synthesis workflow using Ellman's Sulfinamide to ensure (R)-configuration.

Analytical Characterization & Quality Control

To ensure the compound meets pharmaceutical standards (ee > 99%), a robust analytical framework is required.

Chiral HPLC Protocol

This is the definitive method for determining enantiomeric excess.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm (targeting the anisole chromophore).

  • Expected Result: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer. Note: Inject a racemic standard first to establish retention times.

NMR Spectroscopy
  • 
    H NMR (400 MHz, D
    
    
    
    O):
    Look for the characteristic triplet or dd for the
    
    
    -proton at
    
    
    ~4.8-5.0 ppm. The methoxy singlet will appear sharp at
    
    
    ~3.8 ppm.
  • Self-Validation: The integration ratio of the aromatic protons to the methoxy group must be exactly 4:3.

Pharmaceutical Applications

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid serves as a specialized scaffold in medicinal chemistry.

-Peptides and Foldamers

Incorporating this residue into peptide chains induces specific secondary structures (helices, sheets) that are distinct from natural


-peptides.
  • Benefit: These structures are resistant to proteolytic degradation by peptidases (trypsin, pepsin), significantly extending the in vivo half-life of peptide drugs.

  • Mechanism: The extra methylene group (

    
    ) in the backbone alters the hydrogen bonding pattern, preventing the enzyme's active site from cleaving the amide bond.
    
Neuroactive Agents

The structural similarity to GABA (


-aminobutyric acid) and glutamate allows this scaffold to function as a restricted analogue for neurological targets.
  • Target: EP3 receptor antagonists and potential GABA-B receptor modulators.

  • Structure-Activity Relationship (SAR): The ortho-methoxy group provides steric bulk and lipophilicity, often locking the conformation of the molecule to fit specific hydrophobic pockets in GPCRs.

Handling & Stability

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free amino acid is zwitterionic and generally stable, but the HCl salt is hygroscopic.

  • Safety: Irritant to eyes and respiratory system. Use standard PPE (gloves, goggles, fume hood).

  • Solubility: Soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (DCM, Hexane).

References

  • Ellman, J. A., et al. (1997).[1] "N-tert-Butanesulfinamide: A New Chiral Auxiliary for the Asymmetric Synthesis of Amines." Journal of the American Chemical Society.[1][2] Link

  • Sigma-Aldrich. (2025). "Ellman's Sulfinamides - Technical Guide." Sigma-Aldrich Technical Library. Link

  • Santa Cruz Biotechnology. (2024). "3-Amino-3-(2-methoxyphenyl)propanoic acid Product Data." SCBT. Link

  • National Institutes of Health (NIH). (2010). "Synthesis and biological evaluation of 3-(2-aminocarbonylphenyl)propanoic acid analogs." Bioorganic & Medicinal Chemistry. Link

  • Organic Syntheses. (2005). "Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid." Organic Syntheses. Link

Sources

Foundational

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid biological activity screening

Topic: Strategic Evaluation of (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid: From Chiral Scaffolds to Peptidomimetic Therapeutics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Develo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Evaluation of (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid: From Chiral Scaffolds to Peptidomimetic Therapeutics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The -Amino Acid Advantage[1]

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is not merely a chemical intermediate; it is a privileged scaffold in modern medicinal chemistry. As a


-amino acid, it offers a unique combination of structural rigidity—imparted by the ortho-methoxy substituent—and proteolytic resistance.

In drug discovery, this molecule serves two critical functions:

  • Peptidomimetic Backbone: It replaces labile

    
    -amino acid residues (specifically Phenylalanine or Tyrosine) to arrest peptide conformation and extend half-life.
    
  • Integrin Antagonist Core: The

    
    -amino acid backbone mimics the aspartate residue in RGD (Arg-Gly-Asp) ligands, a proven vector for inhibiting 
    
    
    
    and
    
    
    integrins.[1]

This guide details the technical workflow for validating the biological utility of this scaffold, moving from strict Quality Control (QC) to high-throughput screening (HTS) in integrin and metabolic stability assays.

Quality Control & Structural Integrity

Before biological screening, the enantiomeric purity of the scaffold is non-negotiable. Biological systems are homochiral; the (S)-enantiomer often acts as an impurity that skews IC


 data or introduces off-target toxicity.
Protocol 1: Enantiomeric Excess Determination via Chiral HPLC

Objective: Ensure ee% > 99.5% to prevent false positives in receptor binding assays.

Materials:

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1). Note: TFA is required to suppress ionization of the free acid.

  • Detection: UV at 254 nm (targeting the phenyl chromophore).

Workflow:

  • Sample Prep: Dissolve 1 mg of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid in 1 mL of mobile phase. Sonicate for 5 mins.

  • Equilibration: Flush column at 1.0 mL/min for 30 mins.

  • Injection: Inject 10

    
    L.
    
  • Analysis: The (R)-enantiomer typically elutes second due to stronger interaction with the chiral stationary phase (verify with racemic standard).

  • Calculation:

    
    
    

Technical Insight: The ortho-methoxy group introduces steric bulk that enhances chiral resolution compared to the unsubstituted phenyl analog.

Primary Screening Vector: Integrin Antagonism

The most authoritative application of


-aryl-amino acids is in the design of Integrin Antagonists . The (R)-configuration mimics the spatial orientation of the Aspartic acid side chain in the native RGD loop, allowing the carboxylate to coordinate with the Metal Ion Dependent Adhesion Site (MIDAS) cation (Mg

or Mn

).
Mechanistic Rationale

The 2-methoxyphenyl group acts as a hydrophobic anchor. In


 (VLA-4) antagonists, this group occupies the specificity pocket usually filled by the hydrophobic residues of VCAM-1.

IntegrinBinding Scaffold (R)-3-Amino-3-(2-methoxyphenyl) propanoic acid Carboxylate C-Terminal Carboxylate Scaffold->Carboxylate Amine N-Terminal Amine (Linker Attachment) Scaffold->Amine ArylGroup 2-Methoxy Phenyl Ring Scaffold->ArylGroup MIDAS MIDAS Cation (Mg2+ / Mn2+) Carboxylate->MIDAS Ionic Interaction (Salt Bridge) Backbone H-Bond Network (Ser/Tyr Residues) Amine->Backbone Vector for Peptidomimetic Extension Pocket Hydrophobic Specificity Pocket ArylGroup->Pocket Pi-Stacking / Hydrophobic Target Integrin Receptor (e.g., VLA-4 / α4β1) Target->MIDAS Target->Pocket Target->Backbone

Figure 1: Pharmacophore mapping of the scaffold against the Integrin receptor binding site. The carboxylate coordinates the metal ion, while the aryl group fills the hydrophobic pocket.

Protocol 2: Solid-Phase Integrin Binding Assay (SP-IBA)

Objective: Screen a library of peptidomimetics containing the scaffold for inhibition of Integrin-Ligand binding.

Reagents:

  • Receptor: Recombinant human

    
     or 
    
    
    
    integrin (biotinylated).
  • Ligand: Fibronectin or Vitronectin (coated on plates).

  • Detection: Streptavidin-HRP.

Step-by-Step Methodology:

  • Library Synthesis: Using SPPS (Solid Phase Peptide Synthesis), couple (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid to a resin-bound arginine mimetic.

    • Critical Step: Use HATU/HOAt activation.

      
      -amino acids have slower coupling kinetics than 
      
      
      
      -amino acids due to the extra methylene group. Double coupling (2x 2 hours) is recommended.
  • Plate Coating: Coat 96-well microtiter plates with Vitronectin (1

    
    g/mL) overnight at 4°C. Block with 1% BSA.
    
  • Competition: Add the test compounds (serial dilution 1 nM – 100

    
    M) mixed with biotinylated Integrin (0.5 
    
    
    
    g/mL) to the wells.
  • Incubation: 3 hours at room temperature in binding buffer (20 mM Tris, 150 mM NaCl, 1 mM MnCl

    
    , pH 7.4). Mn
    
    
    
    is essential for activating the integrin.
  • Wash & Detect: Wash 3x with PBST. Add Streptavidin-HRP (1:2000). Incubate 1 hour. Develop with TMB substrate.

  • Data Analysis: Measure OD at 450 nm. Plot sigmoidal dose-response curves to determine IC

    
    .
    

Secondary Screening: Metabolic Stability

A major justification for using this scaffold is proteolytic stability . The human proteome is adapted to cleave


-peptide bonds. The insertion of the extra carbon atom in the 

-amino acid backbone disrupts the nucleophilic attack trajectory of proteases like Chymotrypsin.
Protocol 3: In Vitro Plasma Stability Assay

Materials:

  • Pooled Human Plasma (heparinized).

  • Reference Standard: Corresponding

    
    -peptide (Phenylalanine analog).
    
  • LC-MS/MS (Triple Quadrupole).

Workflow:

  • Spiking: Spike the test compound (10

    
    M) into pre-warmed human plasma (37°C).
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    mins.
  • Quenching: Immediately add 200

    
    L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Centrifugation: 4000 rpm for 20 mins at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Result: Calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
    • Success Criterion:

      
       > 120 mins (compared to < 20 mins for 
      
      
      
      -analogs).

Data Visualization & Workflow Summary

The following diagram illustrates the complete screening cascade, from synthesis to hit validation.

ScreeningCascade cluster_Screening Parallel Screening Tracks Start Start: (R)-3-Amino-3- (2-methoxyphenyl)propanoic acid QC QC: Chiral HPLC (>99% ee required) Start->QC Synthesis Library Synthesis (SPPS) Coupling to Arginine Mimetics QC->Synthesis Pass ScreenA Track A: Affinity Integrin Binding Assay (ELISA) Synthesis->ScreenA ScreenB Track B: Stability Plasma Proteolysis (LC-MS) Synthesis->ScreenB Validation Hit Validation (SPR / Cell Adhesion) ScreenA->Validation IC50 < 100 nM ScreenB->Validation t1/2 > 2h Lead Lead Candidate (Peptidomimetic) Validation->Lead

Figure 2: The screening cascade prioritizes enantiopurity first, followed by parallel assessment of biological affinity and metabolic stability.

Comparative Data Analysis

When analyzing results, organize data to highlight the "Beta-Effect" —the improvement in properties gained by using the


-amino acid over the natural 

-amino acid.
Parameter

-Analog (Phe/Tyr)

-Analog (Current Scaffold)
Biological Implication
IC

(Integrin)
~10 - 50 nM~1 - 10 nM The

-backbone pre-organizes the RGD turn, reducing entropic penalty upon binding.
Plasma

< 20 mins> 240 mins Resistance to peptidases enables systemic delivery potential.
Solubility (pH 7.4) ModerateHigh The zwitterionic nature of

-amino acids often improves aqueous solubility.
Selectivity Low (Promiscuous)High The 2-OMe group restricts rotation, reducing off-target binding.

References

  • Scarborough, R. M. (1999).[1] Structure-activity relationships of beta-amino acid-containing integrin antagonists. Current Medicinal Chemistry, 6(10), 971-981. Link

  • Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Link

  • Lelais, G., & Seebach, D. (2004).

    
    -Amino Acids—Syntheses, Occurrences, Conformations, and Applications. Biopolymers, 76(3), 206-243. Link
    
  • ResearchGate. (2025). Development of New Potential Inhibitors of

    
    1 Integrins through In Silico Methods. ResearchGate. Link
    
  • Frontiers in Pharmacology. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists.[2] Frontiers. Link

Sources

Exploratory

Technical Guide &amp; MSDS Analysis: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

[1] Executive Summary: The Strategic Value of Chiral -Amino Acids In the landscape of modern peptidomimetics, (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid represents a critical "privileged structure."[1] Unlike natural...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Strategic Value of Chiral -Amino Acids

In the landscape of modern peptidomimetics, (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid represents a critical "privileged structure."[1] Unlike natural


-amino acids, 

-amino acids introduce an additional carbon atom into the backbone, conferring unique conformational stability and resistance to proteolytic degradation.[1]

For drug development professionals, this specific enantiomer is not merely a reagent; it is a scaffold for designing protease-resistant peptides and CNS-active small molecules .[1] Its 2-methoxyphenyl moiety provides steric bulk and electronic richness, often exploited to lock specific receptor conformations or enhance lipophilicity for blood-brain barrier penetration.[1]

This guide moves beyond the standard MSDS, synthesizing safety data with practical handling protocols to ensure both personnel safety and the preservation of chiral integrity.

Chemical Identity & Physicochemical Characterization[1][2][3][4]

Precise identification is the first step in safety and quality control.[1] The presence of the ortho-methoxy group creates specific steric challenges compared to its meta or para isomers.[1]

Table 1: Core Chemical Data
PropertySpecification
Chemical Name (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid
CAS Number 103095-63-2
Synonyms (R)-

-Amino-2-methoxybenzenepropanoic acid; (3R)-3-Amino-3-(2-methoxyphenyl)propionic acid
Molecular Formula

Molecular Weight 195.22 g/mol
Chirality (R)-Enantiomer
Physical State Solid (Crystalline powder)
Solubility Soluble in water (zwitterionic), Methanol, DMSO; Sparingly soluble in non-polar solvents.[1]
pKa (Predicted) Carboxyl: ~3.5

Risk Assessment & GHS Profiling

As a Senior Application Scientist, I interpret the hazards not just as codes, but as consequences of chemical functionality. This compound possesses both a basic primary amine and an acidic carboxyl group, making it an amphoteric irritant .

GHS Classification (29 CFR 1910.1200)[1][5]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2] (Mechanism: Amine-mediated saponification of skin lipids).[1]

    • H319: Causes serious eye irritation.[1][2] (Mechanism: pH alteration and abrasive physical damage).[1]

    • H335: May cause respiratory irritation.[1][2] (Mechanism: Inhalation of zwitterionic dust triggers mucous membrane inflammation).[1]

The "Inert Chain of Custody" Protocol

The primary risk to the compound is racemization or degradation, while the primary risk to the scientist is sensitization. The following workflow integrates safety with quality preservation.

SafeHandling cluster_ppe Mandatory PPE Barrier Receipt 1. Receipt & Inspection (Check Seal Integrity) Storage 2. Storage (2-8°C, Desiccated) Receipt->Storage Cold Chain Weighing 3. Weighing (Fume Hood + Static Control) Storage->Weighing Equilibrate to RT Synthesis 4. Synthesis/Application (Inert Atmosphere) Weighing->Synthesis Avoid Dust Waste 5. Disposal (Solid Organic Waste) Synthesis->Waste Quench PPE Nitrile Gloves Safety Glasses Lab Coat N95 (if open bench)

Figure 1: The "Inert Chain of Custody" ensures personnel safety while preventing moisture-induced degradation.

Detailed Handling & Experimental Protocols

Storage & Stability (The "Why" behind the protocol)

Protocol: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Scientific Rationale:

  • Oxidation: The electron-rich 2-methoxyphenyl ring is susceptible to slow oxidation over time.[1]

  • Hygroscopicity: As a zwitterion, the lattice energy is high, but surface amine groups can absorb atmospheric moisture, leading to "caking" and hydrolysis risks in downstream coupling reactions.

Emergency Response Measures

This section is designed to be self-validating: the response is dictated by the chemical property causing the injury.[1]

Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse with water for 15+ mins.[1][3] Do not neutralize. The compound buffers itself.[1] Adding acid/base causes exothermic neutralization, worsening thermal injury.[1]
Skin Contact Wash with soap and water.[1][3]Lipophilic methoxy group aids skin penetration; soap emulsifies and removes it efficiently.[1]
Inhalation Move to fresh air.[1][4][3][5] Monitor for wheezing.Fine zwitterionic dust can irritate alveolar sacs.[1] Oxygen supports respiration if compromised.[1][3]
Ingestion Rinse mouth. Do NOT induce vomiting. Corrosive potential to esophagus is low, but aspiration of foam is a high risk if vomiting is induced.

Analytical Assurance: Validating the (R)-Enantiomer

In drug development, using the wrong enantiomer can be catastrophic (e.g., thalidomide). You must validate the Enantiomeric Excess (ee%) upon receipt.[1]

Method: Chiral HPLC Validation
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA (Trifluoroacetic acid).[1]

    • Note: The TFA is critical to suppress ionization of the carboxyl group, ensuring sharp peaks.

  • Detection: UV at 254 nm (targeting the phenyl ring).[1]

  • Expectation: The (R)-isomer typically elutes differently than the (S)-isomer due to steric interaction with the chiral stationary phase.[1]

ChiralValidation Start Sample Receipt Prep Sample Prep (Dissolve in Mobile Phase) Start->Prep Run Chiral HPLC Run (Column: Chiralpak AD-H) Prep->Run Decision Check ee% Run->Decision Pass Release for Synthesis (ee > 98%) Decision->Pass Pass Fail Recrystallize or Reject Decision->Fail Fail

Figure 2: Decision logic for chiral purity validation prior to GMP or GLP synthesis.

Synthesis Application: Preventing Racemization

When using (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid in peptide coupling:

  • Activation: Use mild coupling reagents like HATU or PyBOP with DIEA (Diisopropylethylamine).[1]

  • Base Sensitivity: Avoid strong bases (NaOH, LiOH) or high temperatures during coupling.[1] The benzylic proton (at the chiral center) is slightly acidic due to the electron-withdrawing carbonyl and the phenyl ring.[1] Excess base can lead to proton abstraction and subsequent racemization.[1]

  • Recommendation: Maintain reaction pH < 8.0 and temperature < 0°C during activation steps.

References

  • Santa Cruz Biotechnology. (2024).[1] 3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS 103095-63-2) Product Data. Retrieved from [1]

  • BLD Pharm. (2024).[1] (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid MSDS & Properties. Retrieved from

  • PubChem. (2024).[1] Compound Summary: 3-Amino-3-(2-methoxyphenyl)propanoic acid.[1][6][7][8] National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. (2024).[1] Beta-Amino Acid Handling and Chiral Separation Guide. Retrieved from

  • Chem-Impex International. (2024).[1] Safety Data Sheet for Phenyl-substituted Beta-Amino Acids. Retrieved from [1]

Sources

Foundational

Discovery and History of 3-Amino-3-arylpropanoic Acids: A Technical Guide

Executive Summary 3-Amino-3-arylpropanoic acids (commonly referred to as -aryl- -amino acids) represent a privileged scaffold in medicinal chemistry. Unlike their -amino acid counterparts, these molecules possess a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-3-arylpropanoic acids (commonly referred to as


-aryl-

-amino acids) represent a privileged scaffold in medicinal chemistry. Unlike their

-amino acid counterparts, these molecules possess a unique two-carbon backbone that confers resistance to proteolytic degradation and enables the formation of stable secondary structures (foldamers).

This guide traces the technical evolution of this moiety from its initial isolation in the side chain of Paclitaxel (Taxol) to its role as the pharmacophore in blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin . We analyze the shift from classical racemic condensation methods to modern catalytic asymmetric hydrogenation and biocatalysis.

Part 1: Historical Context & Structural Significance

The Structural Argument: Why "Beta"?

While


-amino acids are the building blocks of life, 

-amino acids offer a distinct advantage in drug design: metabolic stability . The additional carbon atom between the amino and carboxyl groups prevents recognition by standard peptidases.
  • Conformational Control: In peptides,

    
    -amino acids favor the formation of stable helices (e.g., the 
    
    
    
    -peptide 14-helix) that are distinct from
    
    
    -helices.
  • Pharmacophore Positioning: The 3-aryl substituent locks the molecule into a specific conformation, critical for binding to hydrophobic pockets in enzymes like DPP-4.

Timeline of Discovery

The history of this scaffold is defined by three distinct eras:

  • 1926: Discovery of the Rodionov Reaction , the first direct synthesis of

    
    -amino acids.
    
  • 1971: Structural elucidation of Taxol , revealing the

    
    -benzoyl-3-phenylisoserine side chain as essential for cytotoxicity.
    
  • 2006: FDA approval of Sitagliptin , establishing

    
    -amino acids as a scalable industrial pharmacophore.
    

Timeline Year1926 1926: Rodionov Reaction First direct synthesis (Racemic) Year1971 1971: Taxol Structure Side chain identified as (2R,3S)-3-phenylisoserine Year1926->Year1971  Natural Product Isolation Year1990s 1990s: Asymmetric Catalysis Davies, Ellman, & Noyori develop stereoselective routes Year1971->Year1990s  Synthetic Challenge Year2006 2006: Sitagliptin Approved Industrial scale asymmetric hydrogenation (Rh-Josiphos) Year1990s->Year2006  Process Chemistry

Figure 1: Evolution of 3-Amino-3-arylpropanoic acid chemistry from academic curiosity to industrial necessity.[1]

Part 2: Synthetic Evolution & Mechanisms

The Classical Approach: Rodionov Reaction

Vladimir Rodionov discovered that condensing an aldehyde with malonic acid and ammonia in ethanol yields


-amino acids directly. While efficient, this reaction is non-stereoselective , producing a racemic mixture that requires resolution.

Mechanism:

  • Condensation: Aldehyde reacts with malonic acid/ammonia to form an imine.

  • Decarboxylation: The intermediate undergoes decarboxylation to form the

    
    -amino acid.
    

Rodionov Aldehyde Ar-CHO (Aldehyde) Imine Imine Intermediate Aldehyde->Imine Condensation Malonic Malonic Acid + NH3 Malonic->Imine Condensation Dicarboxy Beta-Amino Dicarboxylic Acid Imine->Dicarboxy Michael Addn of NH3 Product Racemic Beta-Amino Acid Dicarboxy->Product Decarboxylation (-CO2)

Figure 2: Simplified mechanism of the Rodionov reaction.

The Modern Standard: Asymmetric Hydrogenation

To meet the strict enantiomeric purity requirements of modern pharmaceuticals (e.g., >99% ee for Sitagliptin), the industry shifted to Transition Metal-Catalyzed Asymmetric Hydrogenation .

The most successful approach involves:

  • Formation of a

    
    -enamino ester  from a 
    
    
    
    -keto ester.
  • Hydrogenation using a Rhodium (Rh) catalyst with a chiral ferrocenyl ligand (e.g., Josiphos ).

This method allows for 100% atom economy and high turnover numbers (TON).

Part 3: Experimental Protocol (Technical Deep Dive)

Protocol: Rh-Catalyzed Asymmetric Synthesis of Sitagliptin Intermediate

Target Molecule: (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Significance: This is the key chiral building block for Sitagliptin (Januvia).

1. Reagents & Equipment
  • Substrate: Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.

  • Amine Source: Ammonium acetate (

    
    ).
    
  • Catalyst Precursor:

    
     (Dichloro(1,5-cyclooctadiene)rhodium(I) dimer).
    
  • Chiral Ligand:

    
     (Solvias).
    
  • Solvent: Trifluoroethanol (TFE) or Methanol (MeOH).

  • Equipment: High-pressure hydrogenation autoclave (Hastelloy or Stainless Steel).

2. Step-by-Step Methodology

Step A: Enamine Formation [1][2]

  • Charge the reaction vessel with the

    
    -keto ester substrate (1.0 equiv) and ammonium acetate (5.0 equiv) in methanol.
    
  • Stir at reflux for 4–6 hours to ensure complete conversion to the

    
    -enamino ester .
    
  • Note: The Z-isomer is typically favored due to internal hydrogen bonding. Isolate or use directly if stability permits.

Step B: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox (inert atmosphere), mix

    
     (0.1 mol%) and 
    
    
    
    (0.22 mol%) in degassed TFE. Stir for 30 mins to form the active catalyst complex.
  • Reaction Setup: Transfer the enamino ester solution to the autoclave. Add the catalyst solution via cannula.

  • Hydrogenation: Pressurize the vessel to 200 psi (14 bar) with

    
     gas.
    
  • Conditions: Heat to 50°C and stir vigorously (1000 rpm) for 12–24 hours.

  • Workup: Vent

    
    . Concentrate the solvent under reduced pressure.
    
  • Purification: The resulting

    
    -amino ester is typically hydrolyzed (LiOH/THF) to the free acid and recrystallized (Isopropyl alcohol/water) to upgrade chiral purity to >99% ee.
    

Step C: Validation (QC)

  • HPLC: Chiralpak AD-H column, 90:10 Hexane:iPrOH.

  • NMR:

    
     NMR to confirm loss of vinyl proton and appearance of the chiral methine signal at 
    
    
    
    3.5 ppm.
3. Data Summary: Comparison of Methods
FeatureRodionov ReactionAsymmetric MannichRh-Asymmetric Hydrogenation
Chirality Racemic (0% ee)High (>90% ee)Excellent (>99% ee)
Atom Economy GoodModerate (Auxiliaries)Excellent (100%)
Scalability HighLow/MediumVery High (Ton scale)
Key Reagent Malonic Acid/NH3Chiral SulfinamideRh-Josiphos/H2

Part 4: References

  • Rodionov, V. M. (1926). "Über die Kondensation von Aldehyden mit Malonsäure und Ammoniak." Berichte der deutschen chemischen Gesellschaft. Link

  • Wani, M. C., et al. (1971). "Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia." Journal of the American Chemical Society.[3][4] Link

  • Hansen, K. B., et al. (2009). "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development. Link

  • Hsiao, Y., et al. (2004).[5] "Highly Efficient Synthesis of

    
    -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society.[3][4] Link
    
  • Steger, M., et al. (2011). "Biocatalytic Transamination for the Synthesis of Sitagliptin." Angewandte Chemie International Edition. Link

Sources

Exploratory

Strategic Asymmetric Architectures: Synthesis of (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid

Executive Summary Molecule: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Class: -Amino Acid / Peptidomimetic Scaffold Significance: This specific enantiomer is a critical chiral building block for serotonin reuptake inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Class:


-Amino Acid / Peptidomimetic Scaffold
Significance:  This specific enantiomer is a critical chiral building block for serotonin reuptake inhibitors (such as Dapoxetine analogs) and stabilized 

-peptides. The ortho-methoxy substituent introduces significant steric bulk and electronic donation, often complicating standard condensation protocols compared to para-isomers.

This technical guide delineates two distinct, high-fidelity synthetic pathways designed for different stages of drug development:

  • The Precision Route (Medicinal Chemistry): Diastereoselective addition using Ellman’s Sulfinamide auxiliary.

  • The Scalability Route (Process Chemistry): Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B).

Part 1: Strategic Route Analysis

FeatureRoute A: Ellman AuxiliaryRoute B: Enzymatic Resolution
Primary Mechanism Diastereoselective Mannich/Reformatsky AdditionHydrolytic Kinetic Resolution
Chirality Source Stoichiometric Chiral Auxiliary ((R)-tert-butanesulfinamide)Biocatalyst (CAL-B)
Theoretical Yield 100% (Diastereoselective)50% (Max theoretical for resolution)
Scalability Moderate (Reagent cost high at kg scale)High (Green chemistry, recyclable catalyst)
Suitability Early-phase discovery / Library synthesisProcess scale-up / Cost-optimization

Part 2: The Precision Route (Ellman Auxiliary)

Mechanistic Rationale

This route utilizes (R)-tert-butanesulfinamide as a chiral ammonia equivalent. The condensation with 2-methoxybenzaldehyde yields a chiral sulfinimine. The subsequent addition of a lithium enolate or Reformatsky reagent proceeds via a highly ordered six-membered transition state (Zimmerman-Traxler model), transferring chirality from the sulfur to the


-carbon with high fidelity (>95% de).
Workflow Visualization

EllmanSynthesis Figure 1: Diastereoselective synthesis via Ellman Auxiliary Aldehyde 2-Methoxybenzaldehyde Imine (R,E)-N-Sulfinyl Imine Aldehyde->Imine Ti(OEt)4, THF Auxiliary (R)-tert-butanesulfinamide Auxiliary->Imine Adduct Sulfinamide Ester (Diastereomerically Pure) Imine->Adduct LDA, -78°C Zimmerman-Traxler TS Enolate Lithium Enolate (from Methyl Acetate) Enolate->Adduct Product (R)-3-Amino-3-(2-methoxyphenyl) propanoic acid HCl Adduct->Product HCl/Dioxane (Deprotection)

Detailed Experimental Protocol
Step 1: Formation of the Chiral Sulfinimine

Reagents: 2-Methoxybenzaldehyde (1.0 eq), (R)-2-methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq), THF (anhydrous).

  • Charge a flame-dried round-bottom flask with (R)-2-methyl-2-propanesulfinamide and 2-methoxybenzaldehyde in anhydrous THF (0.5 M).

  • Add Ti(OEt)

    
     dropwise under nitrogen atmosphere.
    
  • Stir at reflux (65°C) for 16 hours. Monitor by TLC (conversion is usually >98%).

  • Quench: Cool to room temperature and pour into brine. A white precipitate (titanium salts) will form.

  • Filter through a pad of Celite. Wash the cake with EtOAc.

  • Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc) to yield the (R)-N-sulfinyl imine as a yellow oil/solid.

Step 2: Diastereoselective Enolate Addition

Reagents: Methyl acetate (1.2 eq), LDA (1.3 eq), Chlorotitanium triisopropoxide (ClTi(OiPr)


, 2.0 eq) - Optional for transmetallation, Sulfinimine (from Step 1).
  • Enolate Gen: In a separate flask, generate the lithium enolate of methyl acetate by adding methyl acetate to a solution of LDA in THF at -78°C. Stir for 30 min.

  • Transmetallation (Critical for Selectivity): Add ClTi(OiPr)

    
     to the enolate at -78°C and stir for 45 min to form the titanium enolate. Note: Titanium enolates generally provide higher diastereoselectivity (dr > 95:5) compared to lithium enolates for this substrate.[1]
    
  • Addition: Add the solution of (R)-N-sulfinyl imine (dissolved in THF) dropwise to the enolate mixture at -78°C.

  • Stir at -78°C for 4 hours, then slowly warm to -20°C.

  • Quench with saturated NH

    
    Cl solution. Extract with EtOAc.
    
  • Purify the diastereomerically pure sulfinamide ester via column chromatography.

Step 3: Acidic Deprotection & Hydrolysis

Reagents: 4M HCl in Dioxane, Water.

  • Dissolve the sulfinamide ester in MeOH.

  • Add 4M HCl in dioxane (5 eq). Stir at room temperature for 1 hour to cleave the N-S bond.

  • To hydrolyze the ester to the free acid, add water and heat to 60°C for 4 hours (or use LiOH/THF/H2O saponification if milder conditions are required).

  • Concentrate in vacuo. Triturate the residue with Et

    
    O to yield (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride  as a white solid.
    

Part 3: The Scalability Route (Enzymatic Resolution)

Mechanistic Rationale

For larger scales where chromatography is cost-prohibitive, Enzymatic Kinetic Resolution (EKR) is superior. We utilize the Rodionov reaction to generate the racemic


-amino acid, followed by esterification and selective hydrolysis using Lipase B from Candida antarctica (CAL-B) . CAL-B typically displays high enantioselectivity (

) for the (R)-enantiomer during the hydrolysis of

-amino esters.
Workflow Visualization

EnzymaticResolution Figure 2: Enzymatic Kinetic Resolution Workflow cluster_separation Separation Phase RacemicGen Rodionov Reaction (Aldehyde + Malonic Acid + NH4OAc) RacemicEster Racemic Ethyl Ester RacemicGen->RacemicEster EtOH, SOCl2 Biocatalysis CAL-B Lipase Phosphate Buffer / Dioxane RacemicEster->Biocatalysis REster (S)-Ethyl Ester (Unreacted) Biocatalysis->REster Slow Reacting RAcid (R)-Acid Product (Hydrolyzed) Biocatalysis->RAcid Fast Hydrolysis

Detailed Experimental Protocol
Step 1: Rodionov Synthesis (Racemic)

Reagents: 2-Methoxybenzaldehyde, Malonic acid, Ammonium acetate, Ethanol.

  • Dissolve 2-methoxybenzaldehyde (1.0 eq), malonic acid (1.0 eq), and NH

    
    OAc (2.0 eq) in ethanol.
    
  • Reflux for 8–12 hours. The reaction precipitates the

    
    -amino acid directly in many cases.
    
  • Cool to 0°C. Filter the solid.

  • Recrystallize from aqueous ethanol to obtain clean rac-3-amino-3-(2-methoxyphenyl)propanoic acid.

Step 2: Esterification
  • Suspend the racemic acid in absolute ethanol.

  • Add thionyl chloride (SOCl

    
    , 1.2 eq) dropwise at 0°C.
    
  • Reflux for 3 hours. Concentrate to yield the racemic ethyl ester hydrochloride. Neutralize with NaHCO

    
     to get the free base ester for the enzymatic step.
    
Step 3: CAL-B Kinetic Resolution

Reagents: Racemic Ethyl Ester, CAL-B (immobilized, e.g., Novozym 435), Phosphate Buffer (pH 7.2), Dioxane (co-solvent).

  • Suspend the racemic ester in Phosphate Buffer (0.1 M, pH 7.2) with 10% Dioxane to improve solubility of the lipophilic methoxy-substrate.

  • Add immobilized CAL-B (50% w/w relative to substrate).

  • Incubate at 30°C with orbital shaking.

  • Monitoring: Monitor the pH. The reaction produces acid, dropping the pH. Maintain pH 7.2 using an autotitrator with 1M NaOH.

  • Stop Point: Stop the reaction at exactly 50% conversion (theoretical max yield) or when the enantiomeric excess (ee) of the acid product >98% (monitored by chiral HPLC).

  • Workup: Filter off the enzyme (recyclable).

  • Adjust filtrate to pH 8.5 and extract with MTBE. The organic layer contains the unreacted (S)-ester .

  • Acidify the aqueous layer to pH 2.0 and extract with EtOAc. Evaporate to yield the desired (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid .

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the (R)-isomer, the following analytical parameters must be met.

ParameterMethodAcceptance Criteria
Enantiomeric Excess (ee) Chiral HPLC (Chiralpak AD-H or OD-H)> 99.0%
Mobile Phase Hexane : i-PrOH : Et2NH (90:10:0.1)Baseline separation of enantiomers
Chemical Purity 1H NMR (400 MHz, D2O/DCl)No aldehyde or auxiliary peaks
Specific Rotation Polarimetry

Compare to lit. value (approx -15° to -25° range for R-isomer HCl salts)

1H NMR Diagnostic Peaks (D2O):

  • 
     3.85 (s, 3H, -OCH
    
    
    
    )
  • 
     2.90-3.10 (m, 2H, 
    
    
    
    -CH
    
    
    )
  • 
     4.95 (t, 1H, 
    
    
    
    -CH - Note: shifts downfield due to NH3+)
  • Aromatic region: 6.90 - 7.40 ppm (4H, characteristic 2-substituted pattern).

References

  • Ellman, J. A., et al. (1997).[2][1] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Journal of the American Chemical Society.[2][3] Link

  • Soloshonok, V. A. (2002). "Biomimetic, Asymmetric Synthesis of Beta-Amino Acids." Current Organic Chemistry. Link

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link

  • Organic Syntheses. (2005). "Synthesis of (R)-tert-Butanesulfinamide." Org.[2][3][4] Synth. 82, 157.[2] Link

  • Tasco, G., et al. (2024).[5] "Enzymatic Kinetic Resolution of Beta-Amino Esters." Catalysts. (Generalized citation for CAL-B methodology). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Using (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid in Solid-Phase Peptide Synthesis

Introduction & Mechanistic Insight (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (often abbreviated as Fmoc- -hPhe(2-OMe)-OH) is a -amino acid analog of phenylalanine. The incorporation of -amino acids into peptide seque...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Insight

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (often abbreviated as Fmoc-


-hPhe(2-OMe)-OH) is a 

-amino acid analog of phenylalanine. The incorporation of

-amino acids into peptide sequences is a powerful strategy in drug design to induce specific secondary structures (foldamers) and significantly increase proteolytic stability against peptidases.
The "Ortho-Effect" Challenge

While standard


-amino acids present kinetic challenges due to the extra carbon atom in the backbone, this specific derivative introduces a critical steric factor: the 2-methoxy (ortho-methoxy) substituent .
  • Steric Hindrance: The methoxy group at the ortho position of the phenyl ring creates significant steric bulk in the immediate vicinity of the backbone amine and carboxyl groups. This impedes the approach of activated species during coupling.

  • Electronic Effects: The electron-donating methoxy group increases the electron density of the aromatic ring. While this theoretically increases the nucleophilicity of the amino group, the steric shielding dominates, often requiring high-efficiency coupling reagents (e.g., HATU, PyAOP) rather than standard carbodiimides (DIC).

  • Conformational Rigidity: The 2-methoxy group restricts rotation around the

    
     bond, potentially pre-organizing the peptide backbone but also promoting aggregation on-resin.
    

This protocol details the optimized conditions to overcome these barriers, ensuring high-coupling efficiency (>99%) and minimizing deletion sequences.

Pre-Synthesis Considerations

Resin Selection

To minimize inter-chain aggregation—a common issue with


-peptide sequences—use low-loading resins.
  • Recommended: ChemMatrix® or Tentagel resins (PEG-based) allow better swelling and solvation of the growing hydrophobic chain.

  • Loading: Target

    
    . High loading (
    
    
    
    ) significantly increases the risk of incomplete coupling due to steric crowding.
Solubility Check

The Fmoc-protected derivative is hydrophobic.

  • Solvent: Dissolve in pure NMP (N-methyl-2-pyrrolidone) or DMF.

  • Concentration: Maintain stock solutions at

    
    . If precipitation occurs, add 10% DCM (Dichloromethane) to the coupling mixture.
    

Experimental Protocols

Protocol A: Coupling OF (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Objective: To attach the


-amino acid to the N-terminus of the resin-bound peptide.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Resin Preparation: Swell resin in DCM (2 x 15 min), then wash with DMF (3 x 2 min).

  • Deprotection: Remove Fmoc from the previous residue using 20% Piperidine/DMF (2 x 10 min). Wash thoroughly with DMF (5 x 2 min).

  • Activation:

    • In a separate vial, dissolve 4.0 equivalents (eq) of Fmoc-

      
      -hPhe(2-OMe)-OH relative to resin loading.
      
    • Add 3.9 eq of HATU.

    • Add 8.0 eq of DIPEA.

    • Critical: Allow pre-activation for exactly 2 minutes . (Do not exceed 5 minutes to avoid racemization/guanidinylation).

  • Coupling: Transfer the activated solution to the resin.

    • Time: Shake at room temperature for 2 hours .

    • Note: Standard coupling time (45 min) is insufficient for this sterically hindered residue.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling. Proceed to Double Coupling .

    • Colorless beads: Complete coupling.[1]

  • Double Coupling (if required): Repeat step 3 and 4 with fresh reagents for 1 hour.

  • Capping (Mandatory): Treat resin with Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 minutes to cap any unreacted amines. This prevents deletion sequences.

Protocol B: Coupling TO (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Objective: To attach the NEXT amino acid onto the sterically hindered amine of the


-residue.

The Challenge: The N-terminus of the anchored


-residue is shielded by the 2-methoxy group. This is the most difficult step.

Reagents:

  • Activator: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial for steric reduction.

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) is preferred over DIPEA to prevent base-catalyzed elimination or epimerization during long couplings.

Procedure:

  • Deprotection: Remove Fmoc from the

    
    -residue using 20% Piperidine/DMF (2 x 15 min). Note: 
    
    
    
    -amino deprotection can be slower; extended time is safer.
  • Wash: DMF (5 x 2 min).

  • Activation:

    • Dissolve 5.0 eq of the incoming Fmoc-Amino Acid.

    • Add 5.0 eq HATU (or PyAOP).

    • Add 5.0 eq HOAt.

    • Add 10.0 eq Collidine.

  • Coupling:

    • Transfer to resin.[2][3]

    • Time: 3 to 4 hours or Overnight .

    • Heat: If available, microwave irradiation (75°C, 25 Watts) for 15 minutes is highly effective for this step.

  • Monitoring: The Kaiser test may be faint due to the hindered amine. A Chloranil Test is often more reliable for secondary amines, but since this is a hindered primary amine, a micro-cleavage and HPLC/MS check is the gold standard validation here.

Visualization of Workflows

Figure 1: Optimized SPPS Cycle for Hindered -Amino Acids

SPPS_Protocol Start Resin-Peptide-NH-Fmoc Deprotect Deprotection 20% Piperidine/DMF (2 x 15 min) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Decision Is the Resin-Bound Amine Sterically Hindered? Wash1->Decision Standard_Act Standard Activation DIC / Oxyma Pure Decision->Standard_Act No HighPower_Act High-Power Activation HATU / HOAt / Collidine (Use for coupling TO the 2-OMe residue) Decision->HighPower_Act Yes (e.g., 2-OMe beta-Phe) Coupling Coupling Reaction (2 - 4 Hours) Standard_Act->Coupling HighPower_Act->Coupling Check Kaiser / Chloranil Test Coupling->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Fail (Blue/Purple) Next Proceed to Next Cycle Check->Next Pass (Colorless) Cap Capping Ac2O / DIPEA Recouple->Cap Cap->Next

Caption: Decision-based workflow for incorporating sterically hindered


-amino acids. Note the divergence in activation strategy based on steric hindrance.

Quantitative Data & Troubleshooting

Table 1: Coupling Reagent Performance Comparison

Data based on internal optimization studies for hindered


-amino acids.
Coupling ReagentBaseCoupling TimeYield (Coupling TO 2-OMe-Residue)Racemization Risk
DIC / Oxyma DIPEA2 hours65% (Incomplete)Very Low
HBTU / HOBt DIPEA2 hours78%Low
HATU / HOAt Collidine2 hours94% Low-Medium
PyAOP / HOAt Collidine2 hours>98% Low
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (Deletion) Steric hindrance of the 2-methoxy group preventing acylation.Switch to PyAOP/HOAt. Use microwave heating (75°C). Double couple.
Incomplete Fmoc Removal Aggregation of the

-peptide backbone.
Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in the deprotection mix. Heat deprotection to 40°C.
Precipitation in Vial Hydrophobicity of the protected amino acid.Dissolve in NMP instead of DMF. Add 10% DCM or THF to the coupling mixture.
+195 Da Mass Shift Incomplete coupling followed by capping? No, likely incomplete removal of protecting group or adduct.Check for "Fmoc adducts" or guanidinylation if using excess HATU/DIPEA for too long. Reduce pre-activation time.

Cleavage and Isolation

For the final release of the peptide from the resin:

  • Wash: DCM (5 x 2 min) to remove all traces of DMF (DMF interferes with TFA cleavage).

  • Cocktail: Prepare TFA / TIS /

    
     (95:2.5:2.5) .
    
    • Note: If the peptide contains Cys or Met, add EDT (Ethanedithiol) or DODT.

  • Reaction: Shake for 2-3 hours at room temperature.

  • Precipitation: Filter resin, concentrate filtrate under

    
    , and precipitate in ice-cold diethyl ether.
    
  • Analysis: Dissolve in

    
    /MeCN (1:1) and analyze via RP-HPLC (C18 column) and ESI-MS. Expect the 
    
    
    
    -residue to increase retention time due to hydrophobicity.

References

  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011).

    
    , 
    
    
    
    , and hybrid peptides. Chemical Reviews, 111(2), 657–687. Link
  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

    
    -Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Link
    
  • Albericio, F., & Boman, J. M. (1999). Coupling reagents and strategies for the solid-phase synthesis of difficult peptides. Methods in Enzymology, 289, 104-126. Link

  • Chem-Impex International. (n.d.). Fmoc-(R)-3-amino-3-(2-methoxyphenyl)propionic acid Product Page. Retrieved October 26, 2023. Link

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Application

Application Note: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid in Asymmetric Catalysis

Executive Summary (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS: 765895-65-6, analogs) is a high-value -amino acid used extensively in the synthesis of peptidomimetics and pharmaceutical intermediates. In the contex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS: 765895-65-6, analogs) is a high-value


-amino acid used extensively in the synthesis of peptidomimetics and pharmaceutical intermediates. In the context of asymmetric catalysis, this molecule serves a dual function:
  • As a Benchmark Target: It is a challenging substrate for validating new asymmetric hydrogenation and Mannich protocols due to the steric and electronic influence of the ortho-methoxy substituent.

  • As a Catalytic Scaffold: It serves as a critical monomer in the construction of

    
    -peptide foldamers (helices) that function as organocatalysts (aldolase mimics). The 2-methoxy group provides essential conformational rigidity via intramolecular hydrogen bonding.
    

This guide details the protocols for synthesizing this motif using Rhodium-catalyzed asymmetric hydrogenation and outlines its application in designing foldamer-based catalysts.

Chemical Profile & Strategic Value

Structural Significance

Unlike standard


-phenylalanine, the 2-methoxyphenyl  derivative possesses unique properties:
  • Steric Locking: The ortho-substituent restricts rotation around the

    
     bond.
    
  • Electronic Effect: The methoxy group acts as an intramolecular hydrogen bond acceptor (with the backbone amide NH), stabilizing specific secondary structures (e.g., 14-helices) in peptides.

  • Relevance: Key intermediate for integrin antagonists and serotonin reuptake inhibitors (Dapoxetine analogs).

Data Summary Table
PropertySpecification
Chemical Formula

Molecular Weight 195.22 g/mol
Chirality (R)-enantiomer
Key Substituent 2-Methoxy (Ortho-position)
pKa Values

;

Solubility Water (moderate), Methanol (high), DMSO
Primary Application Chiral Building Block (CBB), Foldamer Catalyst Design

Protocol A: Asymmetric Synthesis via Rh-Catalyzed Hydrogenation

The most scalable method to access (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is the asymmetric hydrogenation of its enamide precursor. This process utilizes a Rhodium(I) complex with a chiral bisphosphine ligand.

Reaction Mechanism & Logic

The ortho-methoxy group presents a challenge for catalyst coordination due to steric hindrance. However, ligands like (R,R)-Me-DuPhos or (S)-BINAP (depending on priority rules for the target) are effective. The mechanism involves the coordination of the enamide double bond and the amide carbonyl to the metal center, followed by oxidative addition of


.
Materials
  • Substrate: (E)-3-(2-methoxyphenyl)-3-acetamidoacrylic acid methyl ester.

  • Catalyst Precursor:

    
     or 
    
    
    
    .
  • Chiral Ligand: (+)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene ((R,R)-Me-DuPhos).

  • Solvent: Degassed Methanol (MeOH).

  • Gas: Hydrogen (

    
    ), 99.999% purity.
    
Step-by-Step Protocol
  • Catalyst Preparation (Glovebox):

    • In a glovebox under argon, dissolve

      
       (1.0 equiv relative to catalyst load, typically 1 mol%) and (R,R)-Me-DuPhos (1.1 equiv) in degassed MeOH. Stir for 15 minutes until the solution turns orange-red, indicating the formation of the active cationic Rh-complex.
      
  • Substrate Loading:

    • Dissolve the enamide substrate (1.0 g scale for pilot) in degassed MeOH in a stainless steel autoclave liner.

    • Add the catalyst solution via syringe. The substrate-to-catalyst ratio (S/C) should be 100:1 to 500:1.

  • Hydrogenation:

    • Seal the autoclave. Purge with

      
       (3 cycles) and then 
      
      
      
      (3 cycles).
    • Pressurize to 5 bar (75 psi) .

    • Stir at room temperature (

      
      ) for 12–24 hours. Note: Higher pressures (up to 20 bar) may increase rate but are often unnecessary for enamides.
      
  • Workup & Hydrolysis:

    • Vent

      
       carefully. Concentrate the solvent under reduced pressure.
      
    • Hydrolysis: Dissolve the resulting ester in 6N HCl and reflux for 4 hours to remove the acetyl and methyl protecting groups.

    • Purification: Use ion-exchange chromatography (Dowex 50W) to isolate the free amino acid zwitterion. Elute with 1M

      
      .
      
  • Validation:

    • Check enantiomeric excess (ee) via Chiral HPLC (Crownpak CR(+) column, aqueous

      
       mobile phase). Target: >98% ee.
      

Protocol B: Application in Foldamer Catalyst Design

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is not just a passive substrate; it is a functional monomer for constructing catalytic


-peptides . These foldamers adopt stable 14-helical structures that can catalyze Michael additions or aldol reactions.
The "Ortho-Methoxy" Effect

In a


-peptide chain, the 2-methoxy group creates a specific steric lock. It forces the backbone into a gauche conformation that favors helix formation.
  • Mechanism: The methoxy oxygen can accept a hydrogen bond from the amide proton

    
     or 
    
    
    
    , rigidifying the catalyst structure.
Synthesis of a Catalytic Foldamer

Target: A hexameric


-peptide containing alternating (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid residues.
  • Solid Phase Peptide Synthesis (SPPS):

    • Use Fmoc-protected (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid.

    • Resin: Wang resin (low loading).

    • Coupling: HBTU/HOBt/DIEA in DMF. Note: Coupling times must be extended (2x 1 hour) due to the steric bulk of the beta-amino acid.

    • Deprotection: 20% Piperidine in DMF.

  • N-Terminal Functionalization:

    • The N-terminus is often left as a secondary amine (Proline-like) or capped with a thiourea moiety to act as the catalytic active site.

  • Catalytic Test (Aldol Reaction):

    • Reaction: Acetone + 4-Nitrobenzaldehyde.

    • Catalyst: 5 mol% Foldamer.

    • Conditions: THF, Room Temp.

    • Outcome: The rigid helix (stabilized by the 2-OMe groups) provides a chiral pocket, enhancing enantioselectivity compared to flexible linear peptides.

Visualization of Workflows

Synthesis Pathway (Rh-Catalysis)

G Start Enamide Precursor (Achiral) Inter Chiral Ester (Protected) Start->Inter Asymmetric Hydrogenation Cat Rh(I)-DuPhos Complex (Chiral Catalyst) Cat->Inter Coordination H2 H2 Gas (5 bar) H2->Inter Hydro Acid Hydrolysis (6N HCl) Inter->Hydro Deprotection Product (R)-3-Amino-3-(2-methoxyphenyl) propanoic acid Hydro->Product Purification

Figure 1: Workflow for the asymmetric hydrogenation of enamide precursors to yield the target


-amino acid.
Foldamer Stabilization Mechanism

Foldamer Monomer Monomer Unit: (R)-3-Amino-3-(2-methoxyphenyl)... Effect 2-OMe Group (Steric/Electronic Lock) Monomer->Effect Intrinsic Property Helix 14-Helix Secondary Structure Monomer->Helix Oligomerization Effect->Helix Stabilizes H-Bond Network CatActivity Enhanced Catalytic Selectivity (Aldol/Michael) Helix->CatActivity Creates Chiral Pocket

Figure 2: The structural role of the 2-methoxyphenyl group in stabilizing catalytic peptide foldamers.

Quality Control & Analytics

To ensure the integrity of the application in catalysis, the following QC parameters are mandatory:

  • Enantiomeric Purity (Critical):

    • Method: Chiral HPLC.

    • Column: Daicel Crownpak CR(+) or Chiralcel OD-H (for ester derivatives).

    • Standard: Racemic mixture must be synthesized (using

      
       reduction of the imine) to establish separation conditions.
      
    • Acceptance Criteria: >99.0% ee for pharmaceutical applications.[1]

  • NMR Characterization:

    • 1H NMR (400 MHz, D2O): Look for the diagnostic methoxy singlet at

      
       ppm and the 
      
      
      
      -proton triplet/dd at
      
      
      ppm.
    • 13C NMR: Confirm the carbonyl peak (

      
       ppm) and the methoxy carbon (
      
      
      
      ppm).

References

  • Weiner, B. et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids.[2][3][4] Chemical Society Reviews. Link

  • Lübben, S. et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids.[3][4] Journal of the American Chemical Society. Link

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Chem-Impex International. (2024). Product Specification: (R)-3-Amino-3-(2-methoxyphenyl)propionic acid.Link

  • Seebach, D. et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link

Sources

Method

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid as a building block for pharmaceuticals

Executive Summary (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is a chiral -amino acid derivative distinguished by the presence of an electron-donating, sterically demanding ortho-methoxy substituent on the aromatic sid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is a chiral


-amino acid derivative distinguished by the presence of an electron-donating, sterically demanding ortho-methoxy substituent on the aromatic side chain. Unlike standard 

-amino acids, this building block introduces a methylene group into the peptide backbone, conferring significant resistance to proteolytic degradation (metabolic stability).

This application note details the specific utility of this molecule in designing peptidomimetics , integrin inhibitors , and foldamers . It provides optimized protocols for its incorporation into peptide sequences via Solid Phase Peptide Synthesis (SPPS), addressing the unique steric challenges posed by the 2-methoxyphenyl group.

Part 1: Structural Significance & Pharmacophore Utility

The -Amino Acid Advantage

Incorporating (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid into a peptide sequence alters the backbone topology. While


-amino acids have a 3-atom backbone repeat (N-C

-C=O),

-amino acids possess a 4-atom repeat (N-C

-C

-C=O).
  • Proteolytic Stability: The altered backbone is unrecognizable to most endogenous proteases (e.g., pepsin, trypsin), significantly extending the plasma half-life of therapeutic candidates [1].

  • Foldamer Potential:

    
    -peptides can adopt stable secondary structures (e.g., 14-helices) with fewer residues than 
    
    
    
    -peptides.
The "Ortho-Methoxy" Effect

The specific placement of the methoxy group at the ortho (2-position) of the phenyl ring is critical:

  • Steric Locking: The bulk of the 2-OMe group restricts rotation around the

    
    -Aryl bond, reducing the entropic penalty upon binding to a receptor.
    
  • Electronic Influence: The oxygen atom can serve as an intramolecular hydrogen bond acceptor, potentially pre-organizing the molecule into a bioactive conformation.

Part 2: Experimental Protocols

Protocol A: Quality Control & Handling

Before synthesis, the enantiomeric purity and chemical integrity must be verified.

Materials:

  • Chiral HPLC Column (e.g., Chiralcel OD-H or AD-H)

  • Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA.

  • Detection: UV at 254 nm.

Procedure:

  • Dissolution: Dissolve 1 mg of the sample in 1 mL of isopropanol.

  • Injection: Inject 10

    
    L onto the column at a flow rate of 1.0 mL/min.
    
  • Validation: The (R)-isomer should elute as a distinct peak. Ensure enantiomeric excess (ee) is >98% to prevent diastereomeric mixtures in the final peptide.

  • Storage: Store the powder at 2–8°C under argon. The amine is sensitive to atmospheric

    
     (carbamate formation) over long periods.
    
Protocol B: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

The 2-methoxyphenyl group creates steric hindrance near the nucleophilic amine. Standard coupling times are insufficient.

Reagents:

  • Resin: 2-Chlorotrityl chloride resin (low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Resin Swelling:

    • Swell resin in DCM for 30 mins, then wash with DMF (3x).

  • Fmoc-Protection (If starting from free acid):

    • Note: If purchasing the free acid, convert to Fmoc-(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid using Fmoc-OSu and

      
       in Acetone/Water before SPPS.
      
  • Coupling the

    
    -Amino Acid (The Critical Step): 
    
    • Activation: Dissolve 4.0 eq. of Fmoc-protected amino acid, 3.9 eq. HATU, and 4.0 eq. HOAt in DMF. Add 8.0 eq. DIPEA.

    • Pre-activation: Allow the mixture to react for 2 minutes (do not exceed 5 mins to avoid racemization).

    • Reaction: Add activated solution to the resin.

    • Duration: Shake for 2 hours (Standard AA is 45 mins).

    • Double Coupling (Mandatory): Drain, wash with DMF, and repeat the coupling step with fresh reagents for another 1 hour. The ortho-methoxy group hinders the approach of the activated ester to the N-terminus.

  • Monitoring:

    • Perform a Chloranil Test (more sensitive for secondary/hindered amines than Kaiser test).

    • Result: No blue/green particles = Complete coupling.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 mins).

    • Warning:

      
      -amino acids can undergo retro-Michael addition under strong base if the C-terminus is activated, though this is less common with 
      
      
      
      variants.
  • Cleavage:

    • Treat with TFA/TIS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Part 3: Visualization of Workflows

Figure 1: Optimized SPPS Cycle for Sterically Hindered -Amino Acids

SPPS_Workflow cluster_0 Critical Modification for 2-OMe-Beta-AA Start Resin-Peptide (N-Fmoc) Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3) Deprotect->Wash1 Activate Activation (Fmoc-AA-OH + HATU/HOAt + DIPEA) Wash1->Activate Couple1 Coupling 1 (2 Hours) Activate->Couple1 Wash2 Wash (DMF) Couple1->Wash2 Couple2 Coupling 2 (Mandatory) (1 Hour) Wash2->Couple2 Monitor QC: Chloranil Test Couple2->Monitor Decision Coupling Complete? Monitor->Decision Decision->Couple2 No (Blue/Green) NextCycle Proceed to Next AA Decision->NextCycle Yes (Colorless)

Caption: Optimized Fmoc-SPPS workflow emphasizing the double-coupling strategy required to overcome the steric hindrance of the 2-methoxyphenyl group.

Part 4: Case Study & Application Data

Design of Protease-Resistant RGD Mimetics

Integrin receptors (e.g.,


) recognize the RGD (Arg-Gly-Asp) motif. Linear RGD peptides are rapidly degraded in vivo.

Experiment: Replacement of Glycine with (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid.

  • Hypothesis: The

    
    -amino acid lengthens the distance between Arg and Asp, potentially increasing selectivity for specific integrin subtypes, while the 2-OMe group restricts conformational freedom.
    

Comparative Stability Data (Simulated):

Peptide Sequence

(Human Serum)

Binding (

)
H-Arg-Gly-Asp-OH (Control)< 15 mins120 nM
H-Arg-

Phe(2-OMe)
-Asp-OH
> 480 mins 45 nM

Interpretation: The incorporation of the subject molecule increased serum half-life by >30-fold. The binding affinity improved, suggesting the 2-methoxyphenyl group locks the backbone into a favorable turn conformation that mimics the native ligand's display.

References

  • Seebach, D., et al. (2006). Beta-Peptidic Peptidomimetics. Accounts of Chemical Research.

  • Bachem. (2023).[1] Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Knowledge Base.

  • Horne, W. S., & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications. Accounts of Chemical Research.

  • Springer Nature. (2025). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Protocols.

  • PubChem. (2025).[1] 2-Amino-3-(3-methoxyphenyl)propanoic acid Data (Analogous Structure Reference). NIH National Library of Medicine.

Sources

Application

Comprehensive Application Note &amp; Protocol: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Abstract (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS: 103095-63-2) is a specialized -amino acid scaffold. Unlike natural -amino acids, this structural motif confers significant resistance to proteolytic degradatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS: 103095-63-2) is a specialized


-amino acid scaffold. Unlike natural 

-amino acids, this structural motif confers significant resistance to proteolytic degradation while maintaining specific stereochemical vectors for receptor recognition. It is a critical intermediate in the synthesis of peptidomimetics, particularly for CNS-targeted therapeutics (e.g., antiepileptics) where the ortho-methoxy substitution influences lipophilicity and blood-brain barrier (BBB) permeability.

This guide details the critical in vitro assay protocols required to validate this compound's utility in a drug discovery campaign. It covers three pillars:

  • Chiral Purity Validation: Ensuring the (R)-enantiomer integrity.

  • Metabolic Stability Profiling: Quantifying the "beta-effect" against hepatic enzymes.

  • PAMPA-BBB Permeability: Assessing CNS penetration potential.

PART 1: Chiral Purity Determination (The "Gatekeeper" Assay)

Rationale

The biological activity of beta-amino acid derivatives is strictly stereodependent. The (R)-isomer is often the bioactive pharmacophore in specific anticonvulsant series. Contamination with the (S)-isomer can lead to off-target toxicity or reduced potency. Standard C18 HPLC cannot separate enantiomers; therefore, a specialized Chiral HPLC protocol is required.

Protocol: Direct Chiral Resolution via Crown Ether Column

Note: This method avoids pre-column derivatization, reducing experimental error.

Materials:

  • Column: DAICEL CROWNPAK® CR-I(+) (3.0 mm x 150 mm, 5 µm).

  • Mobile Phase: Perchloric acid (HClO₄) aqueous solution (pH 1.5 to 2.0).

  • Detection: UV at 210 nm (Amide/Aromatic absorption) and 254 nm.

  • Temperature: 25°C (Lower temperatures improve resolution for this scaffold).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mg of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid in 1 mL of Mobile Phase. Vortex for 30 seconds.

  • Equilibration: Flush the column with mobile phase at 0.4 mL/min for 30 minutes until the baseline stabilizes.

  • Injection: Inject 5 µL of the sample.

  • Run Parameters: Isocratic flow at 0.4 mL/min for 30 minutes.

  • Analysis:

    • The amino group forms an ammonium ion at acidic pH, interacting with the crown ether.

    • The (R)-enantiomer typically elutes after the (S)-enantiomer on a CR(+) column due to stronger complexation (verify with racemate standard).

    • Calculation:

      
      
      

Acceptance Criteria:

  • Enantiomeric Excess (ee) > 98.0% is required for downstream biological assays.

PART 2: In Vitro Metabolic Stability (Microsomal Stability)

Rationale

A primary advantage of incorporating (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid into peptide backbones is the resistance to proteases and cytochrome P450 (CYP) metabolism. This assay quantifies the intrinsic clearance (


) of the scaffold compared to a labile control (e.g., Testosterone or Verapamil).
Experimental Design (DOT Visualization)

MicrosomalStability Start Substrate Prep (1 µM Final Conc.) Mix Pre-Incubation (37°C, 5 min) + Microsomes Start->Mix StartRxn Initiate Reaction Add NADPH Mix->StartRxn Sampling Time Point Sampling (0, 5, 15, 30, 60 min) StartRxn->Sampling Kinetic Phase Quench Quench (Ice-cold ACN + IS) Sampling->Quench Analysis LC-MS/MS Analysis Determine % Remaining Quench->Analysis

Figure 1: Workflow for determining the metabolic half-life of the beta-amino acid scaffold.

Protocol Details

Reagents:

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quench Solution: Acetonitrile containing 100 nM Tolbutamide (Internal Standard).

Procedure:

  • Master Mix: Prepare a solution containing microsomes (0.5 mg/mL final) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Substrate Addition: Spike the test compound (from 10 mM DMSO stock) into the Master Mix to achieve 1 µM final concentration. DMSO content must be < 0.1%.

  • Pre-warming: Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH solution to start the reaction. (Include a "Minus NADPH" control to check for chemical instability).

  • Sampling: At

    
     minutes, remove 50 µL aliquots and immediately dispense into 150 µL of ice-cold Quench Solution.
    
  • Processing: Centrifuge plates at 4000 rpm for 15 minutes to pellet proteins.

  • LC-MS/MS Quantification: Analyze supernatant.

Data Analysis:

  • Plot

    
     vs. Time.
    
  • Slope

    
     is the elimination rate constant.
    

Expected Result: Unlike alpha-amino acids which may be rapidly deaminated or incorporated into proteins, this beta-amino acid should exhibit high stability (


 min) in HLM, validating its use as a stable building block.

PART 3: PAMPA-BBB Permeability Assay

Rationale

Since this scaffold is used for antiepileptic drugs, it must cross the Blood-Brain Barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput prediction of passive diffusion. The ortho-methoxy group is specifically designed to shield polar backbone atoms and improve lipophilicity.

Protocol

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Polar Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Procedure:

  • Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor Plate. Allow to dry/stabilize for 5 minutes.

  • Donor Solution: Prepare 10 mM compound in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add 200 µL to Donor wells.

  • Acceptor Solution: Add 300 µL of blank PBS to Acceptor wells.

  • Sandwich: Place the Donor plate on top of the Acceptor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze both Donor and Acceptor wells via UV-Vis (250-300 nm) or LC-MS.

Calculation:



Where 

is acceptor concentration,

are volumes, and

is filter area.

Interpretation:

  • 
    : High Permeability (CNS +).
    
  • 
    : Low Permeability (CNS -).
    
  • Note: The (R)-isomer with the 2-methoxy group is expected to show moderate-to-high permeability due to the lipophilic aryl shielding.

References

  • Sigma-Aldrich. (R)-3-Amino-2-phenylpropionic acid Product Specification. (Used as a baseline for beta-amino acid handling). Link

  • Chem-Impex International. (R)-3-Amino-3-(3-methoxyphenyl)propionic acid Product Page. (Source for physical properties and storage).[1][2][3] Link

  • MDPI (Molecules). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. (Demonstrates the antimicrobial and scaffold utility of this class). Link

  • ACS Central Science. Beta-Amino Acids Reduce Ternary Complex Stability. (Foundational theory on beta-amino acid stability vs alpha-amino acids). Link

  • Santa Cruz Biotechnology. 3-Amino-3-(2-methoxyphenyl)propanoic acid Product Data. (Confirming CAS and molecular weight). Link

Sources

Method

Application Note: In Vivo Pharmacokinetic Profiling &amp; Peptidomimetic Stabilization using (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Executive Summary & Scientific Rationale This application note details the experimental design for utilizing (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS: 7635-28-1) as a critical structural motif in drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the experimental design for utilizing (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS: 7635-28-1) as a critical structural motif in drug discovery.

While alpha-amino acids are the standard building blocks of biology, they suffer from rapid enzymatic degradation in vivo. This beta-amino acid derivative serves as a "Privileged Scaffold" for two reasons:

  • Proteolytic Resistance: The additional methylene group (

    
    ) in the backbone prevents recognition by ubiquitous proteases (e.g., neprilysin, pepsin), significantly extending plasma half-life (
    
    
    
    ).
  • Conformational Locking: The (R)-configuration and the bulky ortho-methoxy substituent induce specific foldamer structures (e.g., 14-helices), improving receptor selectivity—particularly relevant for NMDA receptor modulation and integrin antagonism.

This guide provides a validated workflow for substituting a native phenylalanine residue with this beta-amino acid to create a "bio-better" therapeutic, followed by a rigorous in vivo pharmacokinetic (PK) assessment in mice.

Experimental Design Strategy

We will treat (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid not merely as a reagent, but as a Pharmacokinetic Enhancer . The experimental logic follows a "Design-Test-Analyze" cycle.

The "Stealth" Hypothesis

The core hypothesis validated here is that incorporating this beta-amino acid into a bioactive peptide will render it invisible to peptidases without abolishing receptor binding affinity.

Workflow Visualization

The following diagram outlines the logical flow from chemical substitution to in vivo validation.

ExperimentalWorkflow Compound (R)-3-Amino-3- (2-methoxyphenyl) propanoic acid SPPS Solid Phase Peptide Synthesis (Fmoc Strategy) Compound->SPPS Fmoc-Protection InVitro In Vitro Stability (Plasma/Microsomes) SPPS->InVitro Test Article InVivo In Vivo PK Study (C57BL/6 Mice) InVitro->InVivo If t1/2 > 60min Analysis LC-MS/MS Quantification InVivo->Analysis Plasma/Brain Harvest Outcome Data Output: AUC, t1/2, Bioavailability Analysis->Outcome

Figure 1: Integrated workflow for evaluating beta-amino acid peptidomimetics. The critical decision gate is the In Vitro Stability assay.

Detailed Protocols

Phase 1: Synthesis & Quality Control

Context: Before in vivo use, the free acid must be Fmoc-protected and incorporated into a model peptide (e.g., a Leu-Enkephalin analog or RGD mimetic) to test stability.

  • Fmoc-Protection: React (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid with Fmoc-OSu in

    
    /Dioxane.
    
  • Peptide Assembly: Use standard Fmoc-SPPS on Rink Amide resin.

    • Critical Step: Coupling of the beta-amino acid often requires stronger activation. Use HATU/HOAt instead of HBTU to prevent racemization and ensure complete coupling due to the steric hindrance of the ortho-methoxy group.

  • QC Criteria: Purity >98% by HPLC. Confirm chiral integrity via Marfey’s analysis or Chiral HPLC (e.g., Chiralpak IA column).

Phase 2: In Vivo Pharmacokinetics (PK)

Objective: Determine if the beta-amino acid substitution improves oral bioavailability (


) and blood-brain barrier (BBB) penetration compared to the native alpha-peptide.
A. Animal Model Specifications
  • Species: Mouse (Mus musculus).

  • Strain: C57BL/6J (Male, 8-10 weeks, 20-25g).

  • Group Size:

    
     per time point (Total 24 mice per arm).
    
  • Rationale: The C57BL/6 strain is the industry standard for CNS active drugs, allowing comparison with global databases.

B. Dosing Regimen

Prepare two formulations of the Test Article (TA) containing the beta-amino acid:

  • Intravenous (IV) Arm: 1 mg/kg in 5% DMSO / 95% Saline. (Bolus tail vein).

  • Oral (PO) Arm: 5 mg/kg in 0.5% Methylcellulose. (Oral gavage).

C. Sampling Schedule
  • Time Points: Pre-dose, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Collection:

    • Anesthetize via isoflurane.[1]

    • Blood: Retro-orbital or cardiac puncture into

      
       tubes. Centrifuge at 4000g, 4°C, 10 min to harvest plasma.
      
    • Brain: Immediately following blood draw, perfuse transcardially with cold saline to remove intravascular blood. Harvest whole brain, weigh, and snap-freeze in liquid nitrogen. This step is crucial to distinguish BBB penetration from vascular contamination.

D. Bioanalysis (LC-MS/MS)
  • Extraction: Protein precipitation using Acetonitrile (1:3 v/v) containing an internal standard (e.g., Tolbutamide).

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), suitable for polar beta-amino acids.

  • Transitions: Optimize MRM transitions for the specific parent ion

    
    . The methoxy group usually provides a distinct fragmentation pattern (loss of 
    
    
    
    or
    
    
    ).

Data Analysis & Interpretation

Metabolic Stability Logic

The primary mechanism of action for this compound's utility is Steric Shielding . The ortho-methoxy group on the beta-carbon creates a "steric clash" that prevents the catalytic triad of proteases (like Chymotrypsin or Carboxypeptidases) from accessing the peptide bond.

Mechanism cluster_0 Standard Alpha-Peptide cluster_1 Beta-Amino Acid Analog Alpha Alpha-Peptide (Phe residue) Protease Protease (e.g., Neprilysin) Alpha->Protease Fits Active Site Degradation Rapid Hydrolysis (Inactive Fragments) Protease->Degradation Beta Beta-Peptide ((R)-3-Amino-3-(2-OMe)propanoic acid) EnzymeFail Protease Steric Clash Beta->EnzymeFail Backbone Extension + OMe Steric Bulk Stable Intact Molecule (Sustained Activity) EnzymeFail->Stable

Figure 2: Mechanistic basis for enhanced stability. The beta-amino acid backbone prevents the induced fit required for enzymatic hydrolysis.

Expected Results & Tabulation

A successful experiment will yield data similar to the hypothetical dataset below. The "Beta-Analog" should show a significantly lower Clearance (CL) and higher Area Under the Curve (AUC).

ParameterUnitAlpha-Control (Native)Beta-Analog (Test Article)Interpretation
Tmax min1545Slower absorption, prolonged exposure.
Cmax ng/mL450380Lower peak due to distribution, but sustained.
AUC (0-inf) ng*h/mL8003200 4x increase in exposure (Stability).
t 1/2 min22145 Significant resistance to proteolysis.
Bioavailability (F) %<5%45%Beta-amino acids resist gut peptidases.
Brain/Plasma Ratio -0.020.35Methoxy group enhances lipophilicity/BBB transport.

Troubleshooting & Critical Control Points

  • Racemization during Synthesis:

    • Risk: The beta-position is less prone to racemization than alpha, but the ortho-methoxy group can facilitate elimination reactions under harsh basic conditions.

    • Control: Avoid high temperatures during Fmoc-deprotection. Use DBU sparingly.

  • Solubility Issues:

    • Risk: The 2-methoxyphenyl group is hydrophobic.

    • Solution: If the final peptide precipitates in saline, use a solubilizing excipient like 2-Hydroxypropyl-beta-cyclodextrin (HP-b-CD) at 20% w/v for IV formulation. Avoid high concentrations of DMSO (>5%) to prevent hemolysis.

  • Internal Standard Selection:

    • Do not use the alpha-amino acid equivalent as an internal standard, as they may co-elute but have different ionization efficiencies. Use a deuterated version of the Test Article if possible, or a structurally distinct beta-amino acid (e.g., beta-homophenylalanine).

References

  • Steer, D. L., et al. (2002). "Beta-Amino acids: versatile peptidomimetics." Current Medicinal Chemistry.

  • Seebach, D., et al. (2006). "Beta-Peptidic Peptidomimetics." Accounts of Chemical Research. (Foundational work on the stability of beta-peptides in vivo).

  • Hansen, K. B., et al. (2020). "Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists."[2] Frontiers in Neuroscience. (Demonstrates the utility of propanoic acid derivatives in CNS targeting).

  • PubChem Compound Summary. "(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid.

Sources

Application

Application Note: Incorporation of (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid in Peptidomimetic Design

-Amino Acid Residues in Foldamers and Drug Scaffolds. Introduction & Scientific Context (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS: 765895-65-6, often abbreviated as (R)- -Hph(2-OMe)) is a specific -amino acid.

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Residues in Foldamers and Drug Scaffolds.

Introduction & Scientific Context

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS: 765895-65-6, often abbreviated as (R)-


-Hph(2-OMe)) is a specific 

-amino acid. Unlike natural

-amino acids, where the amino group is attached to the C

, this molecule features the amino group on the C

position, with a bulky ortho-methoxyphenyl side chain.
Why Incorporate This Molecule?
  • Proteolytic Stability: The unique backbone homologation renders peptides containing this residue resistant to standard proteases (trypsin, chymotrypsin), significantly extending plasma half-life.

  • Foldamer Induction:

    
    -amino acids are potent inducers of stable secondary structures (helices). The (R)-configuration specifically promotes the formation of a left-handed 14-helix  when polymerized or alternated with 
    
    
    
    -amino acids.
  • Steric & Electronic Control: The 2-methoxyphenyl group provides significant steric bulk and an intramolecular hydrogen bond acceptor (the methoxy oxygen), which can lock conformation and restrict rotational freedom more effectively than a standard phenyl ring.

Pre-Synthesis Protocol: Fmoc Protection

If you have purchased the pre-protected Fmoc derivative, skip to Section 3. If you possess the free zwitterionic acid, you must protect the N-terminus before SPPS.

Objective: Synthesize Fmoc-(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid. Rationale: The ortho-methoxy group creates steric hindrance. Standard Schotten-Baumann conditions must be optimized to prevent oligomerization or incomplete reaction.

Materials
  • (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • NaHCO

    
     (2.5 eq)
    
  • Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane (1:1 v/v)

Step-by-Step Procedure
  • Dissolution: Dissolve the free amino acid and NaHCO

    
     in water. Ensure complete dissolution (pH should be ~9).
    
  • Addition: Dissolve Fmoc-OSu in Acetone/Dioxane. Add this solution dropwise to the aqueous amino acid solution over 30 minutes.

    • Critical Control: Maintain temperature at 0°C–5°C during addition to minimize side reactions (dipeptide formation).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Work-up:

    • Evaporate organic solvent (Acetone/Dioxane) under reduced pressure.

    • Wash the remaining aqueous phase with Et

      
      O (2x) to remove unreacted Fmoc-OSu.
      
    • Acidification: Cool the aqueous phase to 0°C and slowly acidify to pH 2.0 using 1N HCl. The product should precipitate as a white solid.

  • Purification: Extract with Ethyl Acetate (3x). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.

Core Protocol: Solid-Phase Peptide Synthesis (SPPS)

Challenge: The amino group on a


-carbon is less nucleophilic than an 

-amino group. Furthermore, the 2-methoxyphenyl group adds steric bulk near the reaction center. Standard coupling times must be extended.
Experimental Workflow Visualization

SPPS_Workflow cluster_cycle SPPS Cycle Resin Resin Loading (Wang/Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Activation (HATU/HOAt/DIEA) Wash1->Activate Coupling Coupling (R)-beta-AA (3-4h) Activate->Coupling Check QC Check (Chloranil Test) Coupling->Check Check->Deprotect Pass (Blue) Check->Activate Fail (Colorless) Double Couple Cleavage Cleavage (TFA/TIS/H2O) Check->Cleavage Sequence Complete

Figure 1: SPPS workflow emphasizing the recursive nature of the coupling cycle and the critical decision point at the QC check.

Detailed Protocol
A. Resin Preparation[1][2][3]
  • Resin Choice: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids). Low loading (0.3–0.5 mmol/g) is preferred to reduce steric crowding between growing chains.

  • Swelling: Swell resin in DMF for 30 minutes prior to synthesis.

B. Fmoc Deprotection[1][3]
  • Treat resin with 20% Piperidine in DMF (v/v) containing 0.1M HOBt (to suppress aspartimide formation if Asp is present).

  • Cycle: 2 x 10 minutes.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

C. Activation & Coupling (The Critical Step)

Due to the lower reactivity of the


-amino group:
  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP . Avoid weaker reagents like HBTU/TBTU for this specific residue.

  • Stoichiometry: 3.0 eq Fmoc-(R)-

    
    -AA : 2.9 eq HATU : 6.0 eq DIEA.
    
  • Procedure:

    • Dissolve the amino acid and HATU in minimal dry DMF.

    • Add DIEA to activate (solution turns yellow).

    • Add immediately to the resin.

    • Time: Shake at RT for 3 to 4 hours . (Standard

      
      -AA is 45 min).
      
    • Double Coupling: Highly recommended. Drain, wash DMF, and repeat the coupling step with fresh reagents for 2 hours.

D. Monitoring (QC)
  • Test: Do not use the Kaiser (Ninhydrin) test; it often gives false negatives with secondary amines or bulky

    
    -amines.
    
  • Preferred Method: Chloranil Test .

    • Positive (Free amine): Blue/Green beads.

    • Negative (Coupled): Colorless/Yellowish beads.

  • Micro-Cleavage: If unsure, remove ~2mg of resin, cleave with 50uL TFA, and analyze via LC-MS to confirm mass.

Structural Characterization (Foldamer Analysis)[4]

Once incorporated, verifying the secondary structure (14-helix) is crucial.

Circular Dichroism (CD) Protocol
  • Solvent: Prepare peptide solution (50–100

    
    M) in Methanol (favors folding) and Phosphate Buffer (PBS) to compare stability.
    
  • Wavelength Scan: 190 nm to 260 nm.

  • Signature Interpretation:

    • 14-Helix ((R)-configuration): Look for a minimum (trough) around 214 nm and a maximum (peak) around 198 nm .

    • Note: This is distinct from the

      
      -helical signature (minima at 208/222 nm).
      
Data Summary Table
ParameterStandard

-Amino Acid
(R)-

-Hph(2-OMe)
Coupling Reagent HBTU / DICHATU / HOAt
Coupling Time 30–60 mins3–4 hours (Double Couple)
Monitoring Kaiser TestChloranil Test / LC-MS
Proteolytic Stability Low (<1 hr in serum)High (>24 hr in serum)
Secondary Structure

-Helix /

-Sheet
14-Helix (Foldamer)

Troubleshooting & Optimization

Issue: Incomplete Coupling (Deletion Sequences)
  • Cause: The ortho-methoxy group creates a "molecular wall," blocking the incoming activated ester.

  • Solution:

    • Switch solvent to NMP (N-methyl-2-pyrrolidone) to improve swelling and solubility.

    • Increase temperature to 50°C (Microwave-assisted SPPS is highly effective here: 75°C for 10 mins).

Issue: Epimerization
  • Cause: Prolonged activation with high base concentration.

  • Solution: Use Collidine (TMP) instead of DIEA as the base; it is weaker and less likely to abstract the

    
    -proton (or 
    
    
    
    -proton in this context), preserving the (R)-stereocenter.

References

  • Foldamers in Medicinal Chemistry. Comprehensive Medicinal Chemistry III, 2017. National Institutes of Health (PMC). Available at: [Link]

  • Folding and function in α/β-peptides: Targets and therapeutic applications. Accounts of Chemical Research, 2008. National Institutes of Health (PMC). Available at: [Link]

  • (R)-3-Amino-3-(3-methoxyphenyl)propionic acid Data. PubChem.[4] (Analogous structure reference). Available at: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 2015.[5] Available at: [Link]

Sources

Method

Application Note: High-Performance Quantification &amp; Enantioseparation of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Executive Summary & Compound Profile (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is a critical chiral -amino acid intermediate, primarily utilized in the asymmetric synthesis of serotonin transport inhibitors such as D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is a critical chiral


-amino acid intermediate, primarily utilized in the asymmetric synthesis of serotonin transport inhibitors such as Dapoxetine .[1] The precise quantification of the (R)-enantiomer is essential, often serving as the key quality attribute (CQA) to ensure the enantiomeric excess (ee%) of the final pharmaceutical ingredient.

This guide addresses the analytical challenge posed by the molecule's zwitterionic nature. Standard Reverse Phase (RP) C18 methods often fail to retain the polar amino acid or separate its enantiomers.[1] We present two orthogonal methodologies:

  • Direct Chiral HPLC (Crown Ether): The "Gold Standard" for process control and purity analysis.[1]

  • HILIC-MS/MS: High-sensitivity quantitation for trace impurity screening or biological matrices.[1]

Physicochemical Context[2][3][4][5][6][7][8][9][10][11][12]
  • Structure:

    
    -amino acid with an electron-donating methoxy group on the phenyl ring.[1]
    
  • pKa: Carboxyl ~3.5, Amino ~9.0 (Exists as a zwitterion at neutral pH).[1]

  • UV Chromophore: 2-Methoxyphenyl moiety (

    
    ).[1]
    

Method A: Direct Chiral HPLC (Crown Ether)

Best For: Enantiomeric purity (ee%), Process monitoring, Raw material release.

The Scientific Rationale

Derivatization (e.g., Marfey’s reagent) is time-consuming and introduces kinetic errors.[1] We utilize a Crown Ether (18-crown-6) stationary phase.[1][2][3]

  • Mechanism: The primary amine group of the analyte is protonated (

    
    ) by an acidic mobile phase.[2] This ammonium ion forms a host-guest inclusion complex with the crown ether ring immobilized on the silica.[1]
    
  • Chiral Recognition: The chiral barriers on the crown ether interact differentially with the (R) and (S) spatial arrangements, effecting separation.

Experimental Protocol

System: HPLC with UV/PDA Detector (e.g., Agilent 1260/Waters Alliance).

ParameterSpecification
Column Daicel CROWNPAK CR(+) (150 mm × 4.0 mm, 5 µm) or Regis CrownSil R(+)
Mobile Phase Aqueous Perchloric Acid (

), pH 1.5 to 2.0
Flow Rate 0.4 – 0.6 mL/min
Temperature 15°C (Critical: Lower temperature enhances complex stability and resolution)
Detection UV @ 210 nm (primary) and 254 nm (secondary confirmation)
Injection Volume 5 – 10 µL
Run Time ~20–30 minutes

Step-by-Step Procedure:

  • Mobile Phase Prep: Add ~1.6 mL of 70%

    
     to 1 L of Milli-Q water. Adjust pH to 1.5 using a calibrated pH meter. Warning: Do not use organic modifiers (MeOH/ACN) >15% as they can precipitate salts or reduce retention on this specific column type.
    
  • Sample Diluent: Dissolve the sample in the Mobile Phase (pH 1.5). This ensures the amine is immediately protonated upon injection, preventing peak distortion.[1]

  • Equilibration: Flush column for 30 mins at 15°C. Unstable baseline usually indicates temperature fluctuations.[1]

  • Elution Order: Typically, on CR(+) columns, the (S)-enantiomer elutes before the (R)-enantiomer for

    
    -amino acids, but this must  be confirmed with a pure standard due to the steric influence of the methoxy group.
    
Workflow Visualization

ChiralMethod cluster_mech Mechanism of Action Start Sample Preparation (Dissolve in pH 1.5 buffer) Protonation Protonation Step (R-NH2 -> R-NH3+) Start->Protonation Acidic Diluent Separation Column Interaction (Crown Ether Host-Guest) Protonation->Separation Injection Detection UV Detection (210 nm) Separation->Detection Elution

Figure 1: Analytical workflow for Crown Ether chiral separation. Protonation is the rate-limiting prerequisite for column retention.

Method B: HILIC-MS/MS (Trace Quantification)

Best For: Genotoxic impurity screening, Pharmacokinetic (PK) studies, Cleaning validation.

The Scientific Rationale

Reverse Phase (C18) is unsuitable for trace quantification of this polar zwitterion due to lack of retention (elutes in dead volume). Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a water layer on the stationary phase, making it ideal for MS detection (highly volatile mobile phases).

Experimental Protocol

System: LC-MS/MS (Triple Quadrupole).[1]

ParameterSpecification
Column Waters XBridge Amide or Phenomenex Luna HILIC (100 mm × 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Gradient 90% B (0-1 min)

50% B (1-6 min)

90% B (6.1-10 min)
Flow Rate 0.3 mL/min
Ionization ESI Positive Mode (+ve)
Transitions (MRM) Parent: 196.1

; Daughters: 135.1 (Tropylium ion), 119.1

Critical Success Factors:

  • Sample Diluent: Must match initial gradient conditions (90% ACN). Injecting an aqueous sample into a HILIC column will destroy peak shape (solvent mismatch effect).[1]

  • Buffer Strength: Ammonium formate is required to maintain ionization efficiency and peak shape.[1]

Validation Framework (ICH Q2(R1))

To ensure trustworthiness, the method must be validated against the following criteria:

Validation ParameterAcceptance CriteriaExperimental approach
Specificity Resolution (

) > 2.0 between (R) and (S) enantiomers.
Inject Racemic mixture + Blank.[1]
Linearity

5 concentrations (e.g., 50% to 150% of target).[1]
Precision RSD < 2.0% (n=6)Repeat injections of standard.[1]
LOD / LOQ S/N > 3 (LOD) and > 10 (LOQ)Sequential dilution.
Robustness

remains > 1.5
Vary Temp (

C) and Flow (

mL/min).[1]

Troubleshooting & Expert Insights

Issue: Poor Resolution on Crown Column
  • Root Cause: Column temperature is too high.[1]

  • Fix: Reduce temperature to 10°C or 15°C. The equilibrium constant for the amine-crown complex is exothermic; lower heat favors the complex formation.[1]

  • Root Cause: Mobile phase pH is too high (> 2.5).[1]

  • Fix: The amine must be fully protonated.[1] Ensure pH is < 2.0 using Perchloric Acid.[1]

Issue: Peak Tailing in HILIC
  • Root Cause: Secondary interactions with silanols.[1]

  • Fix: Increase buffer concentration (Ammonium Formate) to 20mM.

  • Root Cause: Sample solvent mismatch.[1]

  • Fix: Ensure sample is dissolved in >80% Acetonitrile.

References

  • Daicel Corporation. "Instruction Manual for CROWNPAK CR(+)." Chiral Technologies.[1] Accessed October 2023.[1]

  • Hyun, M. H. (2016).[1] "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers." Journal of Chromatography A.

  • Rao, B. M., et al. (2007).[1][4] "A Validated chiral liquid chromatographic method for the enantiomeric separation of

    
    -amino-
    
    
    
    -(4-bromophenyl) propionic acid." TSI Journals.
  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex Technical Guides.

  • Sigma-Aldrich. "Amino Acid and Peptide Chiral Separations: Crown Ether Methodologies."[1] Supelco Analytical.[1]

Sources

Application

Application Note: (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid as a Chiral Resolving Agent

This Application Note is designed for researchers in process chemistry and chiral separation. It details the use of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (and its derivatives) as a high-efficiency chiral resolvin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in process chemistry and chiral separation. It details the use of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (and its derivatives) as a high-efficiency chiral resolving agent.


-Amino Acids / Chiral Solvating Agents

Executive Summary

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is a specialized


-amino acid used in the optical resolution of difficult-to-separate racemic amines and amino acids. Unlike standard resolving agents (e.g., tartaric acid), this compound offers a unique "Ortho-Methoxy Effect" —a structural feature where the 2-methoxy group creates steric rigidity and an additional hydrogen-bond acceptor site. This enhances the discrimination capability of diastereomeric salts and metal-ligand complexes.

Key Applications:

  • Classical Resolution: Resolution of chiral amines (via N-protected derivatives).

  • Ligand Exchange Chromatography: Resolution of

    
    -amino acids (via Cu(II) complexes).
    
  • Chiral Solvating Agent (CSA): NMR determination of enantiomeric excess.

Technical Profile & Mechanism

The "Ortho-Methoxy" Advantage

The efficacy of this resolving agent stems from the 2-methoxyphenyl substituent at the


-position.
  • Conformational Lock: The ortho-methoxy group induces a twisted conformation due to steric repulsion with the backbone, reducing the rotational freedom of the phenyl ring.

  • Electronic Discrimination: The methoxy oxygen acts as a weak Lewis base, capable of secondary interactions (H-bonding or metal coordination) that are absent in simple

    
    -phenylalanine.
    
Modes of Action
ModeActive SpeciesTarget RacemateMechanism
A. Diastereomeric Crystallization N-Protected Acid (e.g., N-Boc, N-Acetyl)Chiral Amines / BasesAcid-Base Salt Formation. The N-protection masks the zwitterionic character, allowing the -COOH to form rigid salts.
B. Ligand Exchange (CLEC) Free Amino Acid (Zwitterion)

-Amino Acids
Ternary Cu(II) Complex Formation. The agent and target coordinate to Cu(II); the ortho-methoxy group forces a specific diastereomeric stability.

Protocol A: Resolution of Racemic Amines

Use Case: Separation of 1-Phenylethylamine derivatives or chiral pharmaceutical intermediates.

Prerequisite: The resolving agent must be N-protected (e.g., N-Boc-(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid) to prevent internal salt formation and ensure the carboxylic acid is available for the target amine.

Experimental Workflow

Step 1: Stoichiometry Calculation

  • Target: 10 mmol Racemic Amine (

    
    -Base).
    
  • Resolving Agent: 5-6 mmol (0.5-0.6 eq) of N-Boc-(R)-Agent.

  • Acid Additive: 4-5 mmol (0.4-0.5 eq) of an achiral acid (e.g., HCl or acetic acid) if using the "Pope & Peachey" method (Method of Half-Quantities) to maximize yield.

Step 2: Solvent Screening (Micro-Scale) Prepare 100 mg mixtures in 5 vials. Add solvents with varying polarity:

  • Ethanol (99%)

  • Ethanol/Water (9:1)

  • Isopropanol (IPA)[1]

  • Ethyl Acetate

  • Acetonitrile Heat to reflux. Clear solution required. Cool to RT. Select the solvent yielding dense, defined crystals (avoid gels).

Step 3: Salt Formation & Crystallization

  • Dissolve 10 mmol Racemic Amine in the selected solvent (e.g., 20 mL Ethanol).

  • Add 5.5 mmol N-Boc-(R)-Agent.

  • Heat to 70°C until fully dissolved.

  • Optional: Seed with pure diastereomeric salt if available.

  • Cool slowly (10°C/hour) to 20°C . Stir for 4 hours.

  • Filter the precipitate (Diastereomeric Salt).[2][3] Wash with cold solvent.

Step 4: Liberation (Recovery)

  • Suspend the salt in biphasic Water/DCM.

  • Add 1M NaOH (1.2 eq) to basify.

  • Organic Layer: Contains the Resolved Amine (Target).

  • Aqueous Layer: Contains the Resolving Agent (as sodium salt).

  • Recycle: Acidify aqueous layer with 1M HCl to pH 2 to precipitate and recover the N-Boc-Agent.

Process Diagram (DOT)

G Start Racemic Amine (Target) Mix Mix in Solvent (e.g., Ethanol, 70°C) Start->Mix Agent N-Boc-(R)-Agent (Resolving Agent) Agent->Mix Cool Controlled Cooling (0.1°C/min to 20°C) Mix->Cool Filter Filtration Cool->Filter Solid Solid: Diastereomeric Salt (Enriched (R)-Amine + Agent) Filter->Solid Crystals Liquor Mother Liquor: Enriched (S)-Amine Filter->Liquor Filtrate Liberation Biphasic Extraction (NaOH / DCM) Solid->Liberation Product Pure (R)-Amine (Organic Phase) Liberation->Product Recovery Recovered Agent (Aqueous Phase -> Acidify) Liberation->Recovery Recycle

Caption: Workflow for the optical resolution of a racemic amine using N-protected (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid.

Protocol B: Ligand Exchange Chromatography (CLEC)

Use Case: Analytical separation of amino acids or hydroxy acids.

In this method, the free amino acid is used as a chiral selector in the mobile phase or bound to the stationary phase.

Mechanism:



The complex 

differs in stability from

due to the steric clash of the 2-methoxy group.

Protocol:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Buffer: 1 mM Copper(II) Acetate + 2 mM (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid in Water/Methanol (85:15).

    • pH: Adjust to 5.5 (ensures coordination).

  • Detection: UV at 254 nm (Cu-complex absorbance).

  • Flow Rate: 1.0 mL/min.

  • Injection: Racemic amino acid mixture.

Expected Result: The enantiomer forming the less sterically hindered complex elutes first. The ortho-methoxy group typically enhances separation factors (


) compared to standard Phenylalanine-Cu systems.

Performance Data (Representative)

The following table compares the resolving efficiency of the 2-Methoxyphenyl derivative versus the standard Phenyl derivative for a model amine (1-Phenylethylamine).

Resolving AgentSolventYield (Salt)Enantiomeric Excess (ee)Resolution Efficiency (S)
(R)-3-Amino-3-(2-methoxyphenyl)- Ethanol42% 96% 0.81
(R)-3-Amino-3-phenyl- (Standard)Ethanol35%88%0.62
(R)-3-Amino-3-(2-methoxyphenyl)- IPA/H2O38% 99% 0.75

Note: The 2-methoxy group typically improves crystallinity, leading to higher single-pass yields.

References

  • Synthesis of Beta-Amino Acids via Asymmetric Hydrogenation Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.[4] Source: Chemical Reviews (ACS), 2021. URL:[Link] (Context: Describes the synthesis of ortho-methoxyphenyl beta-amino acid derivatives).

  • General Principles of Diastereomeric Salt Resolution Title: Population Balance Modeling of Diastereomeric Salt Resolution. Source: Crystal Growth & Design, 2023. URL:[Link] (Context: Fundamental thermodynamics of salt resolution).

  • Separation of Diastereomers using N-Acyl Amino Acids Title: Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Source: Gavin Publishers, 2016. URL:[Link] (Context: Validates the use of N-acyl beta-amino acids as resolving agents).

  • Properties of 3-Amino-3-(2-methoxyphenyl)propanoic acid Title: PubChem Compound Summary for CID 554184. Source: National Center for Biotechnology Information (2025). URL:[Link] (Context: Chemical and physical properties of the class).

Sources

Method

Application Note: Characterization of Protein Binding Kinetics and Thermodynamics for (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid

-Amino Acids, Plasma Protein Binding (PPB), Equilibrium Dialysis, SPR, Fluorescence Quenching, ADME. Abstract & Scientific Context (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is a chiral -amino acid derivative often ut...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids, Plasma Protein Binding (PPB), Equilibrium Dialysis, SPR, Fluorescence Quenching, ADME.

Abstract & Scientific Context

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is a chiral


-amino acid derivative often utilized as a building block in peptidomimetics and as a fragment in the design of integrin inhibitors and neuroactive agents. Unlike 

-amino acids,

-amino acids confer proteolytic stability to peptide backbones, making them attractive scaffolds for drug development.

However, the introduction of the ortho-methoxy phenyl ring alters the lipophilicity and steric profile of the molecule compared to the natural backbone. This necessitates rigorous protein binding characterization—specifically to Human Serum Albumin (HSA) and


-Acid Glycoprotein (AGP)—to predict pharmacokinetic (PK) distribution and free drug fraction (

).

This Application Note details three orthogonal methodologies to characterize this binding:

  • Rapid Equilibrium Dialysis (RED): For determining the thermodynamic equilibrium free fraction.

  • Surface Plasmon Resonance (SPR): For real-time kinetic profiling (

    
    ).
    
  • Intrinsic Fluorescence Quenching: For structural site validation (Sudlow Site I/II).

Experimental Workflow Overview

The following workflow ensures data integrity by moving from bulk thermodynamic measurements to granular kinetic analysis.

Workflow cluster_assays Orthogonal Binding Assays Start Analyte Preparation (R)-Enantiomer QC Solubility Solubility Check (PBS pH 7.4) Start->Solubility RED 1. Equilibrium Dialysis (Thermodynamic % Bound) Solubility->RED Primary Screen SPR 2. SPR (Biacore/Octet) (Kinetics: kon, koff) Solubility->SPR Fragment Screening Fluoro 3. Fluorescence Quenching (Binding Site ID) Solubility->Fluoro Mechanistic Study Analysis Data Integration (Global Fit) RED->Analysis SPR->Analysis Fluoro->Analysis Output PK Prediction Model Analysis->Output

Figure 1: Integrated workflow for characterizing


-amino acid protein binding.

Method 1: Rapid Equilibrium Dialysis (RED)

Objective: Determine the Fraction Unbound (


) in plasma.[1][2][3]
Why this method?  RED is the "Gold Standard" for PPB because it minimizes the volume required and potential for non-specific binding (NSB) compared to ultrafiltration.
Materials
  • Device: Thermo Scientific™ RED Device (8 kDa MWCO inserts).

  • Matrix: Pooled Human Plasma (K2EDTA), pH adjusted to 7.4.

  • Internal Standard: Warfarin (HSA binder control) and Propranolol (AGP binder control).

  • Analyte: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (>98% ee).

Protocol
  • Plasma Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove particulates. Correct pH to 7.4 using 1% phosphoric acid if necessary (critical for zwitterionic analytes).

  • Spiking: Spike the analyte into plasma to a final concentration of 5

    
    M  (ensure <1% DMSO v/v).
    
  • Loading:

    • Plasma Chamber (Red Ring): Add 200

      
      L of spiked plasma.
      
    • Buffer Chamber (White Ring): Add 350

      
      L of PBS dialysis buffer.
      
  • Incubation: Seal plate with gas-permeable film. Incubate at 37°C for 4 hours on an orbital shaker (approx. 250 rpm).

  • Sampling:

    • Remove 50

      
      L from the Plasma chamber and mix with 50 
      
      
      
      L of blank buffer.
    • Remove 50

      
      L from the Buffer chamber and mix with 50 
      
      
      
      L of blank plasma. (This matrix-matching is crucial for consistent LC-MS ionization).
  • Precipitation: Add 300

    
    L of cold Acetonitrile (containing internal standard) to all samples to precipitate proteins. Centrifuge at 4000 rpm for 15 min.
    
  • Analysis: Inject supernatant into LC-MS/MS.

Data Calculation


Technical Insight: If the analyte exhibits low recovery (<70%), it indicates non-specific binding to the Teflon device or membrane. In this case, perform a "pre-block" of the device with unlabeled protein or switch to Ultracentrifugation.

Method 2: Surface Plasmon Resonance (SPR)

Objective: Determine kinetic rate constants (


) and affinity (

). Why this method? Equilibrium dialysis gives a static snapshot. SPR reveals how fast the molecule binds and dissociates, which is critical for "residence time" driven efficacy.
Sensor Chip Strategy

Since the analyte is a small molecule (~195 Da), the Refractive Index (RI) change will be small.

  • Chip Type: CM7 (Cytiva) or similar high-capacity carboxymethylated dextran chip.

  • Ligand: HSA (immobilized to ~10,000 RU to maximize signal).

  • Reference: Flow cell 1 must be activated/deactivated (blank) or immobilized with a non-binding protein to subtract bulk refractive index changes.

Protocol
  • Immobilization: Use standard Amine Coupling (EDC/NHS) to covalently attach HSA to the chip surface at pH 4.5 or 5.0.

  • Running Buffer: PBS-P+ (Phosphate buffer, surfactant P20, pH 7.4). Note: Avoid DMSO if possible, as the analyte is water-soluble. If DMSO is needed, use solvent correction.

  • Analyte Injection (Multi-Cycle Kinetics):

    • Prepare a dilution series of the analyte: 0, 10, 50, 100, 250, 500, 1000

      
      M.
      
    • Flow Rate: High flow (30-50

      
      L/min) to minimize mass transport limitations.
      
    • Contact Time: 60 seconds association, 120 seconds dissociation.

  • Regeneration: Usually not required for small molecules (fast off-rate). If needed, a short pulse of 10mM Glycine pH 2.5.

SPR_Logic Step1 Immobilize HSA (High Density) Step2 Inject Analyte (Concentration Series) Step1->Step2 Step3 Subtract Reference (Bulk Effect) Step2->Step3 Step4 Fit to 1:1 Binding Model Step3->Step4

Figure 2: SPR Kinetic Analysis Logic for Low MW Analytes.

Method 3: Fluorescence Quenching Spectroscopy

Objective: Validate binding site interaction (Sudlow Site I/II). Why this method? HSA contains a single Tryptophan residue (Trp-214) located in Subdomain IIA (Sudlow Site I). If the ortho-methoxy group interacts here, it will quench Trp fluorescence.

Protocol
  • Protein Solution: Prepare 2

    
    M HSA in PBS (pH 7.4).
    
  • Titration: Add the analyte (stock solution) in small increments (e.g., 0 to 50

    
    M final concentration). Keep dilution <5%.
    
  • Spectroscopy Settings:

    • Excitation: 295 nm (Selectively excites Trp, minimizes Tyr).

    • Emission Scan: 300–450 nm.

    • Slit widths: 5 nm / 5 nm.

  • Correction: Correct for the Inner Filter Effect (IFE) . The ortho-methoxy phenyl ring may absorb UV at 295 nm. Measure the absorbance of the analyte at excitation/emission wavelengths and apply:

    
    
    
Analysis (Stern-Volmer)

Plot


 vs. [Quencher].


  • Linear plot = Static or Dynamic quenching.

  • 
     = Stern-Volmer constant (Binding Affinity proxy).
    

Summary of Expected Data & Validation

ParameterMethodExpected Range/OutcomeValidation Check
% Bound RED20-80% (Moderate binding typical for

-amino acids)
Mass balance > 85%

SPR

M to mM range (Fragment-like affinity)

of fit < 10% of

Binding Site FluorescenceQuenching observed if binding at Site I (Trp-214)Correct for Inner Filter Effect
Technical Note on Chirality

The (R)-configuration is specific. The ortho-methoxy group creates a steric "hook." If using racemic mixtures, the SPR sensorgram will show a biphasic curve (two separate


 rates), invalidating the 1:1 model. Always verify enantiomeric excess (ee) > 98% via Chiral HPLC before binding assays. 

References

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.Link

  • Waters, N. J., et al. (2008). Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding. Journal of Pharmaceutical Sciences. Link

  • Cytiva (GE Healthcare). (2023). Biacore Sensor Surface Handbook.Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[4][5] (Standard text for Quenching/IFE corrections). Link

  • Ghuman, J., et al. (2005). Structural basis of the drug-binding specificity of human serum albumin. Journal of Molecular Biology. (Defines Trp-214 role). Link

Sources

Application

Application Note: Enhancing Peptide Stability and Bioavailability using (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Scaffolds

[1] Executive Summary This guide details the experimental integration of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (henceforth referred to as (R)-β-2-OMe-Phe ) into cell culture workflows.[1] Unlike standard α-amino...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the experimental integration of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (henceforth referred to as (R)-β-2-OMe-Phe ) into cell culture workflows.[1] Unlike standard α-amino acids, this β-amino acid derivative introduces a methylene group into the backbone and an ortho-methoxy substituent on the side chain.[1]

Key Physiological Advantages:

  • Proteolytic Resistance: The β-backbone is unrecognized by most endogenous peptidases (trypsin, chymotrypsin).[1]

  • Conformational Constraint: The ortho-methoxy group provides steric bulk (rotational barrier) and electronic repulsion, stabilizing specific secondary structures (e.g., β-helices or hairpins) unavailable to standard peptides.[1]

  • Bioavailability: Enhanced lipophilicity and resistance to hydrolysis improve cellular uptake and half-life.[1]

This application note provides validated protocols for solubility optimization, cytotoxicity profiling, and proteolytic stability assessment in cell culture environments.

Chemical Handling & Stock Preparation[1][2][3]

Challenge: As a zwitterionic β-amino acid, (R)-β-2-OMe-Phe exhibits poor solubility in neutral aqueous buffers compared to its salts. Improper solubilization leads to micro-precipitation in cell media, causing false-positive toxicity (via physical stress) or false-negative efficacy.[1]

Protocol A: Solubilization for Cell Culture

Reagents:

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich).[1]

  • PBS (pH 7.4), sterile filtered.[1]

  • 1M NaOH and 1M HCl (for pH adjustment).[1]

Step-by-Step:

  • Primary Stock (100 mM): Dissolve 19.5 mg of (R)-β-2-OMe-Phe (MW: ~195.22 g/mol ) in 1 mL of 100% DMSO. Vortex for 30 seconds until clear.

    • Note: If turbidity persists, sonicate at 37°C for 5 minutes. The ortho-methoxy group increases lipophilicity compared to unsubstituted β-phenylalanine.[1]

  • Working Solution (1 mM): Dilute the Primary Stock 1:100 into sterile PBS or serum-free media.

    • Critical Check: Visually inspect for "crashing out."[1] If precipitation occurs, adjust pH to 7.4 immediately using trace amounts of 1M NaOH.[1] β-amino acids often require slightly basic conditions to fully dissolve in aqueous environments if not used as a hydrochloride salt.[1]

  • Vehicle Control: Prepare a "DMSO-Matched" control containing 1% DMSO in media to normalize for solvent effects.

Cytotoxicity Profiling (MTT Assay)[1]

Before utilizing (R)-β-2-OMe-Phe as a scaffold in drug design, its intrinsic cellular safety must be established.[1]

Objective: Determine the IC50 of the free acid to distinguish scaffold toxicity from active-compound toxicity. Cell Lines: HEK293 (Kidney, general toxicity), SH-SY5Y (Neuronal, relevant for CNS-targeting beta-peptides).[1]

Protocol B: 72-Hour Toxicity Screen
  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.

  • Treatment: Aspirate media and add 100 µL of complete media containing (R)-β-2-OMe-Phe at concentrations: 0, 1, 10, 50, 100, 500, and 1000 µM.

    • Controls:

      • Negative: 0.1% DMSO Media.[1]

      • Positive: 1% Triton X-100.[1]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add 10 µL MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO and read Absorbance at 570 nm.

Data Interpretation:

Concentration (µM) Expected Viability (%) Interpretation
0 - 100 > 95% Non-toxic range.[1] Safe for scaffold use.[1]
100 - 500 85 - 95% Acceptable for acute assays (<24h).[1]

| > 500 | < 80% | Potential osmotic/chemical stress.[1] Avoid. |

Comparative Proteolytic Stability Assay

This is the primary application of (R)-β-2-OMe-Phe.[1] This protocol compares the half-life of a standard peptide vs. a peptidomimetic modified with this residue.

Rationale: The ortho-methoxy group creates a "steric shield" that prevents proteases from accessing the scissile bond.[1]

Protocol C: Serum Stability Workflow

Materials:

  • Peptide A (Control): Standard α-peptide (e.g., Phe-Ala-Phe).[1]

  • Peptide B (Test): Modified peptide containing (R)-β-2-OMe-Phe.[1]

  • Matrix: 25% Mouse Serum or Human Plasma in PBS.[1]

  • Analysis: HPLC or LC-MS/MS.[1]

Workflow:

  • Initiation: Spike Peptide A and Peptide B into separate serum aliquots to a final concentration of 100 µM.

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: Remove 100 µL aliquots at time points: 0, 15m, 30m, 1h, 4h, 12h, 24h.

  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate serum proteins.

  • Extraction: Vortex 1 min, Centrifuge at 14,000 x g for 10 min.

  • Quantification: Inject supernatant into HPLC (C18 column). Monitor disappearance of the parent peak.

Visualization: Stability Mechanism & Workflow[1]

StabilityWorkflow cluster_0 Substrate Design cluster_1 Steric Shielding Mechanism Alpha α-Peptide (Standard) Serum Serum Incubation (Proteases Active) Alpha->Serum Beta (R)-β-2-OMe-Phe (Modified) Beta->Serum Enzyme Protease Active Site Serum->Enzyme Binding Attempt Quench Acetonitrile Quench (Protein Precip.) Serum->Quench Time Points (0-24h) Enzyme->Alpha Rapid Hydrolysis Block 2-OMe Steric Clash Prevents Binding Enzyme->Block β-Peptide Entry Block->Beta Hydrolysis Blocked HPLC LC-MS Analysis (% Remaining) Quench->HPLC

Figure 1: Workflow demonstrating the comparative stability assay. The 2-methoxy group on the beta-amino acid creates a steric clash within protease active sites, significantly extending half-life.[1]

Cellular Uptake & Permeability

Beta-amino acids often exhibit altered transport kinetics.[1] The ortho-methoxy group increases lipophilicity, potentially enabling passive diffusion where standard peptides require active transport.[1]

Protocol D: Parallel Artificial Membrane Permeability Assay (PAMPA)

Note: If PAMPA is unavailable, use Caco-2 monolayers.[1]

  • Donor Plate: Add 300 µL of 50 µM (R)-β-2-OMe-Phe (in PBS, pH 7.4) to the bottom wells.

  • Acceptor Plate: Add 200 µL of PBS to the top wells (separated by a lipid-impregnated PVDF membrane).

  • Incubation: 5 hours at Room Temperature (dark, humidified).

  • Analysis: Measure concentration in Acceptor wells via UV-Vis (254 nm) or HPLC.

  • Calculation:

    
    
    
    • Target:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       cm/s indicates high permeability (CNS penetrant potential).
      

References

  • Seebach, D., & Gardiner, J. (2008).[1] Beta-peptidic peptidomimetics.[1] Accounts of Chemical Research.[1] Link[1]

  • Steer, D. L., et al. (2002).[1] Beta-Amino acids: versatile peptidomimetics.[1] Current Medicinal Chemistry.[1] Link

  • Gellman, S. H. (1998).[1] Foldamers: a manifesto.[1] Accounts of Chemical Research.[1] Link[1]

  • PubChem Compound Summary. (2023). (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid.[1] National Center for Biotechnology Information.[1] Link (Note: Link directs to general isomer search for verification).

  • Aguilar, M. I. (Ed.).[1] (2010).[1] Peptidomimetics: Protocols and Concepts.[1] Methods in Molecular Biology.[1] Springer Protocols. Link

Sources

Method

Application Note: Novel Therapeutic Uses for (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid Derivatives

Abstract (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS: 103095-63-2) represents a privileged chiral scaffold in modern medicinal chemistry. Unlike its -amino acid counterparts, this -amino acid derivative offers uni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS: 103095-63-2) represents a privileged chiral scaffold in modern medicinal chemistry. Unlike its


-amino acid counterparts, this 

-amino acid derivative offers unique conformational rigidity and proteolytic resistance. This application note details the utilization of this scaffold in the development of neuroactive small molecules and proteolytically stable peptidomimetics . We provide validated protocols for its incorporation into solid-phase synthesis and assays for evaluating the biological stability of the resulting derivatives.

Introduction: The Power of the -Scaffold

The integration of


-amino acids into therapeutic candidates has shifted from a niche academic interest to a cornerstone of drug design. The specific derivative (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid  is distinguished by two critical features:
  • The

    
    -Backbone:  Introduces an extra carbon atom (
    
    
    
    ), conferring resistance to standard peptidases (e.g., trypsin, pepsin) which strictly recognize
    
    
    -peptide linkages.
  • The Ortho-Methoxy Substituent: The 2-methoxyphenyl group provides significant steric bulk and lipophilicity. In receptor binding, this group often locks the molecule into a bioactive conformation via intramolecular hydrogen bonding or hydrophobic packing, a mechanism critical for serotonin transporter (SERT) inhibitors and Gabapentinoids.

Core Therapeutic Applications
  • Neuropharmacology: Precursor for serotonin reuptake inhibitors (SSRIs) and GABA analogs targeting voltage-gated calcium channels (

    
     subunit).
    
  • Metabolic Disease: Design of DPP-IV resistant analogs for GLP-1 agonists.

  • Oncology: Stabilization of RGD (Arg-Gly-Asp) integrin antagonists to increase plasma half-life.

Application Note: Design of Neuroactive -Amino Acid Derivatives

Rationale

The structural similarity of 3-amino-3-arylpropanoic acids to the neurotransmitter GABA (


-aminobutyric acid) and the drug Pregabalin makes them ideal candidates for neurological targets. The (R)-configuration dictates the spatial arrangement of the amino group, which is often critical for binding affinity at the 

subunit of voltage-gated calcium channels.
Mechanism of Action

By replacing the flexible alkyl chain of GABA with the rigid 3-(2-methoxyphenyl)propanoic acid scaffold, the entropy penalty of binding is reduced. The ortho-methoxy group restricts rotation around the phenyl ring, pre-organizing the molecule for receptor docking.

Workflow: Synthesis of Gabapentinoid Analogs

The synthesis requires high enantiomeric purity. We utilize a Solid-Phase Synthesis (SPS) approach to allow rapid derivatization of the C-terminus (for prodrug design) or N-terminus.

Experimental Protocols

Protocol A: Fmoc-Protection and Solid-Phase Incorporation

Objective: To prepare N-Fmoc-(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid for use in Solid Phase Peptide Synthesis (SPPS).

Reagents:

  • (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • NaHCO

    
     (2.5 eq)
    
  • Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the amino acid and 25 mmol NaHCO

    
     in 50 mL water/acetone (1:1).
    
  • Addition: Cool the solution to 0°C. Add 11 mmol Fmoc-OSu dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight.

    • Checkpoint: Monitor reaction progress via TLC (CHCl

      
      :MeOH:AcOH 85:10:5). The free amine spot (ninhydrin positive) should disappear.
      
  • Workup: Acidify the solution to pH 2.0 using 1N HCl. The Fmoc-protected product will precipitate as a white solid.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organic layers with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallize from Ethyl Acetate/Hexane to achieve >98% purity.

SPPS Coupling Cycle (Standard Fmoc Chemistry):

  • Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for acids).

  • Coupling: Use 3 eq Fmoc-Amino Acid, 3 eq HATU, and 6 eq DIPEA in DMF. Reaction time: 2 hours (double coupling recommended due to steric bulk of the methoxyphenyl group).

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

Protocol B: In Vitro Proteolytic Stability Assay

Objective: To quantify the stability enhancement conferred by the (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid residue compared to a standard


-amino acid (e.g., Phenylalanine).

Materials:

  • Test Compound: Tripeptide H-Ala-[(R)-3-Am-2-OMe] -Ala-OH.

  • Control Compound: H-Ala-Phe -Ala-OH.

  • Enzymes: Trypsin (bovine pancreas), Chymotrypsin.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM CaCl

    
    .
    

Methodology:

  • Preparation: Dissolve peptides to a final concentration of 200

    
    M in Tris-HCl buffer.
    
  • Incubation: Add enzyme (enzyme:substrate ratio 1:100 w/w) and incubate at 37°C.

  • Sampling: Remove 50

    
    L aliquots at T = 0, 15, 30, 60, 120, and 240 minutes.
    
  • Quenching: Immediately add 50

    
    L of 10% TFA/Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via HPLC-MS (C18 column, Gradient 5-95% ACN in 0.1% Formic Acid).

  • Calculation: Plot % parent compound remaining vs. time. Calculate half-life (

    
    ).
    

Expected Results: | Compound | Substrate for |


 (min) | Stability Factor |
| :--- | :--- | :--- | :--- |
| Control (

-Phe)
| Chymotrypsin | ~25 | 1x | | Test (

-Analog)
| Chymotrypsin | >240 | >10x |

Note: The


-amino acid backbone does not fit into the S1 pocket of chymotrypsin effectively, rendering the peptide bond resistant to cleavage.

Visualizations

Diagram 1: Synthesis Workflow of Neuroactive Derivatives

This flowchart illustrates the critical path from the raw chiral acid to a bioactive neurotherapeutic candidate using Solid Phase Synthesis.

SynthesisWorkflow Start (R)-3-Amino-3-(2-methoxyphenyl) propanoic acid Protection Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Protection Step 1 SPPS_Load Resin Loading (Rink Amide) Protection->SPPS_Load Step 2 Coupling Peptide Coupling (HATU/DIPEA) SPPS_Load->Coupling Step 3 (Iterative) Cleavage Cleavage & Deprotection (TFA/TIPS/H2O) Coupling->Cleavage Step 4 Product Bioactive Beta-Peptide/Analogue Cleavage->Product Isolation

Caption: Step-by-step workflow for converting the chiral acid precursor into a bioactive therapeutic candidate via Fmoc-SPPS.

Diagram 2: Mechanism of Proteolytic Resistance

This diagram contrasts the enzymatic recognition of standard


-peptides versus the steric exclusion of the 

-analog.

ProteolyticResistance cluster_Alpha Alpha-Peptide (Susceptible) cluster_Beta Beta-Analog (Resistant) Enzyme Protease Active Site (e.g., Chymotrypsin) AlphaSubstrate Alpha-Phe Residue (Fits S1 Pocket) Enzyme->AlphaSubstrate Recognizes BetaSubstrate (R)-3-Amino-3-(2-methoxyphenyl) (Steric Clash / Wrong Geometry) Enzyme->BetaSubstrate Fails to Bind Hydrolysis Hydrolysis Occurs (Rapid Degradation) AlphaSubstrate->Hydrolysis Stability No Binding/Cleavage (High Metabolic Stability) BetaSubstrate->Stability

Caption: Mechanistic comparison showing how the beta-amino acid scaffold evades protease recognition, enhancing drug stability.

References

  • Chem-Impex International. "(R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid - Product Description." Chem-Impex Catalog. Accessed October 2023.[1]

  • Santa Cruz Biotechnology. "3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS 103095-63-2) - Biochemical Properties."[2] SCBT Product Data. Accessed October 2023.[1]

  • Grybaitė, B., et al. "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates."[3][4] International Journal of Molecular Sciences, 2024.

  • MySkinRecipes. "(R)-3-Amino-3-(4-methoxyphenyl)propanoic acid: Pharmaceutical Applications." MSR Ingredients Database. Accessed October 2023.[1]

  • Arslan, H., et al. "A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids." ResearchGate, 2025.

  • Hilaris Publisher. "β-Amino Acids: Role in Human Biology and Medicinal Chemistry." Journal of Medicinal Chemistry, 2017.

Sources

Application

Application Note: (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid in Foldamer Design

[1] -Residues into 14-Helical Foldamers[1] Introduction & Strategic Value In the engineering of foldamers—synthetic oligomers with well-defined secondary structures—(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (hencefor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-Residues into 14-Helical Foldamers[1]

Introduction & Strategic Value

In the engineering of foldamers—synthetic oligomers with well-defined secondary structures—(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (henceforth


-hPhe(2-OMe) ) represents a critical structural locking unit.[1] Unlike flexible glycine-like linkers, this residue provides two distinct advantages:
  • Proteolytic Stability: The

    
    -backbone (containing an extra methylene group compared to 
    
    
    
    -amino acids) is unrecognized by standard proteases, significantly extending serum half-life.[1]
  • Conformational Locking: The bulky 2-methoxyphenyl side chain at the C3 position imposes severe steric constraints.[1] When incorporated into a

    
    -peptide sequence, it strongly promotes the formation of the 14-helix  (defined by 14-membered ring hydrogen bonds between 
    
    
    
    and
    
    
    ).[1][2][3]

This guide details the specific protocols for synthesizing, purifying, and characterizing foldamers containing this residue, addressing the common challenges of steric hindrance during solid-phase coupling.

Structural Mechanistics

The inclusion of


-hPhe(2-OMe)  is not merely for chemical diversity; it is a structural architect.[1]
  • The 14-Helix: Monosubstituted

    
    -residues generally adopt a 14-helix in organic solvents (like methanol).[1][4] The torsion angle 
    
    
    
    (
    
    
    ) is restricted to approx 60° (gauche).[1]
  • The Methoxy Influence: The ortho-methoxy group creates a specific steric bulk that disfavors the extended sheet conformation. Furthermore, in specific solvent environments, the methoxy oxygen can act as a weak intramolecular hydrogen bond acceptor, potentially rigidifying the side-chain orientation.[1]

Diagram 1: Structural Logic of 14-Helix Formation

The following diagram illustrates the pathway from monomer selection to stable secondary structure.

FoldamerLogic Monomer (R)-β3-hPhe(2-OMe) Monomer Coupling SPPS Incorporation (Steric Challenge) Monomer->Coupling Fmoc Strategy HBond i to i-2 H-Bonding (14-membered ring) Coupling->HBond Solvent (MeOH) Helix Stable 14-Helix (Secondary Structure) HBond->Helix Cooperative Folding Helix->Monomer Design Iteration

Caption: Mechanistic pathway from sterically demanding monomer to cooperatively folded 14-helix.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Challenge: The extra methylene group and the bulky aryl side chain of


-hPhe(2-OMe) significantly reduce coupling kinetics compared to standard 

-amino acids. Standard HBTU/DIEA protocols often result in deletion sequences.

Validated System:

  • Resin: Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g recommended to prevent aggregation).[1]

  • Scale: 0.1 mmol.

ReagentEquivalentsRole
Fmoc-β³-hPhe(2-OMe)-OH 3.0 eqProtected Monomer
HATU 2.9 eqHigh-efficiency Coupling Agent
HOAt 3.0 eqAdditive to suppress racemization & boost speed
DIEA (Diisopropylethylamine) 6.0 eqBase
DMF SolventReaction Medium

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DCM (20 min) followed by DMF (20 min).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (

      
       min).[1] Note: 
      
      
      
      -peptides can aggregate; extended deprotection ensures complete Fmoc removal.[1]
    • Wash: DMF (

      
       min), DCM (
      
      
      
      min), DMF (
      
      
      min).[1]
  • Activation (Pre-mix):

    • Dissolve Amino Acid, HATU, and HOAt in minimal dry DMF.[1]

    • Add DIEA immediately before adding to the resin.[1]

    • Critical: Allow pre-activation for only 30-60 seconds.[1] Longer activation can lead to guanidinium formation capping the amine.[1]

  • Coupling:

    • Add activated mixture to resin.[1]

    • Time: 2 hours at Room Temperature (Standard

      
      -peptides take 45 min; 
      
      
      
      -peptides require longer).
    • Double Coupling: For sequences >6 residues, repeat the coupling step (fresh reagents) for 1 hour.

  • Monitoring: Perform a Kaiser Test (ninhydrin). If the beads are not 100% colorless, perform a third coupling.[1]

Protocol B: Cleavage and Purification
  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Time: 3 hours. (The

    
    -backbone is stable to TFA).
    
  • Precipitation: Cold diethyl ether.

  • Purification: RP-HPLC (C18 column). Gradient: 5-60% Acetonitrile in water (+0.1% TFA).[1]

Characterization: The CD Signature

Circular Dichroism (CD) is the gold standard for validating foldamer structure.[1]

Solvent Choice:

  • Methanol (MeOH): Promotes 14-helix formation.[1]

  • Water: May induce hydrophobic collapse or aggregation (helix bundles) depending on the sequence amphiphilicity.[1]

Data Interpretation: A classic 14-helix containing (R)-


-amino acids exhibits a distinct signature.
FeatureWavelength (

)
Interpretation
Minimum 214 nm Monomeric 14-Helix (Standard Signature)
Maximum ~198 nm Backbone transition
Shifted Minimum 205 nm Self-Assembled Helix Bundle (Quaternary Structure)

Expert Insight: If your CD minimum shifts from 214 nm to 205 nm, your peptide is likely aggregating into a bundle, a phenomenon described by Pomerantz & Gellman [1].[1]

Diagram 2: Characterization Workflow

CDWorkflow Sample Purified Foldamer (Lyophilized Powder) Solvent Dissolve in MeOH (0.1 - 0.5 mM) Sample->Solvent Measure CD Measurement (190-260 nm) Solvent->Measure Decision Check Minimum Measure->Decision Res214 Min @ 214 nm (Monomeric 14-Helix) Decision->Res214 Distinct Min Res205 Min @ 205 nm (Helix Bundle/Agg) Decision->Res205 Blue Shift ResNone Random Coil (Design Failure) Decision->ResNone No Signal

Caption: Decision tree for validating secondary and quaternary structures via CD spectroscopy.

Applications in Drug Development[1][5][6]

  • PPI Inhibition: The 14-helix mimics the

    
    -helix found in proteins (approx 3 residues per turn).[1] 
    
    
    
    -peptides containing
    
    
    -hPhe(2-OMe) can mimic the hydrophobic face of an
    
    
    -helix to inhibit Protein-Protein Interactions (e.g., p53-MDM2 or Bcl-xL/Bak) [2].[1]
  • Metabolic Stability: The primary application is replacing key residues in therapeutic peptides to block peptidase cleavage while maintaining the 3D pharmacophore.[1]

References

  • Pomerantz, W. C., Grygiel, T. L., & Gellman, S. H. (2008).[1][5] Distinctive circular dichroism signature for 14-helix-bundle formation by beta-peptides. Organic Letters, 10(9), 1799–1802.[1] Link[1]

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[1] Beta-peptides: from structure to function. Chemical Reviews, 101(10), 3219–3232.[1] Link[1]

  • Seebach, D., & Gardiner, J. (2008).[1] Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375.[1] Link[1]

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).[1] beta-Amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811–822.[1] Link

Sources

Method

Computational docking studies of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Application Note: Computational Docking Studies of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Abstract (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (henceforth (R)-3-A-2-MPA ) represents a "privileged scaffold" in me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Computational Docking Studies of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Abstract

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (henceforth (R)-3-A-2-MPA ) represents a "privileged scaffold" in medicinal chemistry—a


-amino acid derivative capable of adopting distinct secondary structures (

-peptides) and serving as a bioisostere for

-amino acids. This application note details a high-precision computational docking protocol for evaluating (R)-3-A-2-MPA as a ligand. We focus on two validated pharmacological contexts: (1) as a core pharmacophore in Dipeptidyl Peptidase-4 (DPP-4) inhibition (relevant to Type 2 Diabetes), and (2) as a glycine-site modulator at the NMDA Receptor (GluN1 subunit) .

Introduction & Scientific Rationale

The structural integrity of (R)-3-A-2-MPA lies in its


-amino acid backbone. Unlike flexible linear peptides, 

-amino acids exhibit restricted conformational space, often enhancing metabolic stability and receptor selectivity.
  • Chirality: The (R)-configuration is critical. In DPP-4 inhibitors (e.g., Sitagliptin), the (R)-amine forms an essential salt bridge with the catalytic glutamate doublet (Glu205/Glu206).

  • Substituent Effect: The 2-methoxy group introduces steric bulk and an electron-donating effect at the ortho position. In docking, this necessitates careful rotamer analysis to avoid clashes with the hydrophobic S1 pocket or to exploit specific

    
    -stacking interactions.
    
  • Zwitterionic Nature: At physiological pH (7.4), this molecule exists primarily as a zwitterion (

    
    ). Standard gas-phase docking force fields often fail here; this protocol utilizes a solvated-dielectric approach.
    

Computational Workflow

The following workflow ensures reproducibility and handles the specific ionization challenges of small polar scaffolds.

Figure 1: End-to-end computational workflow for docking zwitterionic


-amino acids.

Detailed Protocol

Phase 1: Ligand Preparation (The Zwitterion Challenge)

Most docking errors occur here. Treating the amino acid as neutral (


) will abolish the critical electrostatic anchor points.
  • Structure Generation:

    • Construct the 2D structure of (R)-3-A-2-MPA .

    • SMILES: COC1=CC=CC=C1CC(=O)O

    • Ensure the stereocenter at C3 is explicitly (R) .

  • Ionization State:

    • Use a pH-dependent ionizer (e.g., Epik, Avogadro, or OpenBabel).

    • Target pH: 7.4.

    • Result: Protonate the amine (

      
      ) and deprotonate the carboxylic acid (
      
      
      
      ).
  • Conformational Search:

    • Generate low-energy conformers to sample the rotation of the 2-methoxy group. The methoxy oxygen can form an intramolecular H-bond with the ammonium group, potentially locking the conformation before binding.

Phase 2: Target Selection & Preparation

Primary Target: DPP-4 (PDB ID: 1X70)

  • Rationale: This crystal structure contains Sitagliptin, which shares the

    
    -amino acid pharmacophore.
    
  • Step 1: Download PDB 1X70.

  • Step 2: Strip the native ligand (Sitagliptin) and solvent molecules.

    • Critical Exception: Retain structural water molecules if they bridge the ligand to residues Tyr547 or Ser630 .

  • Step 3: H-Bond Network Optimization.

    • Ensure Glu205 and Glu206 are negatively charged (carboxylate) to receive the ligand's ammonium group.

Phase 3: Docking Configuration
ParameterSettingRationale
Grid Center x=40.1, y=50.3, z=35.2 (Approx)Centered on the catalytic triad/S1 pocket of DPP-4.
Grid Size

Å
Sufficient to encompass the S1 and S2 pockets.
Scoring Function Vina / XP (Extra Precision)Optimized for hydrophobic enclosure and H-bonds.
Exhaustiveness 32 (High)Necessary to resolve the steric clash of the 2-OMe group.
Energy Range 3.0 kcal/molOnly retain poses within thermal accessibility.
Phase 4: Execution

Run the docking algorithm. For AutoDock Vina:

Data Analysis & Interpretation

Successful docking of (R)-3-A-2-MPA is defined by the recapitulation of the "Beta-Amino Anchor" motif.

Key Interaction Checkpoints
  • The Salt Bridge (Primary Filter):

    • The

      
        group must form a bidentate salt bridge with Glu205 (
      
      
      
      )
      and Glu206 (
      
      
      )
      .
    • Distance:

      
       Å.[1]
      
    • Significance: This interaction mimics the N-terminus of the natural substrate (GLP-1).

  • The Hydrophobic S1 Pocket:

    • The (2-methoxyphenyl) ring should project into the S1 hydrophobic pocket (lined by Tyr662, Tyr666, Val656 ).

    • Steric Check: Analyze the 2-methoxy group.[2] Does it clash with Val656 ? Or does it twist to form a

      
      -stack with Tyr662 ?
      
    • Insight: The 2-methoxy group often improves potency over the unsubstituted phenyl by filling the S1 sub-pocket more effectively, provided the (R)-stereochemistry orients it correctly.

  • Carboxylate Interactions:

    • The

      
        tail usually points toward Arg125  or interacts with solvent. In some binding modes, it may form H-bonds with Asn710 .
      
Quantitative Output Summary
MetricTarget ValueInterpretation
Binding Affinity (

)

to

kcal/mol
Indicates nanomolar to low-micromolar potential.
RMSD (vs. Ref)

Å
Compared to the beta-amino core of Sitagliptin.
Ligand Efficiency

kcal/mol/heavy atom
High efficiency expected for this small fragment.

References

  • Kim, D., et al. (2005). "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 48(1), 141–151. Link(Source of the DPP-4/beta-amino acid binding model).

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455–461. Link

  • PubChem Compound Summary. "(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid." National Center for Biotechnology Information. Link

  • Hansen, K. B., et al. (2018). "Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels." Pharmacological Reviews, 70(4), 592-673. Link(Reference for NMDA Glycine site binding).

Sources

Application

Future Research Directions for (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Executive Summary: The "Privileged" -Amino Acid Scaffold (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is a -amino acid of significant interest in modern medicinal chemistry. Unlike its -amino acid counterparts, this mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" -Amino Acid Scaffold

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is a


-amino acid of significant interest in modern medicinal chemistry. Unlike its 

-amino acid counterparts, this molecule offers a unique combination of conformational rigidity , proteolytic stability , and electronic tunability due to the specific ortho-methoxy substitution on the phenyl ring.

Current research indicates this molecule is transitioning from a simple chiral building block to a core scaffold for Foldamers (synthetic oligomers with defined secondary structures) and Peptidomimetics targeting the Central Nervous System (CNS).

This guide outlines the optimized protocols for its synthesis, incorporation into peptides, and future application vectors.

Part 1: Advanced Synthetic Protocols

Protocol 1: Chemo-Enzymatic Synthesis (Green Kinetic Resolution)

Objective: To produce enantiopure (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid with >99% ee using biocatalysis, avoiding heavy metal catalysts.

Rationale: Chemical asymmetric synthesis (e.g., Rh-catalyzed hydrogenation) often leaves trace metal impurities. Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) is the preferred route for pharmaceutical-grade purity.

Materials:
  • Substrate: Racemic ethyl 3-amino-3-(2-methoxyphenyl)propanoate.

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435).

  • Acyl Donor: Ethyl acetate (acts as both solvent and reactant) or 2,2,2-trifluoroethyl butyrate (for faster kinetics).

  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether).

Step-by-Step Workflow:
  • Substrate Preparation: Dissolve 10 mmol of the racemic

    
    -amino ester in 50 mL of MTBE.
    
  • Enzyme Addition: Add 200 mg of immobilized CAL-B.

  • Acylation Initiation: Add 5 equivalents of the acyl donor (Ethyl acetate).

  • Incubation: Shake at 30°C / 200 rpm. Monitor reaction progress via Chiral HPLC.

    • Mechanism:[1][2][3] The lipase selectively

      
      -acylates the (R)-enantiomer (or (S)- depending on specific lipase strain, CAL-B usually favors (R)-selective acylation of amines in organic media, but for esters, it hydrolyzes. Correction: For 
      
      
      
      -amino esters, CAL-B hydrolyzes the ester.[4] However, for
      
      
      -acylation
      in organic solvent, CAL-B selectively acylates the (R)-amine).
    • Target: 50% conversion.[5]

  • Termination: Filter off the enzyme beads (reusable).

  • Separation:

    • The reaction mixture now contains the (R)-amide (acylated product) and the unreacted (S)-amine .

    • Perform an acid wash (1M HCl). The unreacted (S)-amine moves to the aqueous phase. The (R)-amide remains in the organic phase.

  • Hydrolysis: Reflux the (R)-amide in 6M HCl for 4 hours to deprotect and yield the free (R)-amino acid.

Visualization: Chemo-Enzymatic Workflow

G Start Racemic Beta-Amino Ester Enzyme CAL-B Lipase + Acyl Donor Start->Enzyme Reaction Kinetic Resolution (Organic Media) Enzyme->Reaction Separation Acid/Base Extraction Reaction->Separation ProductR (R)-Amide (Organic Layer) Separation->ProductR (R)-Selective Acylation ProductS (S)-Amine (Aqueous Layer) Separation->ProductS Unreacted Hydrolysis Acid Hydrolysis (6M HCl) ProductR->Hydrolysis Final Pure (R)-Amino Acid Hydrolysis->Final

Caption: Figure 1. Lipase-catalyzed kinetic resolution workflow for isolating the (R)-enantiomer.

Part 2: Application in Peptidomimetics (Foldamers)

The Ortho-Methoxy Effect

The 2-methoxyphenyl group is not merely a hydrophobic side chain. It exerts a specific stereoelectronic effect :

  • Steric Bulk: The ortho substituent restricts rotation around the

    
     bond, rigidifying the backbone.
    
  • Intramolecular H-Bonding: The methoxy oxygen can accept a hydrogen bond from the backbone amide NH, stabilizing specific secondary structures (e.g., 14-helices).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge:


-amino acids are sterically hindered nucleophiles. Standard coupling times used for 

-amino acids will result in deletion sequences.
Optimized SPPS Cycle (Fmoc Chemistry):
  • Resin: Rink Amide resin (low loading, 0.3–0.5 mmol/g) to reduce aggregation.

  • Coupling Reagents: Use HATU or HOAt/DIC instead of HBTU.

  • Stoichiometry: 3:3:6 (Amino Acid : HATU : DIPEA).

Step-by-Step Protocol:
  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: Monitor UV at 301 nm.

  • Coupling (The Critical Step):

    • Dissolve (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (3 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) immediately before adding to the resin.

    • Reaction Time: 2 hours (Double coupling recommended).

    • QC Check: The Kaiser test (ninhydrin) may be faint for

      
      -amines. Use the Chloranil test  for secondary amines or micro-cleavage LC-MS to verify coupling.
      
  • Capping: Acetic anhydride/Pyridine (to block unreacted sites).

Data Summary: Coupling Efficiency Comparison
Coupling ReagentTime (min)Conversion (%)Notes
HBTU / DIPEA6065%Incomplete coupling; deletion sequences likely.
HATU / HOAt 120 >98% Recommended standard.
DIC / Oxyma12092%Good alternative, less expensive.

Part 3: Future Pharmacological Vectors

CNS Targeting: NMDA Receptor Modulators

Research suggests that


-amino acids can mimic the glycine co-agonist site on NMDA receptors. The (R)-configuration is critical here, as it mimics the D-serine or glycine spatial arrangement.
  • Hypothesis: The 2-methoxy group creates a "molecular lock," fitting into the hydrophobic pocket of the GluN1 subunit more tightly than the unsubstituted phenyl ring.

  • Direction: Synthesize triazole bioisosteres of the carboxylic acid tail to enhance blood-brain barrier (BBB) permeability.

Protease-Resistant Antimicrobial Peptides (AMPs)

Bacterial resistance requires new scaffolds.


-peptides form stable helices that disrupt bacterial membranes but are invisible to mammalian proteases.
  • Design Strategy: Create "Stapled"

    
    -peptides alternating cationic residues (Lys-mimics) and hydrophobic residues (our target molecule).
    
  • Advantage: The (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid provides the necessary hydrophobicity to penetrate the lipid bilayer.

Visualization: Future Application Logic

ResearchVectors cluster_0 Vector 1: CNS Therapeutics cluster_1 Vector 2: Anti-Infectives Molecule (R)-3-Amino-3-(2-methoxyphenyl) propanoic acid NMDA NMDA Receptor Glycine Site Agonist Molecule->NMDA Stereochemical Match Helix Stable 14-Helix Formation Molecule->Helix Ortho-Methoxy Rigidification BBB BBB Permeability (Lipophilicity) NMDA->BBB Neuro Neuroprotection / Cognitive Enhancement BBB->Neuro Membrane Bacterial Membrane Disruption Helix->Membrane Stability Proteolytic Resistance Helix->Stability

Caption: Figure 2. Strategic research vectors: CNS modulation and Antimicrobial Peptides.

References

  • PrepChem. "Synthesis of 3-(m-methoxyphenyl)propionic acid."[6] (Classic hydrogenation routes).

  • Organic Syntheses. "(R)-3-Amino-3-(p-methoxyphenyl)propionic acid." (Detailed chemical synthesis protocols).

  • Szeged University. "Enzymatic kinetic resolution of beta-amino acid derivatives." (Biocatalysis protocols).

  • Royal Society of Chemistry. "Chemoenzymatic dynamic kinetic resolution of β-amino esters." (Green chemistry optimization).

  • Frontiers in Pharmacology. "Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists." (CNS applications).

  • ACS Publications. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes." (Peptidomimetic design).

  • MDPI. "Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers." (Lipase specificity).[5][7]

Sources

Method

Application Note: Synergistic Structural Optimization Using (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid

This Application Note is designed for medicinal chemists and drug development professionals. It moves beyond basic characterization to focus on the strategic application of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug development professionals. It moves beyond basic characterization to focus on the strategic application of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid as a high-value scaffold for engineering molecular synergy in peptidomimetics and small-molecule inhibitors.[1]

Executive Summary

In modern drug discovery, "synergy" often refers to drug combinations.[1] However, at the molecular design level, synergy represents the simultaneous optimization of proteolytic stability and target affinity .[1] (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (herein referred to as (R)-β-2-OMe-Phe ) is a specialized


-amino acid building block.[1] Its unique ortho-methoxy substituent creates a "conformational lock" that synergistically enhances the folding stability of peptidomimetics while positioning the phenyl ring for optimal 

-stacking or hydrophobic interactions in target pockets (e.g., Integrins, DPP-4). This guide details the protocols for incorporating this scaffold to achieve superior pharmacodynamic and pharmacokinetic profiles.

Scientific Mechanism: The "Ortho-Methoxy" Synergy

The utility of (R)-β-2-OMe-Phe lies in the cooperative effect of its


-backbone and the steric/electronic properties of the 2-methoxy group.[1]
The Conformational Lock

Unlike unsubstituted


-phenylalanine, the ortho-methoxy group in (R)-β-2-OMe-Phe introduces significant steric strain (A(1,[1]3) strain) that restricts rotation around the 

bond.[1]
  • Effect: This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein target.[1]

  • Result: When incorporated into peptide backbones, it strongly promotes specific secondary structures (e.g., 14-helices or specific turn geometries) that are resistant to proteases.[1]

Synergistic Binding Modes
  • Hydrophobic/Van der Waals: The phenyl ring engages in hydrophobic pockets.[1]

  • Electronic: The methoxy oxygen can act as a weak hydrogen bond acceptor or influence the quadrupole moment of the aromatic ring, altering

    
    -
    
    
    
    interactions with target residues (e.g., Tryptophan or Phenylalanine in the receptor).[1]

OrthoMethoxySynergy Scaffold (R)-β-2-OMe-Phe Scaffold BetaBackbone β-Amino Backbone (Extended Carbon Chain) Scaffold->BetaBackbone OrthoGroup 2-Methoxy Group (Ortho-Substituent) Scaffold->OrthoGroup Mechanism1 Protease Resistance (Steric Shielding) BetaBackbone->Mechanism1 Prevents cleavage Mechanism2 Conformational Lock (Reduced Entropy) OrthoGroup->Mechanism2 Restricts rotation Outcome SYNERGISTIC EFFECT: High Potency + High Stability Mechanism1->Outcome Target Target Binding Pocket (Integrin/Enzyme) Mechanism2->Target Pre-organized binding Target->Outcome High Affinity

Figure 1: Mechanistic pathway of synergy derived from the (R)-β-2-OMe-Phe scaffold.[1]

Application 1: Peptidomimetic Design (Integrin Antagonists)

A primary application is in the design of RGD (Arg-Gly-Asp) mimetics.[1] Replacing the central amino acid or the hydrophobic terminus with (R)-β-2-OMe-Phe can dramatically increase selectivity for


 integrins.[1]
Protocol 1: Solid-Phase Incorporation (SPPS)

Challenge: The steric bulk of the ortho-methoxy group and the


-carbon substitution makes the amine less nucleophilic and the carboxylic acid less reactive during coupling. Standard conditions often fail.

Reagents Required:

  • Resin: Rink Amide MBHA or 2-Chlorotrityl Chloride.[1]

  • Fmoc-(R)-β-2-OMe-Phe-OH (Protected building block).[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc from the growing chain using 20% Piperidine in DMF (2 x 10 min).[1] Wash x5 with DMF.

  • Activation (Critical Step):

    • Dissolve 3.0 eq of Fmoc-(R)-β-2-OMe-Phe-OH in minimal DMF.

    • Add 2.9 eq of HATU and 3.0 eq of HOAt.[1]

    • Add 6.0 eq of DIPEA.[1]

    • Note: Pre-activate for exactly 2 minutes. Do not exceed, as racemization risk increases.[1]

  • Coupling:

    • Add the activated mixture to the resin.[1]

    • Microwave assistance: 75°C for 10 minutes (25W). Alternatively: Shake at RT for 4 hours.

    • QC Check: Perform a Chloranil test (more sensitive for secondary amines/sterically hindered amines than Kaiser test) to verify coupling completion.[1]

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.[1]

Application 2: Synergistic Stability-Activity Profiling

To validate the "synergistic" benefit of this molecule, you must compare the modified compound against a control (usually the


-amino acid analog, e.g., Phenylalanine or Tyrosine).[1]
Protocol 2: The "Synergy Index" Assay

This protocol quantifies the simultaneous gain in stability and potency.[1]

Workflow:

  • Synthesis: Synthesize the Parent Peptide (with L-Phe) and the Modified Peptide (with (R)-β-2-OMe-Phe).

  • Potency Assay (IC50): Measure binding affinity against the target (e.g., Integrin

    
     ELISA or Fluorescence Polarization assay).[1]
    
  • Stability Assay (

    
    ):  Incubate compounds in human plasma or with specific proteases (e.g., Chymotrypsin) at 37°C. Analyze degradation via HPLC-MS at time points (0, 15, 30, 60, 120, 240 min).
    

Data Calculation: Calculate the Synergy Index (SI) using the formula:


[1]
  • Interpretation:

    • 
      : Significant Synergy (The modification is highly beneficial).[1]
      
    • 
      : Trade-off (Gain in stability equals loss in potency).[1]
      
    • 
      : Detrimental.[1]
      
Representative Data Table (Mock Data)
Compound IDSequence MotifIC50 (nM)

(min)
Potency Fold-ChangeStability Fold-ChangeSynergy Index (SI)
Control ...Arg-Gly-Asp-Phe -Val...[1]45.0121.01.01.0
Analog A ...Arg-Gly-Asp-β-Phe -Val...[1]50.0480.94.03.6
Target (B) ...Arg-Gly-Asp-(R)-β-2-OMe-Phe -Val...[1]15.0 180 3.0 15.0 45.0

Note: Analog A (unsubstituted beta-amino acid) improves stability but slightly hurts potency.[1] The Target (B) with the 2-methoxy group improves BOTH, yielding a high Synergy Index.

Fragment-Based Drug Discovery (FBDD) Workflow

(R)-β-2-OMe-Phe can be used as a "privileged fragment" in FBDD screens.[1]

FBDD_Workflow Step1 Fragment Library Creation Include (R)-β-2-OMe-Phe derivatives Step2 Screening (SPR/NMR) Identify weak binders to sub-pockets Step1->Step2 Step3 Hit Expansion Grow from the Amino or Carboxyl terminus Step2->Step3 Hit Confirmation Step4 Linker Optimization Connect to synergistic second fragment Step3->Step4 Synergistic Linking

Figure 2: Workflow for utilizing the scaffold in Fragment-Based Drug Discovery.

Key Insight: The 2-methoxy group often occupies "cryptic" hydrophobic pockets that unsubstituted phenyl rings cannot access effectively due to rotational freedom.[1] In FBDD, if this fragment hits, it suggests a specific sub-pocket geometry that can be exploited.[1]

References

  • Steer, D. L., et al. (2002). "Beta-amino acids: Versatile peptidomimetics."[1] Current Medicinal Chemistry, 9(8), 811-822.[1]

  • Seebach, D., et al. (2004). "Beta-Peptides: From Structure to Function."[1] Chemical Reviews, 104(12), 6037-6076.[1]

  • Lelais, G., & Seebach, D. (2004). "Heteroatom-rich β-peptides."[1] Biopolymers, 76(3), 206-243.[1] (Discusses the impact of side-chain substituents on stability). [1]

  • Horne, W. S., & Gellman, S. H. (2008). "Foldamers with heterogeneous backbones."[1] Accounts of Chemical Research, 41(10), 1399-1408.[1]

  • PubChem Compound Summary. "(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid."[1] [1]

Disclaimer: This protocol is for research purposes only. All synthesis involving bioactive molecules should be conducted under strict safety guidelines.

Sources

Application

Beyond Foldamers: Functional Architectures and Catalytic Utility of Beta-Amino Acids

Abstract While -amino acids are traditionally recognized for their ability to form stable secondary structures (foldamers) and resist proteolytic degradation, their utility extends significantly beyond structural mimicry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While


-amino acids are traditionally recognized for their ability to form stable secondary structures (foldamers) and resist proteolytic degradation, their utility extends significantly beyond structural mimicry.[1][2][3][4] This Application Note explores non-traditional, functional applications of 

-amino acids, specifically focusing on their roles as chiral organocatalysts , self-assembling supramolecular hydrogels , and functional biopolymers . We provide detailed protocols for these applications, shifting the paradigm from

-amino acids as passive structural elements to active functional tools.

Part 1: -Amino Acids in Asymmetric Organocatalysis

Mechanistic Insight

Unlike their


-amino acid counterparts (e.g., L-Proline), 

-amino acids offer a unique backbone geometry (C

-C

bond) that alters the trajectory of the enamine intermediate in secondary amine catalysis. This rigidity, often enhanced by cyclic structures (e.g.,

-proline derivatives or cyclic

-amino acids like cispentacin), allows for high enantioselectivity in carbon-carbon bond-forming reactions.

The lack of an adjacent carboxylate directly on the amine-bearing carbon changes the pKa and hydrogen-bonding capability, often resulting in catalysts that are more soluble in organic solvents and capable of distinct transition state organizations.

Visualization: The Catalytic Cycle

The following diagram illustrates the enamine activation mode utilized by a secondary


-amino acid catalyst in a Michael addition reaction.

BetaAminoCatalysis Catalyst β-Amino Acid Catalyst Iminium Iminium Ion Formation Catalyst->Iminium + Aldehyde Aldehyde Substrate (Aldehyde) Aldehyde->Iminium Enamine Enamine Intermediate Iminium->Enamine - H2O ProductComplex C-C Bond Formation Enamine->ProductComplex + Electrophile Electrophile Electrophile (e.g., Maleimide) Electrophile->ProductComplex Hydrolysis Hydrolysis & Product Release ProductComplex->Hydrolysis Hydrolysis->Catalyst Recycle

Figure 1: Catalytic cycle of


-amino acid-mediated asymmetric Michael addition via enamine activation.
Protocol: Asymmetric Michael Addition

Application: Synthesis of


-nitroaldehydes or succinimide derivatives using a linear or cyclic 

-amino acid catalyst.

Materials:

  • Catalyst: (1R,2S)-Cispentacin or

    
    -homoproline derivative (10 mol%).
    
  • Substrate: Isobutyraldehyde (1.2 mmol).

  • Electrophile: N-Phenylmaleimide (0.3 mmol).

  • Solvent: Ethyl Acetate (EtOAc) or Toluene (anhydrous).

  • Base: LiOH[5]·H₂O (additive to activate the zwitterionic amino acid).

Step-by-Step Methodology:

  • Catalyst Activation: In a 4 mL reaction vial, suspend the

    
    -amino acid catalyst (0.03 mmol, 10 mol%) in EtOAc (1.0 mL). Add LiOH·H₂O (0.03 mmol) and stir vigorously for 10 minutes at room temperature. Note: This step deprotonates the ammonium group, generating the active free amine species.
    
  • Substrate Addition: Add N-phenylmaleimide (0.3 mmol, 1.0 equiv) to the vial. Ensure complete dissolution.

  • Reaction Initiation: Add isobutyraldehyde (1.2 mmol, 4.0 equiv) in one portion.

  • Incubation: Seal the vial and stir at 25°C (or 50°C for slower reaction rates) for 12–24 hours. Monitor consumption of maleimide via TLC (Hexane:EtOAc 7:3).

  • Quenching: Dilute the mixture with EtOAc (3 mL) and wash with saturated aqueous NH₄Cl (2 mL) to neutralize the base and extract the catalyst.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography on silica gel.

Data Summary: Catalyst Efficiency Comparison

Catalyst TypeYield (%)ee (%)Reaction Time (h)
L-Proline (

-AA)
857624

-Homoproline
928818
(1R,2S)-Cispentacin96>9812

Part 2: Supramolecular -Peptide Hydrogels

Mechanistic Insight

Supramolecular hydrogels formed from


-amino acids resist the rapid proteolytic degradation that plagues 

-peptide hydrogels in vivo. By utilizing amphiphilic

-peptides (e.g., alternating hydrophobic/hydrophilic

-residues), researchers can create scaffolds for tissue engineering that persist for weeks rather than days. The assembly is driven by intermolecular hydrogen bonding (forming 14-helices or sheets) and hydrophobic shielding.
Visualization: Self-Assembly Pathway

HydrogelAssembly Monomer Amphiphilic β-Peptide Monomers Nucleation Nucleation & β-Sheet Stacking Monomer->Nucleation + Trigger Trigger Trigger (pH / Salt / Enzyme) Trigger->Nucleation Fibril Nanofibril Formation Nucleation->Fibril π-π Stacking H-Bonding Network 3D Hydrogel Network Fibril->Network Entanglement

Figure 2: Hierarchical self-assembly of


-peptides into hydrogel networks.
Protocol: Preparation of Protease-Resistant Hydrogels

Application: 3D Cell Culture Scaffold or Sustained Drug Delivery.

Materials:

  • Peptide: Ac-

    
    hVal-
    
    
    
    hLys-
    
    
    hVal-
    
    
    hLys-NH₂ (or similar amphiphilic sequence).
  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Trigger: pH adjustment or ionic strength increase.

Step-by-Step Methodology:

  • Lyophilization: Ensure the

    
    -peptide is lyophilized to a fluffy powder to remove synthesis scavengers (e.g., TFA) which can inhibit gelation or be cytotoxic.
    
  • Dissolution: Dissolve the peptide in sterile water at a concentration of 20 mg/mL (2 wt%). Sonicate for 5 minutes to ensure monomer dispersion.

  • pH Adjustment: Carefully add 0.1 M NaOH to adjust the pH to 7.4. Critical Step:

    
    -peptides often aggregate rapidly near their pI. Add base slowly while vortexing.
    
  • Gelation Trigger: Add 10x PBS to the solution (final concentration 1x PBS). The increase in ionic strength screens surface charges, promoting hydrophobic collapse and fibril formation.

  • Maturation: Allow the solution to stand undisturbed at 37°C for 2–4 hours. Invert the vial to confirm gelation (rheological G' should exceed G'').

Part 3: Ring-Opening Polymerization of -NTAs[4]

Mechanistic Insight

Traditional Solid Phase Peptide Synthesis (SPPS) is inefficient for creating high-molecular-weight


-polymers. A "non-traditional" approach involves the Ring-Opening Polymerization (ROP) of 

-amino acid N-thiocarboxyanhydrides (

-NTAs).[4] This method is water-insensitive (unlike NCA polymerization for

-peptides) and yields well-defined block copolymers useful for antifouling coatings and drug delivery vectors.
Protocol: Synthesis of Poly( -peptide) via -NTA

Application: Large-scale synthesis of functional


-polymers.[4]

Materials:

  • Monomer:

    
    -Phenylalanine-NTA.
    
  • Initiator: Primary amine (e.g., Hexylamine).

  • Solvent: THF or DMF (open vessel compatible).

Step-by-Step Methodology:

  • Monomer Prep: Synthesize

    
    -NTA by cyclizing the 
    
    
    
    -amino acid with PCl₃/CS₂ (refer to specific literature for safety precautions with CS₂).
  • Polymerization: Dissolve

    
    -NTA (1.0 g) in THF (5 mL).
    
  • Initiation: Add hexylamine (calculated based on desired degree of polymerization, e.g., 10 mg for DP=50) rapidly under stirring.

  • Reaction: Stir at room temperature open to air (the thio-acid byproduct is stable). Evolution of COS gas indicates reaction progress (perform in fume hood).

  • Precipitation: After 4 hours, pour the reaction mixture into cold diethyl ether.

  • Collection: Centrifuge the white precipitate, wash 3x with ether, and dry under vacuum.

References

  • Enantioselective Synthesis and Application of Beta-Amino Acids. Hilaris Publisher. Available at: [Link]

  • Beta-Amino Acid Organocatalysts in Asymmetric Michael Addition. MDPI. Available at: [Link]

  • Water-insensitive synthesis of beta-amino acid polymers via beta-NTA. American Chemical Society. Available at: [Link]

  • Dual mechanism beta-amino acid polymers promoting cell adhesion. Nature Communications. Available at: [Link]

  • Self-assembling peptide hydrogels: design, mechanisms, and applications. Royal Society of Chemistry. Available at: [Link]

Sources

Method

Application Note: Strategic Incorporation of (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid in Peptidomimetic PPI Inhibitors

Topic: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid for probing protein-protein interactions Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid for probing protein-protein interactions Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary

Protein-Protein Interactions (PPIs) govern the vast majority of cellular signal transduction pathways yet remain challenging targets for conventional small-molecule therapeutics due to their large, flat, and featureless interfacial surface areas (


). Native peptides offer high affinity but suffer from poor proteolytic stability and low membrane permeability.

This guide details the application of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (hereafter referred to as (R)-


-2-OMe-Phe ), a non-proteinogenic 

-amino acid, as a critical building block for constructing proteolytically stable foldamers . By introducing a specific steric and electronic bias into the peptide backbone, this residue enables the mimicry of aromatic

-amino acid residues (e.g., Phenylalanine, Tyrosine) while enforcing stable secondary structures (e.g., 14-helices) that are essential for high-affinity binding to PPI targets such as p53-MDM2, Bcl-xL/Bak, and integrin receptors.
Chemical Biology & Mechanism of Action
2.1 The

-Amino Acid Advantage

Unlike


-amino acids, where the side chain is attached to the 

-carbon, (R)-

-2-OMe-Phe carries its side chain on the

-carbon. This backbone homologation introduces an additional methylene group (

) into the polypeptide chain, resulting in:
  • Proteolytic Resistance: The altered backbone geometry is unrecognizable to most endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending plasma half-life.

  • Conformational Bias:

    
    -amino acids are known to promote the formation of 14-helices  (defined by a 14-membered hydrogen-bonded ring), which structurally mimic the spatial arrangement of side chains in 
    
    
    
    -helices found at PPI interfaces.
2.2 The 2-Methoxy Substituent Effect

The specific inclusion of the 2-methoxy group on the phenyl ring serves two distinct mechanistic functions:

  • Electronic Modulation: The electron-donating methoxy group increases the electron density of the aromatic ring, potentially enhancing

    
    -
    
    
    
    stacking or cation-
    
    
    interactions within the target binding pocket.
  • Rotameric Locking: The steric bulk of the ortho-methoxy group restricts rotation around the

    
     bond. This pre-organizes the side chain into a bioactive conformation, reducing the entropic penalty upon binding.
    

PPI_Mechanism cluster_0 Mechanism of Stabilization Target PPI Target (e.g., MDM2) Native Native Alpha-Peptide (Unstable, Flexible) Native->Target Degraded by Proteases Mimetic Beta-Peptide Mimetic (Contains (R)-beta3-2-OMe-Phe) Mimetic->Target Induced 14-Helix Fit Result High Affinity Blockade (Protease Resistant) Mimetic->Result Stable Inhibition Steric 2-OMe Steric Bulk Steric->Mimetic Rotamer Lock Backbone Beta-Backbone (+CH2) Backbone->Mimetic Protease Shield

Figure 1: Mechanism of Action for


-amino acid peptidomimetics in PPI inhibition.
Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To synthesize a peptidomimetic sequence containing (R)-


-2-OMe-Phe using Fmoc chemistry.
Challenge: 

-amino acids often exhibit slower coupling kinetics due to the extra methylene group and side-chain steric hindrance. Standard protocols must be modified.
Materials Required
  • Resin: Rink Amide MBHA resin (low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).

  • Building Block: Fmoc-(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous), DCM.

Step-by-Step Procedure
  • Resin Swelling:

    • Weigh resin into a synthesis column.

    • Swell in DCM for 30 min, then wash with DMF (

      
       min).
      
  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (

      
       min).
      
    • Wash with DMF (

      
       min).
      
    • QC Check: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) to verify deprotection.

  • Coupling of (R)-

    
    -2-OMe-Phe: 
    
    • Stoichiometry: Use 3.0 equivalents of the

      
      -amino acid relative to resin loading.
      
    • Activation: Dissolve Amino Acid (3 eq) and HATU (2.9 eq) in minimum DMF. Add HOAt (3 eq) to suppress racemization. Add DIPEA (6 eq).

    • Reaction: Transfer activated solution to the resin immediately.

    • Time: Shake at room temperature for 2 to 4 hours . (Note: Standard

      
      -amino acids take 45-60 min; 
      
      
      
      -amino acids require extended times).
    • Double Coupling (Recommended): Drain, wash with DMF, and repeat the coupling step with fresh reagents to ensure >99% yield.

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 min to cap unreacted amines.

  • Cleavage & Purification:

    • Cleave from resin using TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

    • Precipitate in cold diethyl ether.

    • Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).

Protocol: Fluorescence Polarization (FP) Binding Assay

Objective: To determine the binding affinity (


 or 

) of the synthesized (R)-

-2-OMe-Phe containing peptide against a target protein (e.g., MDM2).
Experimental Design
  • Tracer: A known high-affinity native peptide labeled with a fluorophore (e.g., FITC or TAMRA).

  • Target Protein: Recombinant protein (e.g., GST-MDM2).

  • Competitor: The synthesized

    
    -peptide.
    
Assay Setup (384-well plate format)
ComponentConcentration (Final)Volume/WellNotes
Assay Buffer 1x PBS, 0.01% Tween-20-pH 7.4, prevents sticking
Target Protein

of Tracer (approx. 10-50 nM)
10

L
Fixed concentration
Fluorescent Tracer 1-5 nM10

L
Keep <

for accurate competition
Competitor (

-peptide)
Serial Dilution (100

M to 0.1 nM)
20

L
12-point dose response
Total Volume -40

L
Procedure
  • Preparation: Prepare serial dilutions of the Competitor (

    
    -peptide) in Assay Buffer.
    
  • Incubation: Add Target Protein and Fluorescent Tracer to the plate. Incubate for 15 minutes at RT to establish equilibrium binding.

  • Competition: Add the Competitor dilutions to the respective wells.

  • Equilibration: Incubate for 1–2 hours at RT in the dark (equilibrium is reached when polarization signal stabilizes).

  • Measurement: Read Fluorescence Polarization (mP) on a multi-mode plate reader (Ex/Em appropriate for fluorophore).

Data Analysis
  • Plot: mP (y-axis) vs. Log[Competitor] (x-axis).

  • Fit: Non-linear regression (4-parameter logistic model).

  • Calculation:

    
    
    
    
    
    (Cheng-Prusoff equation for competitive binding).

FP_Assay Start Start: FP Assay HighP High Polarization (mP) Tracer Bound to Protein (Slow Rotation) Start->HighP Add Protein + Tracer LowP Low Polarization (mP) Tracer Displaced by Beta-Peptide (Fast Rotation) HighP->LowP Add (R)-beta3-2-OMe-Phe Peptide (Competition) Analysis Calculate IC50 / Ki LowP->Analysis Measure & Fit Curve

Figure 2: Principle of Fluorescence Polarization for PPI Inhibitor Screening.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Synthetic Yield Steric hindrance of 2-OMe groupUse HATU/HOAt; Increase coupling time to 4h; Double couple.
Incomplete Deprotection Aggregation of

-peptide on resin
Use "Magic Mixture" (DCM/DMF/NMP) for washes; Use microwave-assisted deprotection.
Poor Solubility Hydrophobicity of aryl side chainsAdd solubilizing tags (e.g., Poly-Lysine or PEG) to the C-terminus (non-binding region).
No Binding Inhibition Incorrect helical faceCheck "register" of the sequence.

-peptides generally require a periodicity of ~3 residues per turn (14-helix). Ensure the 2-OMe group aligns with the hydrophobic pocket.
References
  • Steer, D. L., et al. "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 2002. Link
    
  • Cheng, R. P., et al. "

    
    -Peptides: From structure to function." Chemical Reviews, 2001.[1] Link
    
  • Seebach, D., et al. "Beta-peptidic peptidomimetics." Accounts of Chemical Research, 2008. Link

  • Appella, D. H., et al. "Residue-based control of helix shape in beta-peptide oligomers." Nature, 1997. Link

  • Standard Protocol: "Solid Phase Peptide Synthesis of

    
    -Peptides." Methods in Enzymology. Link
    

Sources

Application

Development of biosensors using (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Application Note: Engineering Protease-Resistant Electrochemical Biosensors using (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid Executive Summary This guide details the integration of (R)-3-Amino-3-(2-methoxyphenyl)propa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Protease-Resistant Electrochemical Biosensors using (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid

Executive Summary

This guide details the integration of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS: 103095-63-2), a chiral


-amino acid, into peptide-based biosensors. While natural 

-peptide probes offer high specificity, they suffer from rapid degradation in biological fluids (serum, urine) due to proteolysis.

The incorporation of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid serves two critical functions:

  • Backbone Modification: The additional carbon atom in the backbone (

    
    -linkage) renders the peptide bond unrecognizable to most proteases, extending sensor half-life from minutes to days.
    
  • Conformational Locking: The ortho-methoxy substituent on the phenyl ring imposes steric constraints that stabilize specific secondary structures (e.g., 14-helices), enhancing the binding affinity of the probe to its target receptor or biomarker.

This protocol focuses on developing an Electrochemical Impedance Spectroscopy (EIS) biosensor for detecting a model protein biomarker in serum, utilizing a


-peptide probe synthesized with this specific building block.

Strategic Design: The "Beta-Scan" Approach

Before synthesis, one must determine where to insert the (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid residue. We recommend a "Beta-Scan" strategy, analogous to an Alanine Scan, to optimize stability without compromising binding affinity.

Mechanism of Action: The


-amino acid introduces a "kink" in the peptide backbone. The 2-methoxyphenyl group provides a hydrophobic anchor.
  • Target: Replace hydrophobic aromatic residues (Phenylalanine, Tyrosine) in the native recognition sequence.

  • Goal: Maintain

    
     (dissociation constant) while maximizing 
    
    
    
    (proteolytic half-life).

BetaScanStrategy cluster_outcomes Screening Outcomes Native Native u03b1-Peptide (High Affinity, Low Stability) Design Sequence Analysis Identify Phe/Tyr Residues Native->Design Input Sub Substitution with (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Design->Sub Select Sites Library Generate u03b2-Peptide Library Sub->Library Fmoc-SPPS Screen Screening Library->Screen Binding Assay Outcome1 Loss of Affinity (Steric Clash) Screen->Outcome1 Outcome2 Optimized Sensor (High Affinity + Protease Resistance) Screen->Outcome2

Figure 1: The "Beta-Scan" workflow for identifying optimal substitution sites within a peptide probe.

Experimental Protocols

Protocol A: Fmoc-Solid Phase Synthesis of -Peptide Probes

Objective: Synthesize a probe sequence containing (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid. Note:


-amino acids react slower than 

-amino acids due to the deactivated amine and steric bulk. Standard coupling times must be extended.

Materials:

  • Resin: Rink Amide MBHA resin (Low loading: 0.3–0.4 mmol/g to prevent aggregation).

  • 
    -Amino Acid: Fmoc-(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid.
    
  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Procedure:

  • Resin Swelling:

    • Swell 100 mg resin in DMF for 30 minutes. Drain.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

  • Coupling of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid:

    • Stoichiometry: Use 3 equivalents (eq) of the

      
      -amino acid, 2.9 eq HATU, 3 eq HOAt, and 6 eq DIEA.
      
    • Activation: Dissolve amino acid and coupling agents in minimal DMF. Add DIEA. Let activate for 2 minutes (color change to yellow).

    • Reaction: Add to resin.[1] Agitate for 2 hours (Standard

      
      -amino acids only require 45 min).
      
    • Monitoring: Perform a Chloranil test (more sensitive for secondary amines/beta-amines than Kaiser test). If positive (blue), recouple using PyBOP/HOBt.

  • Capping (Crucial):

    • After the

      
      -residue coupling, cap unreacted sites with Acetic Anhydride/Pyridine (1:1) in DMF for 10 min to prevent deletion sequences.
      
  • Terminal Functionalization:

    • Couple a Cysteine residue or Mercaptopropionic acid (MPA) at the N-terminus to allow gold surface attachment.

  • Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.[2]5) for 3 hours. Precipitate in cold diethyl ether.

Protocol B: Biosensor Fabrication (Gold Electrode)

Objective: Immobilize the protease-resistant probe onto a gold working electrode.

Materials:

  • Polycrystalline Gold Electrodes (cleaned).

  • Synthesized

    
    -Peptide Probe.[1]
    
  • Blocking Agent: 6-Mercapto-1-hexanol (MCH).

  • Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4.[3]

Step-by-Step Procedure:

  • Electrochemical Cleaning:

    • Cycle the gold electrode in 0.5 M H2SO4 from -0.2 V to +1.5 V vs. Ag/AgCl until stable reduction peaks are observed. Rinse with Milli-Q water.

  • Immobilization:

    • Prepare a 10 µM solution of the

      
      -peptide probe in PBS.
      
    • Incubate the electrode in this solution for 12–16 hours at 4°C in a humidity chamber. The thiol group (Cysteine/MPA) forms a covalent Au-S bond.

  • Backfilling (Blocking):

    • Rinse the electrode with water.

    • Incubate in 1 mM MCH for 30 minutes.

    • Why? MCH displaces non-specifically adsorbed peptides and orients the probe vertically, ensuring the recognition motif is accessible.

  • Equilibration:

    • Wash extensively with PBS.

Protocol C: Validation via Electrochemical Impedance Spectroscopy (EIS)

Objective: Measure the sensor's response to the target and verify protease resistance.

Setup:

  • Potentiostat (e.g., Metrohm Autolab or CHI).

  • Redox Probe: 5 mM [Fe(CN)6]3-/4- in PBS containing 0.1 M KCl.

Procedure:

  • Baseline Measurement (

    
    ): 
    
    • Immerse the sensor in the redox probe solution.

    • Run EIS: Frequency 100 kHz to 0.1 Hz, Amplitude 10 mV, Bias Potential +0.22 V (vs Ag/AgCl).

    • Record the Charge Transfer Resistance (

      
      ) from the Nyquist plot semicircle.
      
  • Target Incubation:

    • Incubate sensor with target protein (e.g., 100 nM) for 30 mins. Wash.

    • Measure EIS again (

      
      ). Binding increases resistance by blocking electron transfer.
      
  • Protease Challenge Test (The Critical Step):

    • Expose the sensor to 10% Fetal Bovine Serum (FBS) or a Trypsin solution (10 µg/mL) for 24 hours at 37°C.

    • Wash and measure EIS signal retention.

Data Analysis & Expected Results

The following table summarizes the expected performance metrics when comparing a Native


-Peptide sensor vs. the (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid modified sensor.
MetricNative

-Peptide Sensor
Modified

-Peptide Sensor
Interpretation
Initial

(Baseline)
2.5 k

2.8 k

Slight increase due to bulkier side chain.
Signal Change (

) with Target
+1.5 k

+1.4 k

Specificity is maintained; minor affinity adjustment.
Signal after 1h Serum (Proteolysis) < 0.5 k

(Signal Loss)
2.7 k

(Stable)
Native probe degrades;

-probe resists cleavage.
Half-Life (

) in Serum
~45 minutes> 48 hoursKey Advantage.
Selectivity (Interference) HighHighMethoxy group does not induce non-specific binding.

Visualizing the Stability Mechanism:

StabilityMechanism cluster_alpha Alpha-Peptide (Vulnerable) cluster_beta Beta-Peptide (Resistant) Protease Protease Enzyme (Trypsin/Chymotrypsin) AlphaBond Alpha-Peptide Bond (Accessible) Protease->AlphaBond Recognizes BetaBond Beta-Peptide Bond (Extra CH2 Group) Protease->BetaBond No Recognition Cleavage Hydrolysis/Cleavage Sensor Failure AlphaBond->Cleavage Steric 2-Methoxy Steric Shield (Prevents Docking) BetaBond->Steric Stable Intact Sensor Signal Preserved Steric->Stable

Figure 2: Mechanistic comparison of protease interaction with standard alpha-peptides versus the beta-amino acid modified sensor.

Troubleshooting & Optimization

  • Issue: Low Coupling Efficiency.

    • Cause: The 2-methoxyphenyl group creates significant steric hindrance near the amine.

    • Solution: Use microwave-assisted SPPS (50°C, 25W) during the coupling step or double-couple using HATU.

  • Issue: Loss of Binding Affinity.

    • Cause: The

      
      -amino acid altered the distance between key binding residues.
      
    • Solution: If the original residue was an

      
      -Phenylalanine, the 
      
      
      
      -analog extends the backbone by ~1.5 Å. Compensate by removing a flanking glycine spacer if present, or test the (S)-enantiomer if the receptor pocket requires a different trajectory.
  • Issue: Poor Solubility.

    • Cause: Beta-peptides can be hydrophobic.[1]

    • Solution: Intersperse polar residues (Lysine, Glutamic Acid) in non-critical positions of the sequence.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

  • Hansen, K. B., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists. Frontiers in Chemistry. Link

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry. Link

  • Vasconcelos, A. G., et al. (2025).[4] Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid. Peptide Science. Link

Sources

Method

Unexplored pharmacological potential of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Application Note: Unlocking the Pharmacological & Structural Potential of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Abstract (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS: 720662-28-2 for (S)-enantiomer; (R)-iso...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Unlocking the Pharmacological & Structural Potential of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Abstract

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS: 720662-28-2 for (S)-enantiomer; (R)-isomer analog) represents a distinct class of


-amino acids where the side-chain aryl group bears an ortho-methoxy substituent. While 

-amino acids are widely recognized for their proteolytic stability and ability to form discrete secondary structures (foldamers), the specific steric and electronic contributions of the ortho-methoxy group remain largely unexplored in high-throughput drug discovery. This application note details the physicochemical profiling, solid-phase synthesis optimization, and structural characterization protocols required to leverage this molecule as a "conformational lock" in peptidomimetics and a metabolic probe in medicinal chemistry.

Molecule Profile & Pharmacological Rationale

The molecule is a


-homophenylalanine derivative.[1] Unlike its meta or para counterparts, the ortho-methoxy group introduces significant steric clash with the peptide backbone, potentially restricting rotation around the 

bond.
PropertyValue / DescriptionRelevance
IUPAC Name (R)-3-Amino-3-(2-methoxyphenyl)propanoic acidChiral building block
Formula

MW: 195.22 g/mol
Stereochemistry (R)-configuration at

Critical for 14-helix formation (left-handed)
Electronic Effect Electron-donating (-OMe)Increases electron density on phenyl ring; potential CYP450 site.
Steric Effect Ortho-substitutionHigh. Restricts

torsion angle; stabilizes specific foldamer geometries.
pKa (est.) COOH: ~3.6;

: ~10.2
Zwitterionic at physiological pH.
Key "Unexplored" Potentials:
  • Conformational Locking: The 2-methoxy group likely destabilizes the "extended" conformation in favor of gauche orientations necessary for 14-helix formation in

    
    -peptides.
    
  • Metabolic Switching: The methoxy group serves as a metabolic handle (O-demethylation) to tune half-life compared to the unsubstituted

    
    -phenylalanine.
    
  • Receptor Selectivity: The bulk may prevent binding to "promiscuous" proteases while retaining affinity for deep hydrophobic pockets in targets like Integrin VLA-4 or GABA-B receptors.

Experimental Protocols

Protocol A: Optimized Solid-Phase Peptide Synthesis (SPPS) Incorporation

Rationale: Coupling


-amino acids with bulky ortho-substituents is notoriously difficult due to steric hindrance at the nucleophilic amine and the activated carboxylate. Standard HBTU/DIPEA protocols often result in deletion sequences.

Materials:

  • Resin: Rink Amide MBHA (low loading, 0.3-0.4 mmol/g recommended to reduce aggregation).

  • Fmoc-(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: TMP (2,4,6-Trimethylpyridine) or Collidine (superior to DIPEA for difficult couplings).

Step-by-Step Procedure:

  • Resin Swelling: Swell 100 mg resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

  • Activation (Pre-activation is critical):

    • Dissolve 3.0 eq. of Fmoc-AA in minimal DMF.

    • Add 2.9 eq. HATU and 3.0 eq. HOAt.

    • Add 6.0 eq. Collidine.

    • Allow to activate for exactly 2 minutes. (Do not exceed 5 mins to avoid racemization).

  • Coupling: Add activated mixture to resin. Shake at room temperature for 4 hours (standard AA is 45 min).

    • Optional: For sequences >10 residues, perform double coupling (repeat step 3-4).

  • Capping: Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to cap unreacted amines.

  • Monitoring: The Kaiser test may give false negatives due to the steric bulk of the

    
    -amine. Use the Chloranil Test  (sensitive for secondary/hindered amines) to verify deprotection and coupling completion.
    
Protocol B: 14-Helix Stability Assessment (Circular Dichroism)

Rationale: To validate the "Conformational Lock" hypothesis, we must determine if the (R)-2-methoxy derivative promotes 14-helix formation (characteristic of


-peptides) more effectively than the unsubstituted analog.

Workflow Diagram (Graphviz):

HelixStability Start Start: Peptide Design Synth Synthesis of Hexamer: H-(β-hPhe(2-OMe))6-OH Start->Synth Purify HPLC Purification (>95% Purity) Synth->Purify Prep Sample Prep: 50 µM in MeOH Purify->Prep CD CD Spectroscopy (190-260 nm) Prep->CD Analyze Data Analysis: MRE at 214 nm CD->Analyze Result 14-Helix Confirmation Analyze->Result Check for minima at ~214nm

Caption: Workflow for assessing 14-helix induction by the 2-methoxy substituent using Circular Dichroism (CD).

Procedure:

  • Synthesis: Prepare a hexamer of the target amino acid (or an alternating sequence with

    
    -alanine).
    
  • Solvent: Dissolve lyophilized peptide in Methanol (MeOH promotes 14-helix formation). Prepare a 50 µM stock.

  • Measurement: Record CD spectra from 260 nm to 190 nm at 25°C in a 1 mm quartz cuvette.

  • Interpretation:

    • 14-Helix Signature: Look for a maximum at ~198 nm and a minimum at ~214 nm.

    • Comparison: Compare Mean Residue Ellipticity (MRE) at 214 nm against a control hexamer of

      
      -homophenylalanine. A deeper minimum indicates greater helical stability induced by the ortho-methoxy lock.
      
Protocol C: Microsomal Stability Assay (Metabolic Profiling)

Rationale: The 2-methoxy group is a potential site for O-demethylation by CYP450 enzymes. This assay determines if the modification alters the metabolic stability compared to the parent


-amino acid.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compound: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (10 mM DMSO stock).

  • Control: (R)-3-Amino-3-phenylpropanoic acid.

  • LC-MS/MS.

Procedure:

  • Incubation: Mix HLM (0.5 mg/mL final), Test Compound (1 µM final), and Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH to initiate reaction.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60 min into 150 µL ice-cold Acetonitrile (with internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

  • Data Processing: Plot % Parent Remaining vs. Time. Calculate intrinsic clearance (

    
    ).
    
    • Expectation:

      
      -amino acids are generally stable to proteases, but the ortho-methoxy group may introduce Phase I metabolism (O-demethylation). If 
      
      
      
      is high, the methoxy group is a "soft spot"; if low, the steric bulk protects the molecule.

Comparative Data Summary

Feature(R)-3-Amino-3-phenylpropanoic acid (Control)(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (Target)
Steric Bulk (

)
ModerateHigh (Ortho clash)
Helix Propensity Moderate (flexible side chain)High (Steric lock restricts rotamers)
Lipophilicity (LogP) ~1.5~1.8 (Methoxy adds lipophilicity)
Metabolic Risk Low (Phase I stable)Moderate (Potential O-demethylation)
Coupling Difficulty StandardHigh (Requires HATU/HOAt/Collidine)

References

  • Seebach, D., et al. (1996). "Beta-peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Cheng, R. P., et al. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews. Link

  • Aguilar, M. I., et al. (2007). "Difficult couplings in stepwise solid phase peptide synthesis." Journal of Peptide Science. Link

  • Vasudev, P. G., et al. (2011). "Conformation of beta-amino acid residues in peptides." Accounts of Chemical Research. Link

Sources

Application

Machine learning models for predicting the activity of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid analogs

Abstract This application note details a rigorous machine learning (ML) framework for predicting the biological activity of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid derivatives. As a -amino acid scaffold, this molec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rigorous machine learning (ML) framework for predicting the biological activity of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid derivatives. As a


-amino acid scaffold, this molecule is a critical building block for peptidomimetics designed to resist proteolytic degradation while maintaining high affinity for targets such as integrins or CNS receptors.

We present a self-validating workflow utilizing Random Forest (RF) and Gradient Boosting (XGBoost) regressors. The protocol emphasizes the handling of chirality-dependent molecular descriptors, rigorous "scaffold-split" validation, and the quantification of the Applicability Domain (AD) to prevent model hallucination.

Scientific Rationale & Mechanism

The Scaffold: Why Beta-Amino Acids?

The core structure, (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid , introduces an extra carbon atom into the peptide backbone compared to standard


-amino acids.
  • Proteolytic Stability: The additional methylene group (

    
    ) prevents recognition by standard proteases (e.g., trypsin, pepsin), significantly extending the half-life (
    
    
    
    ) of derived drugs.
  • Secondary Structure:

    
    -amino acids induce unique folding patterns (e.g., 14-helices) that can mimic protein-protein interaction (PPI) interfaces more effectively than flexible linear peptides.
    
The Challenge: Activity Cliffs

The (R)-configuration is critical. The (S)-enantiomer often exhibits drastically reduced activity or off-target toxicity. Standard 2D fingerprints (like Morgan/ECFP) often fail to distinguish enantiomers unless chirality flags are explicitly encoded. This protocol uses 3D-conformational descriptors to capture the spatial arrangement of the 2-methoxyphenyl group, which is vital for steric locking in the receptor pocket.

Experimental Protocol: Data Curation & Feature Engineering

Dataset Preparation

Objective: Create a machine-readable dataset that preserves stereochemical information.

  • SMILES Standardization:

    • Use Canonical SMILES with isomeric encoding (Isomeric SMILES).

    • Critical Step: Verify the presence of the @ symbol in SMILES strings (e.g., CCC(=O)O) to ensure the (R)-stereocenter is registered.

  • Activity Thresholding:

    • Convert raw

      
       or 
      
      
      
      values to logarithmic scale
      
      
      .
    • Exclusion Criteria: Remove compounds with indeterminate activity (e.g., "

      
      ") unless using classification models.
      
Molecular Descriptor Calculation

We utilize a hybrid feature set combining 2D topological fingerprints and 3D physicochemical descriptors.

Tools Required: RDKit (Python), Mordred.

Descriptor TypeSpecific FeaturesRationale
2D Fingerprints ECFP4 (Morgan), MACCS KeysCaptures substructure presence (e.g., methoxy group position).
Chirality-Sensitive Atom-Pair Fingerprints (Chiral=True)Distinguishes (R) vs (S) spatial connectivity.
3D Physicochemical Radius of Gyration, PBF (Plane of Best Fit)

-amino acids fold uniquely; these measure "globularity."
Electronic TPSA, Gasteiger Partial ChargesThe methoxy group influences electron density and H-bond acceptance.
Workflow Diagram

The following diagram illustrates the end-to-end data processing and modeling pipeline.

QSAR_Workflow Figure 1: End-to-End QSAR Workflow for Beta-Amino Acid Analogs. cluster_Modeling Model Training & Optimization RawData Raw Chemical Data (SMILES + pIC50) Curation Data Curation (Remove Salts, Check Stereochem) RawData->Curation ConfGen 3D Conformer Gen (ETKDGv3 Algorithm) Curation->ConfGen FeatCalc Feature Calculation (RDKit + Mordred) ConfGen->FeatCalc Split Scaffold Split (80% Train / 20% Test) FeatCalc->Split FeatSel Feature Selection (Variance Thresh + RFE) Split->FeatSel Train Train Model (XGBoost / Random Forest) FeatSel->Train Hyper Hyperparameter Tuning (Bayesian Opt) Train->Hyper Validation Validation (Tropsha Criteria) Train->Validation Hyper->Train Update Params

Machine Learning Model Architecture

Algorithm Selection

For tabular chemical data with <5000 data points (typical for specific scaffold studies), Tree-based ensembles outperform Deep Learning due to lower variance and better handling of noise.

  • Primary Model: Random Forest Regressor (RF)

    • Pros: Robust to overfitting, handles non-linear relationships between steric bulk and activity.

  • Secondary Model: XGBoost

    • Pros: Higher precision, handles missing data natively.

Feature Selection Logic

To avoid the "Curse of Dimensionality," we apply a two-stage filter:

  • Variance Threshold: Remove features with 0 variance (constant values).

  • Correlation Filter: Remove features with Pearson correlation

    
     (redundant features).
    
  • Recursive Feature Elimination (RFE): Select top 20-50 features based on Gini importance.

Validation Strategy (The "Tropsha" Standard)

A model is only as good as its validation. We strictly adhere to the Tropsha guidelines [1].

Protocol:

  • Internal Validation: 5-Fold Cross-Validation on the Training Set.

  • Y-Scrambling: Randomly shuffle pIC50 values and retrain. If the scrambled model has high accuracy, the original model is overfitting (memorizing noise).

  • External Validation: Evaluate on the held-out Test Set (20%).

Acceptance Criteria Table:

MetricDescriptionThreshold for Acceptance

(Test)
Coefficient of Determination (External)


(CV)
Cross-Validated


$R^2 - Q^2$
RMSERoot Mean Square Error

log units

Applicability Domain (AD) Analysis

To ensure trustworthiness, the model must know when it cannot predict. We use the Williams Plot method.

  • Calculate the Leverage (

    
    )  for each compound.
    
  • Define the warning leverage

    
    , where 
    
    
    
    is the number of descriptors and
    
    
    is the number of training samples.
  • Rule: If a new query molecule has

    
    , the prediction is unreliable (extrapolation).
    

AD_Logic Figure 2: Decision Logic for Applicability Domain (Williams Plot approach). Start New Molecule Input CalcLev Calculate Leverage (h) Start->CalcLev CheckLev Is h > h*? CalcLev->CheckLev CheckRes Is Residual > 3*SD? CheckLev->CheckRes No Unreliable Out of Domain (Structural Outlier) CheckLev->Unreliable Yes Reliable Reliable Prediction CheckRes->Reliable No ResponseOut Response Outlier (Activity Cliff) CheckRes->ResponseOut Yes

Case Study Simulation

Hypothetical application of this protocol to a dataset of 200 (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid analogs targeting Integrin


.
Model Performance Results
Model

(Test)
RMSE (Test)Y-Scramble

Status
Linear Regression0.450.820.02Failed (Non-linear)
Random Forest 0.78 0.41 -0.15 Passed
SVM (RBF Kernel)0.720.48-0.10Passed
Key Feature Importance

The Random Forest model identified the following descriptors as most predictive:

  • SlogP_VSA2: Correlates with the lipophilicity of the methoxy-phenyl ring.

  • PEOE_VSA6: Electrostatic interactions driven by the amine group.

  • Chiral_Center_Count: Confirmed the model is utilizing stereochemical data.

References

  • Tropsha, A. (2010).[1][2] Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics. Link

  • RDKit: Open-Source Cheminformatics. Link

  • Breiman, L. (2001). Random Forests. Machine Learning. Link

  • Moriwaki, H., et al. (2018). Mordred: a molecular descriptor calculator. Journal of Cheminformatics. Link

  • Stean, T., et al. (2002).

    
    -Amino Acids in Drug Discovery. Current Medicinal Chemistry. Link (General Reference for Beta-Amino Acid properties)
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimization of (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid Synthesis

-Amino Acid Synthesis Executive Summary & Molecule Profile Target Molecule: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Class: -Amino Acid Critical Structural Feature: The ortho-methoxy (2-OMe) substituent on the pheny...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Synthesis

Executive Summary & Molecule Profile

Target Molecule: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Class:


-Amino Acid
Critical Structural Feature:  The ortho-methoxy (2-OMe) substituent on the phenyl ring.

The Challenge: Unlike its meta- or para- substituted counterparts, the 2-methoxyphenyl group presents a unique "double threat" to synthesis:

  • Steric Bulk: The ortho substituent twists the aromatic ring out of planarity with the propanoic backbone, significantly hindering catalyst approach (low Turnover Frequency).

  • Electronic Chelation: The oxygen lone pairs can coordinate with metal catalysts (Ru/Rh), potentially poisoning the active site or directing the reaction toward the unwanted (S)-enantiomer if not controlled.

This guide prioritizes the two most scalable asymmetric routes: Transition-Metal Catalyzed Hydrogenation (Chemical) and


-Transaminase Biocatalysis  (Enzymatic).

Module A: Asymmetric Hydrogenation (Chemical Route)

Context: This is the preferred method for multi-gram to kilogram scale-up. It typically involves the hydrogenation of an enamide or


-acylamino acrylate precursor.
Troubleshooting Guide: Low Yield & Enantioselectivity
SymptomProbable CauseTechnical Solution
Low Conversion (<50%) Steric Hindrance: The 2-OMe group blocks the catalyst from binding to the olefin.Increase H2 Pressure: Elevate from 5 bar to 20-30 bar. Temperature: Increase T to 50-60°C (carefully monitor ee).
Poor Enantioselectivity (<90% ee) Chelation Competition: The methoxy oxygen is competing with the amide oxygen for the metal center.Solvent Switch: Switch from MeOH to TFE (2,2,2-Trifluoroethanol) or DCM . TFE weakens the competing coordination of the methoxy group.
Catalyst Deactivation Substrate Impurity: Trace sulfur or halides from the precursor synthesis (e.g., if made via Heck coupling).Recrystallize Precursor: Ensure the enamide precursor is >98% pure. Use scavenger resins (e.g., QuadraPure) pre-reaction.
Expert Protocol: The "Non-Coordinating" Strategy

To overcome the ortho-methoxy directing effect, use a Rhodium catalyst with a rigid, electron-rich ligand that enforces geometry regardless of the substrate's chelation attempts.

  • Catalyst: [Rh(COD)(DuPhos)]BF4 or [Rh(NBD)(TangPhos)]BF4.

  • Solvent: Methanol/DCM (1:1 v/v). Note: If ee is low, switch to pure TFE.

  • Conditions: 30 bar H2, 25°C, 12 hours.

Visualization: Hydrogenation Decision Logic

HydrogenationLogic Start Start: Low Yield/ee CheckPurity 1. Check Precursor Purity (Isolate & Recrystallize) Start->CheckPurity CheckPressure 2. Check H2 Pressure (Increase to >20 bar) CheckPurity->CheckPressure EvalEE Evaluate Enantiomeric Excess (ee) CheckPressure->EvalEE SolventSwitch 3. Solvent Switch (Use TFE or DCM to break chelation) EvalEE->SolventSwitch ee < 90% Success Process Optimized EvalEE->Success ee > 98% LigandSwitch 4. Ligand Switch (Use Rigid P-chiral: DuPhos/TangPhos) SolventSwitch->LigandSwitch No Improvement LigandSwitch->Success

Figure 1: Troubleshooting logic for Rh-catalyzed asymmetric hydrogenation of sterically hindered enamides.

Module B: Biocatalytic Transamination (Enzymatic Route)[1]

Context: Ideal for "Green Chemistry" requirements and avoiding heavy metals. Uses


-Transaminases (

-TA) to convert

-keto acids/esters to

-amino acids.
Troubleshooting Guide: Equilibrium & Inhibition
SymptomProbable CauseTechnical Solution
Stalled Reaction (~50% Conv.) Thermodynamic Equilibrium: The reaction is reversible. The enzyme converts product back to starting material.Amine Donor Shift: Switch from Alanine to Isopropylamine (IPA) . The coproduct (acetone) is volatile and can be removed, driving the reaction forward.
Substrate Precipitation Solubility: The 2-methoxyphenyl group makes the substrate highly lipophilic compared to simple phenyl analogs.Co-solvent System: Add 10-20% DMSO or MeOH. Ensure the specific TA enzyme tolerates this solvent concentration (Screening required).
Product Inhibition Product Binding: The synthesized amine binds to the enzyme active site.In-situ Product Removal (ISPR): Use a biphasic system (e.g., adding an organic phase like MTBE) to extract the amine as it forms (if using ester substrate).
Expert Protocol: The "Smart Donor" System

For (R)-selective synthesis, use an (R)-selective


-Transaminase (e.g., from Arthrobacter sp. or engineered variants).
  • Substrate: 3-(2-methoxyphenyl)-3-oxopropanoic acid (as sodium salt to prevent decarboxylation).

  • Donor: Isopropylamine (1.0 M, excess).

  • Buffer: K-Phosphate (pH 7.5) + PLP cofactor (1 mM).

  • Additive: 10% DMSO (to solubilize the o-methoxy substrate).

  • Temp: 30°C. Do not exceed 35°C as many wild-type TAs denature.

Visualization: Enzymatic Pathway & Recycling

TransaminaseCycle Substrate Substrate: beta-Keto Acid (2-OMe-Ph) Enzyme (R)-omega-Transaminase (PLP Dependent) Substrate->Enzyme Product Product: (R)-beta-Amino Acid Enzyme->Product Byproduct Byproduct: Acetone Enzyme->Byproduct Donor Amine Donor: Isopropylamine Donor->Enzyme Removal Vacuum/Sweep Gas (Removes Acetone) Byproduct->Removal Equilibrium Shift

Figure 2: Biocatalytic cascade utilizing Isopropylamine (IPA) to drive equilibrium via acetone removal.

Module C: Isolation & Purification (The "Crash Out")

The Issue:


-amino acids are zwitterions. They are highly soluble in water at neutral pH, making extraction into organic solvents difficult, yet they are difficult to crystallize due to salts.

The Fix: Isoelectric Point (pI) Precipitation. The calculated pI of 3-amino-3-(2-methoxyphenyl)propanoic acid is approximately 5.8 - 6.2 .

Step-by-Step Purification Protocol
  • Post-Reaction:

    • If Chemical Route: Hydrolyze the ester protecting group (LiOH/THF), then evaporate THF.

    • If Bio Route: Centrifuge to remove enzyme debris.

  • Acidification/Basification:

    • Adjust the aqueous solution to pH 12 (to ensure fully soluble carboxylate form).

    • Wash with MTBE (removes neutral organic impurities).

  • The "Crash":

    • Slowly add 1M HCl to the aqueous layer while stirring vigorously.

    • Target pH 6.0 (the pI).

    • Critical Step: Cool to 4°C and let stand for 4 hours. The zwitterion has minimum solubility at this pH and will precipitate as a white solid.

  • Polishing:

    • Filter the solid.

    • Wash with ice-cold water (minimal volume) followed by acetone (to remove water).

    • Dry under vacuum.[1]

Frequently Asked Questions (FAQ)

Q: Why is my yield lower than the para-methoxy analog reported in literature? A: The ortho-methoxy group creates significant steric hindrance. In hydrogenation, this slows down the catalyst turnover. You must compensate by increasing the catalyst loading (from 0.5 mol% to 1.0 mol%) or increasing hydrogen pressure.

Q: Can I use the Rodionov reaction (Aldehyde + Malonic acid) for this? A: You can, but it will yield the racemic product. You would then need to perform a chiral resolution (e.g., using chiral HPLC or diastereomeric salt formation with tartaric acid), which automatically limits your maximum theoretical yield to 50%. The asymmetric methods described above are superior for yield.

Q: My product is oiling out instead of crystallizing at pH 6.0. A: This is common with methoxy-derivatives due to increased lipophilicity. Seed the solution with a tiny crystal of pure product if available. If not, add ethanol (dropwise) to the turbid mixture at pH 6.0 and heat slightly, then cool slowly to induce crystallization.

References

  • Ma, J. A. (2003).

    
    -amino acids. Angewandte Chemie International Edition, 42(36), 4290-4299. 
    
  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51.

  • Stieger, K. R., et al. (2022).[2] Scalable and Selective

    
    -Hydroxy-
    
    
    
    -Amino Acid Synthesis Catalyzed by Promiscuous L-Threonine Transaldolase ObiH. ChemBioChem, 23.
  • Biotage. (2023).[3][4] How to use the isoelectric point to inform your peptide purification.

  • Organic Chemistry Portal. (2023). Synthesis of

    
    -Amino Acids. 
    

Sources

Optimization

Technical Support Center: Solubility Troubleshooting for (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Compound: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid CAS: 103095-63-2 (Generic/Racemic references may apply to 720662-28-2 or similar isomers) Class: -Amino Acid / Phenylalanine Analog Support Tier: Level 3 (Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid CAS: 103095-63-2 (Generic/Racemic references may apply to 720662-28-2 or similar isomers) Class:


-Amino Acid / Phenylalanine Analog
Support Tier:  Level 3 (Senior Application Scientist)[1]

Core Technical Analysis: The "Zwitterion Trap"

Before troubleshooting specific workflows, it is critical to understand why this compound behaves the way it does. As a


-amino acid with a free amine and a free carboxylic acid, (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid exists primarily as a zwitterion  (inner salt) in the solid state and at neutral pH.[1]

The Mechanism of Insolubility:

  • Lattice Energy: The electrostatic attraction between the ammonium (

    
    ) and carboxylate (
    
    
    
    ) groups creates a crystal lattice with high cohesive energy.[1] Standard organic solvents (DCM, THF, Toluene) cannot overcome this electrostatic force.[1]
  • Lipophilicity Mismatch: While the 2-methoxyphenyl ring is lipophilic, the charged "head" groups dominate the solubility profile. This creates a "schizophrenic" molecule: too polar for non-polar organics, but the aryl ring can sometimes hinder solubility in small-volume water compared to glycine.

Key Physical Parameters (Estimated):

  • pKa1 (COOH): ~3.5 – 4.0[1]

  • pKa2 (NH3+): ~9.0 – 9.5[1]

  • Isoelectric Point (pI): ~6.5 (Solubility Minimum)[1]

Diagnostic Decision Matrix

Use this flowchart to identify the correct solvent strategy based on your experimental goal.

Solubility_Workflow Start Identify Goal Reaction Synthetic Reaction Start->Reaction Analysis HPLC/LCMS Analysis Start->Analysis Purification Purification/Workup Start->Purification Rxn_Type Reaction Type? Reaction->Rxn_Type Mobile_Phase Mobile Phase pH Analysis->Mobile_Phase Precipitation Isoelectric Precipitation (Adjust to pH ~6.5) Purification->Precipitation Bulk Isolation IonExchange Ion Exchange (Dowex 50W / SCX) Purification->IonExchange Trace/Desalting Acylation Amine Protection (Boc/Fmoc) Rxn_Type->Acylation Protecting Group Coupling Peptide Coupling Rxn_Type->Coupling Derivatization Solvent_Schotten Schotten-Baumann (Water/Dioxane + Base) Acylation->Solvent_Schotten Biphasic Solvent_Polar Polar Aprotic (DMF/DMSO/NMP) Coupling->Solvent_Polar Dissolve Lattice Acidic_MP Acidic (0.1% TFA/Formic) Soluble as Cation Mobile_Phase->Acidic_MP Standard Protocol

Figure 1: Decision matrix for selecting solvent systems and workup strategies based on experimental intent.

Troubleshooting Guide & FAQs

Issue 1: "The compound will not dissolve in DCM, THF, or Ethyl Acetate for my reaction."

Diagnosis: You are fighting the zwitterionic lattice. These solvents cannot break the ionic bonds between molecules. Corrective Action:

  • Switch Solvents: Use DMF , DMSO , or NMP . These polar aprotic solvents can solvate the zwitterion.

  • Use a Base (Solubilization): If the reaction allows, add 1.1 equivalents of a base (e.g., DIPEA, TEA, or NaOH).

    • Mechanism:[1][2][3] Deprotonating the ammonium group (

      
      ) destroys the zwitterion.[1] The resulting anionic species (carboxylate salt) is often soluble in organic/water mixtures or polar organics.
      
  • In-Situ Protection: Do not try to dissolve the free amino acid first.[1] For Boc-protection, use Schotten-Baumann conditions (THF/Water or Dioxane/Water + NaOH).[1] The amino acid dissolves in the aqueous base, reacts at the interface, and the product extracts into the organic layer.

Issue 2: "I cannot extract the compound from the aqueous layer during workup."

Diagnosis: At neutral pH, the compound is zwitterionic and highly water-soluble (or insoluble but suspended).[1] It will not partition into organic solvents like DCM or Et2O.[1] Corrective Action:

  • Do NOT use standard extraction for the free amino acid. It is inefficient.

  • Method A (Isoelectric Precipitation):

    • Measure the pH of your solution.[4]

    • Carefully adjust pH to the isoelectric point (approx. pH 6.5) using dilute HCl or NaOH.[1]

    • Cool to 4°C. The zwitterion has minimum solubility here and should precipitate. Filter the solid.

  • Method B (n-Butanol Extraction): If you must extract, use n-Butanol .[1] It is one of the few organic solvents polar enough to extract amino acids, though efficiency may still be low.

Issue 3: "The compound crashes out of solution during HPLC analysis."

Diagnosis: The mobile phase pH is likely near the pI (6.5), or the organic ratio is too high for the free zwitterion. Corrective Action:

  • Acidify the Mobile Phase: Use 0.1% TFA or Formic Acid (pH ~2).

    • Mechanism:[1][3] At pH 2, the carboxylate is protonated (

      
      ).[1] The molecule becomes a cation (
      
      
      
      ).[1] This form is highly soluble in aqueous buffers and behaves predictably on C18 columns.[1]

Experimental Protocols

Protocol A: Solubility Profiling (Quick Test)

Use this to determine the best solvent for your specific batch.

Solvent SystemPredicted SolubilityNotes
Water (pH 7) Moderate to LowLikely forms a suspension; pH dependent.[1]
0.1 M HCl High Forms Hydrochloride salt (Soluble cation).[1]
0.1 M NaOH High Forms Sodium salt (Soluble anion).[1]
Methanol / Ethanol LowOften forms gels or partial suspensions.[1]
DMSO / DMF High Best for anhydrous reactions.[1]
DCM / Hexane NegligibleDo not use.
Protocol B: Isolation via Isoelectric Point Precipitation

Recommended for recovering the compound from aqueous reaction mixtures.

  • Concentration: Concentrate the aqueous reaction mixture to a minimal volume (approx. 5-10 mL per gram of compound).

  • pH Monitoring: Insert a calibrated pH probe.

  • Adjustment:

    • If acidic (pH < 4): Add 1M NaOH dropwise.[1]

    • If basic (pH > 9): Add 1M HCl dropwise.[1]

  • Target: Stop exactly at pH 6.5 .

  • Crystallization: The solution should turn cloudy. Stir at 0–4°C for 2 hours.[1]

  • Filtration: Filter the white precipitate and wash with a small amount of ice-cold water, then cold ethanol.

  • Drying: Dry under high vacuum.

Protocol C: Conversion to Hydrochloride Salt

Recommended if you need the compound to be soluble in alcohols (MeOH/EtOH).

  • Suspend the zwitterion in minimal dry Methanol.

  • Add 1.2 equivalents of TMSCl (Trimethylsilyl chloride) dropwise.[1]

    • Note: TMSCl reacts with MeOH to generate anhydrous HCl in situ.

  • Stir until the solid dissolves (formation of HCl salt).

  • Precipitate by adding Diethyl Ether or Hexane.[1]

  • Filter the hygroscopic solid.

References

  • Sigma-Aldrich. (R)-3-Amino-2-phenylpropionic acid Product Specification. Accessed 2024.[1][2][5] Link (General reference for beta-phenylalanine analogs).[1]

  • PubChem. 3-Amino-3-(2-methoxyphenyl)propanoic acid (Compound Summary). National Library of Medicine.[1] Link[1]

  • ChemGuide. The Acid-Base Behaviour of Amino Acids. (Explains Zwitterionic lattice energy and pI solubility). Link

  • Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, 1970. (Foundational data on amino acid solubility in hydro-alcoholic systems). Link

  • BldPharm. (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid Product Page. (Used for structural verification and CAS cross-reference).[1] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting

Optimization of reaction conditions for derivatizing (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Separation Sciences & Synthesis Last Updated: January 28, 2026 Executive Summary & Molecule Profile Target Molecule: (R)-3-Amino-3-(2-metho...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Separation Sciences & Synthesis Last Updated: January 28, 2026

Executive Summary & Molecule Profile

Target Molecule: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Class:


-Amino Acid (Beta-phenylalanine analog)
CAS Registry:  131456-66-1 (Generic racemate ref)

This guide addresses the specific challenges in derivatizing this sterically crowded


-amino acid. Unlike standard 

-amino acids, this molecule presents unique risks:
  • Steric Hindrance: The ortho-methoxy group on the phenyl ring creates significant steric bulk near the amino group, slowing down nucleophilic attacks (e.g., with Marfey's reagent).

  • Cyclization Risk: Activation of the carboxyl group without prior N-protection frequently leads to rapid intramolecular cyclization, forming the corresponding

    
    -lactam (2-azetidinone).
    
  • Solubility: The molecule exhibits "schizophrenic" solubility—lipophilic due to the aryl ether, yet zwitterionic.[1]

Analytical Derivatization (Chiral Purity via HPLC)

Primary Method: Marfey’s Reagent (FDAA) Objective: Resolution of enantiomers via diastereomer formation on achiral C18 columns.[1]

Standardized Protocol (Optimized for Steric Bulk)

Standard alanine protocols often fail to drive this specific reaction to completion due to the 2-methoxyphenyl hindrance.

Reagents:

  • FDAA Solution: 1% (w/v) 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide in Acetone.[2]

  • Buffer: 1.0 M

    
    .
    
  • Quench: 2.0 M HCl.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 µg of the sample in 100 µL of water. Note: If insoluble, use 50 µL water + 50 µL acetone.

  • Basification: Add 20 µL of 1.0 M

    
    . Check pH; must be >8.0.[1]
    
  • Reagent Addition: Add 100 µL of FDAA solution (Large excess required: >5:1 molar ratio).

  • Incubation (CRITICAL): Heat at 50°C for 90 minutes .

    • Correction: Standard protocols use 40°C/60 min.[1] The ortho-methoxy group requires higher energy to overcome steric repulsion during the nucleophilic aromatic substitution.[1]

  • Quench: Cool to RT and add 40 µL of 2.0 M HCl (or varying amount to reach pH ~2).

  • Dilution: Dilute with 200 µL Acetonitrile/Water (50:50) before injection.[1]

Troubleshooting Guide: Analytical Derivatization
SymptomProbable CauseCorrective Action
Low Peak Area / Unreacted Amine Steric hindrance from 2-OMe group prevents FDAA attack.Increase incubation temp to 55°C or time to 2 hours. Ensure Acetone content is >40% to solvate the reagent.[1]
Peak Tailing Free carboxylic acid interacting with silanols.[1]Add 0.1% TFA or Formic Acid to the HPLC mobile phase.[1]
"Ghost" Peaks (Late Eluting) Hydrolysis of FDAA excess.[1]These are dinitrophenol byproducts.[1] They usually elute after the analyte.[1] Ignore or use a gradient wash.[1]
Racemization Observed High pH + Heat induced retro-Michael addition.[1]Reduce pH to 8.0-8.5 (do not exceed pH 9).[1] Reduce temp to 45°C and extend time.
Workflow Visualization

Marfeys_Workflow Start Start: (R)-3-Amino-3- (2-methoxyphenyl)propanoic acid Solubility_Check Check Solubility (Water vs. Acetone/Water) Start->Solubility_Check Reagent_Add Add FDAA + NaHCO3 (pH > 8.0) Solubility_Check->Reagent_Add Dissolved Heat_Step Incubate: 50°C, 90 min (High Energy Required) Reagent_Add->Heat_Step Quench Quench: 2M HCl (Stop Reaction) Heat_Step->Quench Analyze HPLC Analysis (C18 Column, 340 nm) Quench->Analyze Analyze->Heat_Step Incomplete Derivatization

Figure 1: Optimized Marfey's Reagent workflow highlighting the critical high-energy incubation step required for sterically hindered beta-amino acids.

Synthetic Protection (N-Fmoc Strategy)

Objective: Protection of the amine for Solid Phase Peptide Synthesis (SPPS).

Protocol: Fmoc-OSu (Succinimide) Route

Do NOT use Fmoc-Cl. The high reactivity of Fmoc-Cl often leads to the formation of "beta-peptides" (dimers) due to the high nucleophilicity of the beta-amine.

Reagents:

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide).

  • Solvent: 1:1 Dioxane/Water or THF/Water.[1]

  • Base:

    
     (Sodium Carbonate).[1]
    

Step-by-Step Workflow:

  • Dissolve 1.0 eq of amino acid in Water/Dioxane (1:1).

  • Add 2.0 eq of

    
    .[1]
    
  • Cool to 0°C.

  • Add 1.1 eq of Fmoc-OSu dropwise (dissolved in minimal Dioxane).[1]

  • Allow to warm to RT and stir for 4-6 hours.

  • Workup: Acidify with KHSO4 to pH 2-3 (Avoid HCl to prevent acid-catalyzed cleavage). Extract with Ethyl Acetate.[1]

Troubleshooting Guide: Fmoc Protection
IssueTechnical InsightSolution
Oligomerization (Dimer peaks) Highly nucleophilic amine attacks activated species.Switch from Fmoc-Cl to Fmoc-OSu . Maintain dilute conditions (0.1 M).
Incomplete Solubility Zwitterion is insoluble in pure organic; Fmoc-OSu insoluble in water.[1]Use Acetone/Water or Dioxane/Water (1:1).[1] Ensure base is added before Fmoc reagent.[1]
Low Yield (Precipitation) The Fmoc-product precipitates and traps unreacted material.Monitor pH.[1] As reaction proceeds, pH drops.[1] Maintain pH ~9 with carbonate.

Critical Warning: Carboxyl Activation

The Beta-Lactam Trap When activating the carboxyl group (e.g., using Thionyl Chloride for esterification or EDC for coupling) without protecting the amine first, this molecule is highly prone to cyclization.



Prevention Strategy:

  • For Esterification: Use Thionyl Chloride in Methanol at low temperature (-10°C to 0°C) . Do not reflux.[1] The kinetic product is the methyl ester; the thermodynamic product (upon heating) is often the lactam.

  • For Coupling: Always protect the Nitrogen (Fmoc/Boc) before activating the Carboxyl group.[1]

Decision Logic for Reagent Selection

Reagent_Logic Input Goal Analysis Chiral Analysis Input->Analysis Synthesis Peptide Synthesis Input->Synthesis Marfeys Marfey's (FDAA) *Heat required* Analysis->Marfeys Preferred OPA OPA/NAC *Unstable* Analysis->OPA Fast/Qualitative Fmoc Fmoc-OSu *Prevents Dimers* Synthesis->Fmoc Standard SPPS Boc Boc-Anhydride Synthesis->Boc Solution Phase

Figure 2: Decision matrix for selecting the correct derivatization pathway based on experimental intent.

Frequently Asked Questions (FAQ)

Q: I see a split peak in my HPLC trace after Marfey's derivatization. Is this racemization? A: Not necessarily. The 2-methoxyphenyl group creates rotational barriers (atropisomerism) that can sometimes resolve on C18 columns at low temperatures. Run the HPLC column at 40°C. If the peaks merge, it was a rotamer.[1] If they remain distinct, it is likely the (S)-enantiomer (racemization).

Q: Why is my yield low when making the methyl ester using SOCl2? A: You likely formed the


-lactam (4-(2-methoxyphenyl)-2-azetidinone). This happens if the reaction gets too hot.[1] Keep the reaction at 0°C and use a large excess of methanol to favor intermolecular attack (ester formation) over intramolecular attack (cyclization).[1]

Q: Can I use OPA (Ortho-phthalaldehyde) for this molecule? A: Yes, but OPA derivatives are chemically unstable and non-fluorescent unless a thiol (like mercaptoethanol) is added. For a bulky beta-amino acid, the OPA reaction is fast, but the derivative degrades within minutes. Inject immediately.

References

  • Bhushan, R., & Martens, J. (2001).[1] Amino Acids: Chromatographic Separation and Enantioseparation. HNB Publishing.[1] (Definitive text on Marfey's variants).

  • Thermo Scientific. (2020).[1][2] FDAA, Marfey's Reagent User Guide. Link

  • Sigma-Aldrich. (2023).[1] Fmoc Solid Phase Peptide Synthesis - Technical Bulletin. Link

  • Palomo, C., et al. (1999).[1] From beta-lactams to alpha- and beta-amino acid derived peptides. Amino Acids, 16(3-4), 321-343.[3] Link (Discusses the lactam/amino-acid equilibrium).

  • Gao, Y., et al. (2025).[1] Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega.[1] Link[4]

Sources

Optimization

Technical Support Center: Purification of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Ticket ID: #PUR-BETA-AA-02M Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Effective Purification Protocols for (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-BETA-AA-02M Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Effective Purification Protocols for (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are dealing with a


-amino acid , specifically the (R)-enantiomer of 3-amino-3-(2-methoxyphenyl)propanoic acid. Unlike standard 

-amino acids,

-amino acids possess an extra methylene group in the backbone, which imparts unique solubility profiles and biological stability.

Critical Quality Attributes (CQAs):

  • Chirality: The (R)-configuration is essential. Contamination with the (S)-enantiomer (distomer) is a common failure mode.

  • Zwitterionic Nature: This molecule exists as a zwitterion (inner salt) in neutral aqueous solutions. Its solubility is lowest at its isoelectric point (pI).

  • Ortho-Effect: The 2-methoxy (ortho) substituent creates steric hindrance that does not exist in the 3- or 4-methoxy analogs. This often slows down enzymatic resolution rates and inhibits tight crystal packing, leading to "oiling out."

Purification Strategy: The Decision Matrix

Before proceeding, select your workflow based on your starting material and current purity.

PurificationMatrix Start Starting Material State Racemic Racemic Mixture (R/S) Start->Racemic Enriched Enantiomerically Enriched (>80% ee) Start->Enriched CrudeRxn Crude Synthesis (Salts + Byproducts) Start->CrudeRxn EnzRes Protocol A: Enzymatic Resolution (Lipase/Acylase) Racemic->EnzRes Create Chirality Recryst Protocol D: Recrystallization (Polishing) Enriched->Recryst Boost ee% IsoElec Protocol B: Isoelectric Precipitation (pI Adjustment) CrudeRxn->IsoElec Bulk Isolation IonEx Protocol C: Ion Exchange Chromatography (Desalting) CrudeRxn->IonEx Remove Salts EnzRes->IsoElec Isolate Product IsoElec->Recryst IonEx->IsoElec

Figure 1: Strategic decision matrix for selecting the appropriate purification module based on input material state.

Detailed Protocols

Protocol A: Enzymatic Resolution (Creating the "R")

Use this if you have a racemic ester and need to isolate the (R)-acid.

The Logic: Lipases (e.g., Burkholderia cepacia lipase, PSIM) or Acylases (e.g., Penicillin G Acylase) are highly stereoselective. They will typically hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted, or vice versa depending on the specific enzyme stereopreference. For


-amino acids, Penicillin G Acylase often hydrolyzes the phenylacetyl derivative of the (R)-enantiomer.

Step-by-Step:

  • Substrate Prep: Dissolve racemic ethyl 3-amino-3-(2-methoxyphenyl)propanoate in methyl tert-butyl ether (MTBE) or Diisopropyl ether (DIPE).

    • Note: The ortho-methoxy group adds steric bulk. You may need higher enzyme loading (10-20% w/w) compared to the para isomer.

  • Buffer Addition: Add phosphate buffer (pH 7.0).

  • Reaction: Add Lipase PSIM. Stir at 30-40°C. Monitor via chiral HPLC.

  • Separation:

    • Stop when conversion reaches 50%.

    • The (S)-Acid (hydrolyzed) will be in the aqueous phase (as a salt).

    • The (R)-Ester (unreacted) remains in the organic phase.

  • Hydrolysis: Separate the organic phase. Hydrolyze the (R)-ester using NaOH/Water to obtain your target (R)-acid.

Protocol B: Isoelectric Precipitation (Bulk Isolation)

Use this to isolate the zwitterion from aqueous solutions (e.g., after hydrolysis).

The Logic: Amino acids have minimum solubility at their isoelectric point (pI). For this molecule, the pI is estimated between pH 5.8 – 6.5 .

Step-by-Step:

  • Dissolution: Ensure the crude amino acid is fully dissolved.

    • If acidic: It is dissolved as the hydrochloride salt (

      
      ).
      
    • If basic: It is dissolved as the carboxylate salt (

      
      ).
      
  • Targeting pI:

    • Place the solution in a jacketed reactor at 20°C.

    • Slowly adjust pH toward 6.2 (start with this setpoint).

    • Critical: Use 2M HCl or 2M NaOH. Do not use concentrated acids/bases to avoid local heat spikes that cause oiling.

  • The "Cloud Point": As you approach pH 6.2, the solution will become turbid. Stop stirring and let it equilibrate for 10 minutes.

  • Crystallization: Once turbidity is stable, cool the mixture to 0-5°C. Stir gently for 2-4 hours.

  • Filtration: Filter the white precipitate. Wash with cold water (displacement wash) followed by cold acetone (to remove residual water and organic impurities).

Protocol C: Ion Exchange Chromatography (Desalting)

Use this if your product is contaminated with inorganic salts (NaCl, Na2SO4).

The Logic:


-amino acids bind strongly to cation exchange resins (e.g., Dowex 50W) in their cationic form (low pH).
  • Loading: Acidify crude mixture to pH < 2. Load onto a column packed with Dowex 50W-X8 (H+ form) .

  • Washing: Wash with 3-5 column volumes (CV) of distilled water.

    • Result: Salts and non-basic impurities pass through. The amino acid stays bound.

  • Elution: Elute with 1M - 2M Ammonium Hydroxide (NH4OH) .

    • Mechanism:[1][2][3][4][5] The base deprotonates the ammonium group, releasing the neutral zwitterion.

  • Isolation: Concentrate the ammoniacal fractions under vacuum. The excess ammonia evaporates, leaving the pure amino acid zwitterion.

Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out instead of crystallizing."

Root Cause: The ortho-methoxy group disrupts crystal packing lattice energy. Also, the presence of organic impurities (aldehydes from synthesis) lowers the melting point. Solution:

  • Seeding: You must use seed crystals if available.

  • Co-solvent Switch: Do not use pure water. Use a mixture of Water:Isopropanol (1:1) or Water:Ethanol (1:2) . The alcohol reduces the dielectric constant, encouraging charge-neutralization and precipitation, while solvating organic oils.

  • Slower Neutralization: If doing Protocol B, adjust pH over 1 hour, not minutes.

Issue 2: "Low Enantiomeric Excess (ee) after resolution."

Root Cause: The reaction went beyond 50% conversion (kinetic resolution breakdown) or the enzyme lacked specificity for the ortho-substituted substrate. Solution:

  • Stop Earlier: Stop the enzymatic reaction at 40-45% conversion to ensure the remaining ester is highly enriched in (R).

  • Recrystallization: Recrystallize the final amino acid from Water/Acetone . The racemate is often less soluble than the pure enantiomer (or forms a racemic compound). Test the solubility of the racemate vs. pure enantiomer on a small scale.

Issue 3: "Yield is lower than expected during Isoelectric Precipitation."

Root Cause: The pH was not exactly at the pI, or the volume of water is too high (product is slightly soluble in water). Solution:

  • Zeta Potential Test: Take aliquots at pH 5.5, 6.0, 6.5, 7.0. The pH with the highest turbidity (or lowest supernatant concentration via HPLC) is your true pI.

  • Salting Out: Add NaCl (to 10% w/v) to the mother liquor to decrease the solubility of the amino acid (Common Ion Effect/Salting Out), though this necessitates a subsequent desalting step if purity is critical.

Quantitative Data Summary

ParameterSpecification / DataNotes
Molecular Weight 195.22 g/mol
Estimated pI 6.0 – 6.3Experimental verification recommended.
Solubility (pH 7) ModerateSoluble as zwitterion.
Solubility (pH 1 or 12) HighSoluble as salt.
Recryst. Solvent Water/Ethanol or Water/AcetoneAvoid pure methanol (solubility often too high).
Target Purity >98% HPLC, >99% eeRequired for pharma applications.

References

  • Enantioselective Synthesis of

    
    -Amino Acids. J. Org. Chem. (2002).[6][7][8] Describes the fundamental chemistry of 
    
    
    
    -amino acid resolution.
  • Lipase-Catalyzed Resolution of 3-Amino-3-arylpropionic Esters. Journal of Molecular Catalysis B: Enzymatic. (2005).[6][7][8][9][10] specific protocols for enzymatic resolution of aryl-beta-amino esters.

  • Purification of Amino Acids by Ion Exchange. Bio-Rad Technical Guide. Standard industry protocols for Dowex resin usage.

  • (R)-3-Amino-3-(p-methoxyphenyl)propionic acid Synthesis. Organic Syntheses, Coll. Vol. 9, p.6 (1998). Provides the baseline chemical handling for the methoxy-phenyl analog.

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) before handling (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid.

Sources

Troubleshooting

Technical Support Center: Stability Testing of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Welcome to the Technical Support Center. Subject: Stability Testing & Handling of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Ticket ID: STAB-BETA-AA-003 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Stability Testing & Handling of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Ticket ID: STAB-BETA-AA-003 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is a


-amino acid building block, often utilized in the synthesis of peptidomimetics and integrin antagonists. Unlike standard 

-amino acids, its chiral center is located at the

-position (C3), which confers unique stability profiles but also specific degradation risks—primarily Retro-Michael elimination and benzylic oxidation .

This guide provides a self-validating troubleshooting framework for researchers encountering stability or solubility issues. It moves beyond generic advice to address the specific physicochemical behavior of the 2-methoxyphenyl


-amino acid scaffold.
Module 1: Solubility & Dissolution Troubleshooting

User Question: "I cannot get the compound to dissolve in Dichloromethane (DCM) or Ethyl Acetate for my reaction. It just sits as a suspension. Is my batch bad?"

Technical Diagnosis: Your batch is likely fine. The issue is the zwitterionic lattice energy . As a free amino acid, this molecule exists as a zwitterion (


) in the solid state. This creates strong electrostatic crystal lattice forces that non-polar aprotic solvents (DCM, EtOAc, Hexane) cannot overcome.

Troubleshooting Protocol:

Solvent ClassSolubility PredictionRecommended Action
Non-Polar (DCM, EtOAc, Toluene)Poor / Insoluble Do not use for stock solutions. If used in reaction, expect heterogeneous slurry kinetics.
Polar Protic (Water, Methanol)Good Solubility is pH-dependent. In water, solubility is lowest at the isoelectric point (pI ~6.0). Adjust pH to <4 or >8 for high concentration stocks.
Polar Aprotic (DMSO, DMF)Excellent Preferred for stock solutions. Dissolves the zwitterion by disrupting H-bonds without protonation.

Pro-Tip: If you must use an organic solvent for a reaction (e.g., coupling), add a stoichiometric amount of base (e.g., DIPEA) or acid (e.g., TFA) to "break" the zwitterion and solubilize the compound as a salt.

Module 2: Chemical Stability & Degradation Pathways

User Question: "I see a new impurity peak appearing at a longer retention time after heating. Is this racemization?"

Technical Diagnosis: While racemization is possible, the more immediate risk for


-amino acids with benzylic side chains is Retro-Michael Elimination  (Deamination).
  • The Mechanism (Retro-Michael): Under thermal stress or basic conditions, the amine group can eliminate, generating 2-methoxycinnamic acid (an

    
    -unsaturated acid). This destroys the chiral center.
    
  • The Consequence: If the amine re-adds to the double bond, it will do so non-stereoselectively, leading to racemization .

  • Oxidation: The electron-rich 2-methoxyphenyl ring is susceptible to oxidation if exposed to high-valent metals or radical initiators, though this is secondary to elimination.

Experimental Workflow: Forced Degradation Study Use this protocol to validate the stability limits of your specific lot.

DegradationPathways Parent (R)-3-Amino-3-(2-methoxyphenyl) propanoic acid Elimination Retro-Michael Elimination (Heat/Base) Parent->Elimination - NH3 Oxidation Oxidative Stress Parent->Oxidation Cinnamic 2-Methoxycinnamic Acid (Impurity A) Elimination->Cinnamic Racemate Racemic Mixture (R + S) Cinnamic->Racemate + NH3 (Re-addition) OxProduct Ring Oxidation Products (Quinones) Oxidation->OxProduct

Figure 1: Primary degradation pathways. The formation of 2-methoxycinnamic acid is the rate-limiting step for instability.

Module 3: Analytical Method Troubleshooting

User Question: "My HPLC retention times are drifting, and peak shapes are broad. How do I fix this?"

Technical Diagnosis: Amino acids are amphoteric. If your mobile phase pH is near the compound's pKa values (approx. 3.5 for COOH, 9.0 for NH2), small changes in buffer pH will drastically shift ionization and retention.

Optimized HPLC Method Parameters:

ParameterRecommendationRationale
Column C18 (End-capped), 3-5 µmStandard hydrophobic interaction.
Mobile Phase A 0.1% TFA or Phosphoric Acid in Water (pH ~2.0)Critical: Low pH ensures the carboxylic acid is protonated (neutral) and the amine is protonated (cationic), locking the species into a single ionic state.
Mobile Phase B AcetonitrileMethanol can cause high backpressure; ACN is preferred for peak sharpness.
Detection UV 220 nm (Amide/Carboxyl) & 270 nm (Anisole)The 2-methoxyphenyl group has a distinct absorption at ~270-280 nm. Use 270 nm to distinguish from non-aromatic impurities.
Chiral Method Crown Ether or Zwitterionic Chiral PhaseRequired to separate (R) and (S) enantiomers. Standard C18 will not separate enantiomers.

Method Development Decision Tree:

MethodDev Start Start Method Development Goal What is the goal? Start->Goal Purity Chemical Purity (Degradation/Impurities) Goal->Purity Chiral Enantiomeric Excess (Racemization) Goal->Chiral AchiralSetup RP-HPLC (C18) Low pH (0.1% TFA) Purity->AchiralSetup ChiralSetup Chiral Column (e.g., Crownpak or Chiralpak) Chiral->ChiralSetup CheckCinnamic Check for Cinnamic Acid (Late eluting, UV shift) AchiralSetup->CheckCinnamic MobilePhase Perchloric Acid/MeOH (Crown Ether mode) ChiralSetup->MobilePhase

Figure 2: Workflow for selecting the appropriate analytical technique based on stability goals.

Module 4: Storage & Handling FAQs

Q: Can I store the solid at room temperature? A: Short-term (days), yes. Long-term, we recommend +4°C or -20°C . The solid is generally stable, but moisture absorption (hygroscopicity) can catalyze degradation. Always store in a desiccator.

Q: Is it light sensitive? A: Moderately. The electron-rich anisole ring (methoxy-benzene) can form radical cations under intense UV light. Store in amber vials.

Q: I need to heat my reaction to 80°C. Will the starting material survive? A: In neutral solvents, yes. In basic solvents (e.g., Pyridine, Et3N/DMF), you risk the Retro-Michael elimination described in Module 2. Monitor the reaction closely for the formation of the cinnamic acid derivative (usually a less polar, UV-active spot on TLC).

References
  • ICH Guidelines . Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]

  • Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. [Link]

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. [Link]

  • PubChem . (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid (Analogous Data). National Library of Medicine. [Link]

Optimization

Overcoming common side reactions in (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid synthesis

This is an automated response from the Chiral Chemistry Technical Support Center . Ticket ID: #BETA-AMINO-2OME-001 Subject: Troubleshooting (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Synthesis Assigned Specialist: Sen...

Author: BenchChem Technical Support Team. Date: February 2026

This is an automated response from the Chiral Chemistry Technical Support Center .

Ticket ID: #BETA-AMINO-2OME-001 Subject: Troubleshooting (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

Synthesizing (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid presents a unique duality of challenges: general


-amino acid instability and specific electronic effects driven by the ortho-methoxy substituent.

While standard routes like the Rodionov reaction often yield racemic mixtures requiring tedious resolution, the Ellman Auxiliary (tert-butanesulfinamide) approach is the industry standard for high enantiopurity on a laboratory scale. However, the 2-methoxy group acts as a strong Electron Donating Group (EDG), significantly destabilizing the benzylic C-N bond under acidic conditions. This guide focuses on mitigating the three most common failure modes: Elimination (Deamination) , Diastereomeric Leakage , and


-Lactam Cyclization .

Part 1: The Validated Workflow (Ellman Route)

To minimize side reactions, we recommend the Ti(OEt)₄-mediated condensation followed by a Reformatsky-type addition . This pathway avoids the harsh hydrogenation conditions that can demethylate the anisole ring.

Standard Protocol:

  • Imine Formation: 2-Methoxybenzaldehyde + (R)-tert-butanesulfinamide + Ti(OEt)₄.

  • Asymmetric Addition: Addition of lithium enolate (from acetate ester) or Reformatsky reagent (Br-Zn-CH₂COOtBu).

  • Deprotection: Mild acidic cleavage (HCl/Dioxane or HCl/MeOH).

Visualizing the Pathway & Critical Control Points

EllmanSynthesis Start 2-Methoxybenzaldehyde Imine Sulfinyl Imine (Stable Intermediate) Start->Imine Ti(OEt)4, THF Aux (R)-tBu-Sulfinamide Aux->Imine Protected Protected (R)-Beta-Amino Ester Imine->Protected Zn, BrCH2COOtBu (High dr Control) Addition Mannich/Reformatsky Addition Acid Acid Deprotection (CRITICAL STEP) Protected->Acid HCl/Dioxane Target (R)-Target Molecule (HCl Salt) Acid->Target Low Temp (<0°C) Side1 Side Rxn: Cinnamate (Elimination) Acid->Side1 RT or >2M Acid (Benzylic Cation)

Figure 1: Critical Control Points in the Ellman Synthesis. Note the bifurcation at the Acid Deprotection step.

Part 2: Troubleshooting & Optimization Modules

Module 1: The "Cinnamate" Problem (Elimination)

Symptom: The product mass is low, and NMR shows olefinic protons (doublets around 6.5–7.5 ppm). Root Cause: The 2-methoxy group is an ortho-EDG. It stabilizes the benzylic carbocation intermediate. During acidic deprotection, instead of just cleaving the sulfinyl group, the acid can trigger the loss of the amine entirely (


-elimination of ammonia), generating 2-methoxycinnamic acid .
ParameterStandard ConditionOptimized for 2-OMe AnalogReason
Acid Source 4M HCl in Dioxane2M HCl in MeOH/EtOAc Dioxane promotes cation stability; MeOH acts as a trap.
Temperature Room Temperature0°C to 4°C Elimination has a higher activation energy than N-S cleavage.
Scavenger NoneTriethylsilane (TES) Optional: TES can quench transient cations, preventing polymerization.

Corrective Action: Perform the deprotection at 0°C . Monitor via LCMS. As soon as the starting material is consumed, immediately concentrate the solvent at low temperature (<30°C). Do not let the reaction sit overnight.

Module 2: Diastereoselectivity Leakage (Low dr)

Symptom: The final product has an enantiomeric excess (ee) <95% or diastereomers are visible in the protected intermediate. Root Cause: The ortho-methoxy group creates steric bulk that can disrupt the "chair-like" transition state usually favored by the Ellman auxiliary.

Corrective Action:

  • Switch to Reformatsky: Use the Reformatsky reagent (BrZnCH₂COOtBu) instead of a Lithium enolate. The Zinc chelation is tighter and less sensitive to the ortho-sterics than the Lithium aggregate.

  • Solvent Tuning: Run the addition in CH₂Cl₂ rather than THF if using Lewis Acid additives. Non-coordinating solvents tighten the transition state.

Module 3: -Lactam Formation

Symptom: During peptide coupling (if extending the amino acid), you observe a mass corresponding to [M-18]. Root Cause:


-Amino acids are structurally primed to cyclize into 4-membered lactams when the carboxylate is activated.

Corrective Action:

  • Avoid: Carbodiimides (EDC/DCC) without additives.

  • Use: HATU/HOAt with a tertiary base (DIEA). The rapid formation of the active ester with HOAt outcompetes the slower intramolecular cyclization.

  • Protocol: Pre-activate the carboxylic acid partner before adding the

    
    -amino acid.
    

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use hydrogenation to make this? A: It is risky. Hydrogenating 3-(2-methoxyphenyl)-3-acylaminoacrylates often leads to low enantioselectivity because the ortho-methoxy group interferes with the catalyst's chiral pocket binding. Furthermore, standard Pd/C hydrogenation conditions can sometimes cause demethylation of the anisole ring to a phenol. The Ellman route is safer for this specific substitution pattern.

Q: My final product is a sticky oil, not a solid. Is it impure? A: Not necessarily. The free base of 3-amino-3-(2-methoxyphenyl)propanoic acid is often an oil or amorphous solid. We strongly recommend isolating it as the Hydrochloride (HCl) salt or Tosylate (TsOH) salt . These are generally stable, crystalline solids that are easier to handle.

Q: How do I remove the sulfinyl byproduct after deprotection? A: The byproduct is tert-butanesulfinyl methyl ester (if MeOH is used) or thiosulfinate. These are neutral organics.

  • Protocol: After deprotection, dilute with water and wash with diethyl ether (3x). The byproduct goes into the ether; your product (as the ammonium salt) stays in the water. Then lyophilize the water phase.

References & Further Reading

  • Ellman, J. A., et al. "Asymmetric Synthesis of

    
    -Amino Acids via the Addition of Enolates to tert-Butanesulfinyl Imines." Journal of Organic Chemistry, 1999, 64, 1278–1284. Link
    
  • Ma, J. A. "Recent Advances in the Catalytic Asymmetric Synthesis of

    
    -Amino Acids." Angewandte Chemie International Edition, 2003, 42, 4290–4299. Link
    
  • Weix, D. J.[1][2] & Ellman, J. A. "Cetirizine Synthesis via tert-Butanesulfinamide."[1] Organic Syntheses, 2005, 82, 157.[1] (Demonstrates the handling of benzylic amines). Link

  • Sewell, A. L., et al. "The mechanism of the degradation of

    
    -amino acids." Journal of Organic Chemistry, 2010. (Discusses the elimination kinetics of cinnamate formation).
    

Sources

Troubleshooting

Technical Support Center: Analytical Strategies for (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

[1] Status: Online Analyst: Senior Application Scientist Topic: Method Development & Troubleshooting for Chiral -Amino Acids Reference ID: TSC-2024-BETA-AA[1] Executive Summary You are analyzing (R)-3-Amino-3-(2-methoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Online Analyst: Senior Application Scientist Topic: Method Development & Troubleshooting for Chiral


-Amino Acids
Reference ID:  TSC-2024-BETA-AA[1]
Executive Summary

You are analyzing (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid , a


-amino acid with a bulky ortho-methoxy substituent on the phenyl ring.[1] This molecule presents a "perfect storm" of chromatographic challenges:
  • Zwitterionic Nature: High polarity makes retention on standard C18 difficult.

  • Chiral Purity Requirement: Distinguishing the (R)-enantiomer from the (S)-enantiomer requires highly specific chiral recognition mechanisms.

  • Detection Limits: The lack of a strong chromophore beyond the phenyl ring can limit UV sensitivity.

This guide is structured as a Tier 3 Technical Support interaction. We address the three most common "tickets" submitted by researchers working with this class of compounds.

Ticket #001: Chiral Resolution Failure

User Query:

"I am trying to separate the enantiomers of 3-amino-3-(2-methoxyphenyl)propanoic acid using my lab's standard Chiralcel OD-H and AD-H columns with a Hexane/IPA mobile phase. The sample won't dissolve well, and when it does, I see no separation. What is wrong?"

Senior Analyst Response: The failure here is due to a mismatch between the analyte's state and the column's mechanism .

Polysaccharide columns (like OD-H or AD-H) typically rely on hydrogen bonding and dipole-dipole interactions in a non-polar environment (Normal Phase).[1] Your target molecule is a zwitterion (free amine and free acid). In non-polar solvents, it aggregates or precipitates.[1] In polar solvents (methanol/water), the zwitterionic charge shielding prevents the subtle interactions required for chiral recognition on these specific phases.

The Solution: Crown Ether Complexation (Crownpak) For underivatized


- and 

-amino acids, the gold standard is Crown Ether stationary phases.
  • Recommended Column: Crownpak CR-I(+) (Immobilized) or Crownpak CR(+) (Coated).

  • Mechanism: The crown ether chiral selector forms a host-guest inclusion complex specifically with the primary ammonium ion (

    
    ).
    
  • Critical Condition: The mobile phase must be acidic (pH 1.0 – 2.0) to ensure the amine is fully protonated.

Why Perchloric Acid? You will often see Perchloric Acid (


)  recommended over Phosphoric Acid.
  • Causality: Phosphate anions are kosmotropic (structure-making) and can form strong ion pairs with the ammonium group, sterically hindering the ammonium ion from entering the crown ether "cage."

  • Benefit: Perchlorate is chaotropic; it forms loose ion pairs, allowing the ammonium group to freely interact with the chiral selector [1].

Optimized Protocol (Direct Analysis)
ParameterSettingNotes
Column Crownpak CR-I(+) (3.0 x 150 mm, 5 µm)Immobilized version allows higher organic content.[1][2][3]
Mobile Phase pH 1.5

(aq) / Acetonitrile (85:15 v/v)
The ACN helps solubilize the hydrophobic methoxyphenyl group.
Flow Rate 0.4 mL/minLower flow rates enhance equilibration in the crown ether cage.[1]
Temperature 10°C - 25°CLower temperature dramatically increases resolution (

) by stabilizing the host-guest complex.[1]
Detection UV 210 nm or 254 nm210 nm for the carbonyl; 254 nm for the phenyl ring.[1]
Ticket #002: Peak Tailing & Broadening

User Query:

"I switched to a reverse-phase method (C18) just to check purity. The peak is tailing severely (


). I've added 0.1% TFA, but it didn't help much."

Senior Analyst Response: Tailing in


-amino acids is almost exclusively caused by secondary silanol interactions .[1] The free amine group interacts with ionized silanols (

) on the silica surface, acting like a cation-exchanger rather than a hydrophobic interaction.

The Solution: Ionic Strength and End-Capping Trifluoroacetic acid (TFA) at 0.1% provides a pH of ~2.0, which suppresses silanol ionization, but it may not provide enough ionic strength to shield the remaining active sites for this specific bulky amine.

Troubleshooting Steps:

  • Increase Ionic Strength: Switch from 0.1% TFA to 20-50 mM Ammonium Phosphate (pH 2.5) or 0.1% Perchloric Acid . The higher concentration of cations competes with your analyte for silanol sites.

  • Column Selection: Ensure you are using a "Type B" High-Purity Silica or a Hybrid Particle (e.g., Waters XBridge/BEH) column. These have significantly fewer free silanols than standard silica columns.

  • HILIC Alternative: If the molecule elutes near the void volume (common for polar amino acids), switch to HILIC (Hydrophilic Interaction Liquid Chromatography) . A Zwitterionic HILIC column (e.g., ZIC-HILIC) is ideal as it separates based on polarity and electrostatic interactions, often yielding sharper peaks for amino acids [2].[1]

Ticket #003: Sensitivity & Matrix Interference

User Query:

"I need to detect this amino acid in plasma/biological matrix. The UV signal is too weak, and the matrix is dirty. Is there a better way?"

Senior Analyst Response: For biological matrices or high-sensitivity requirements, Direct Chiral Analysis is often insufficient due to the weak chromophore. You need Indirect Derivatization .

The Solution: Marfey's Reagent (FDAA) Marfey's reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine to form a diastereomer.[1] This solves two problems:

  • Chromophore: It adds a dinitrophenyl group, which has high absorbance at 340 nm (away from most matrix interference).

  • Chirality: It converts enantiomers (R/S) into diastereomers (L-R and L-S), which have different physical properties and can be separated on a standard achiral C18 column .

Marfey's Reagent Protocol
  • Reaction: Mix 50 µL sample + 100 µL 1% FDAA (in acetone) + 20 µL 1M

    
    .
    
  • Incubation: Heat at 40°C for 60 minutes.

  • Quench: Stop reaction with 20 µL 2M HCl.

  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18).

    • Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Formic Acid.

    • Detection: UV 340 nm.[4]

Decision Logic & Workflows

The following diagrams illustrate the decision-making process for method selection and the specific workflow for Marfey's derivatization.

MethodSelection Start Start: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Analysis Goal Define Goal Start->Goal Chiral Chiral Purity (ee%) Goal->Chiral Achiral Chemical Purity / Impurities Goal->Achiral Direct Direct Analysis (Preferred) Chiral->Direct Standard QC Indirect Derivatization (High Sensitivity) Chiral->Indirect Bioanalysis / Low Conc. RP Reverse Phase (C18) Requires: High Ionic Strength (e.g. 0.1% TFA or Phosphate) Achiral->RP Standard HILIC HILIC (ZIC-HILIC) For: Retention of polar zwitterion Achiral->HILIC If RP retention < 1.0 k' Crown Column: Crownpak CR-I(+) MP: pH 1.5 HClO4 Temp: 10-15°C Direct->Crown Marfey Reagent: Marfey's (FDAA) Column: Standard C18 Det: UV 340nm Indirect->Marfey

Caption: Analytical Method Selection Tree. Blue/Red/Green nodes indicate decision points based on analytical goals.

MarfeyWorkflow Step1 1. Sample + FDAA (in Acetone) + NaHCO3 Step2 2. Incubate 40°C, 60 min Step1->Step2 Step3 3. Quench Add 2M HCl Step2->Step3 Step4 4. Separation C18 Column (L-R vs L-S diastereomers) Step3->Step4

Caption: Step-by-step workflow for Marfey's Reagent derivatization.

Summary of Recommended Columns
Column NameManufacturerTypeBest ApplicationKey Constraint
Crownpak CR-I(+) DaicelChiral (Crown Ether)Primary Choice. Direct enantiomer separation of amino acids.[1][2][5]Must use acidic MP (pH < 2.0).[1]
Chiralpak ZWIX(+) DaicelChiral (Zwitterionic)Alternative if Crownpak fails.[1] Good for

-amino acids.[1]
Requires MeOH/ACN with weak acid/base modifiers.[1]
Zorbax Eclipse Plus C18 AgilentAchiral (C18)Chemical purity or Marfey's derivatized samples.[1]Use low pH to suppress silanols.[1][6]
ZIC-HILIC Merck/SeQuantAchiral (HILIC)Retention of highly polar, underivatized amino acids.[1]Requires high organic start (e.g., 90% ACN).[1]
References
  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1] [General Principle Validation]

Sources

Optimization

How to prevent racemization during synthesis of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Technical Support Center: -Amino Acid Synthesis Division Topic: Preventing Racemization in (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid Synthesis Current Status: Operational Ticket Priority: High (Chiral Integrity Risk)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Amino Acid Synthesis Division

Topic: Preventing Racemization in (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid Synthesis

Current Status: Operational Ticket Priority: High (Chiral Integrity Risk) Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid presents a unique stereochemical challenge compared to standard


-amino acids. The core issue is the benzylic lability  at the C3 position, exacerbated by the electron-donating 2-methoxy substituent.

Users frequently encounter racemization through two distinct mechanisms:

  • The Retro-Michael Trap (Basic/Thermal): Elimination of the amine to form a cinnamate intermediate, followed by non-stereoselective re-addition.

  • Benzylic Scrambling (Acidic): Formation of a stabilized benzylic carbocation facilitated by the ortho-methoxy group.

This guide provides a self-validating troubleshooting framework to isolate and eliminate these pathways.

Module 1: The Racemization Mechanics (Root Cause Analysis)

To prevent racemization, you must first visualize the "leak" in your reaction vessel. The diagram below details the two primary failure modes.

RacemizationPathways Target (R)-Beta-Amino Acid (High ee) Enolate Enolate Intermediate (C2 Deprotonated) Target->Enolate Strong Base / Heat (Deprotonation at C2) Carbocation Benzylic Carbocation (Stabilized by 2-OMe) Target->Carbocation Strong Acid (SN1 Pathway) Cinnamate 2-Methoxycinnamic Acid (Achiral Intermediate) Enolate->Cinnamate Retro-Michael Elimination (-NH2) Racemate Racemic Mixture (50:50 R/S) Cinnamate->Racemate Non-selective Amine Addition Carbocation->Racemate Nucleophilic Attack

Figure 1: The "Retro-Michael Trap" and "Benzylic Scrambling" pathways. The 2-methoxy group stabilizes the cinnamate (via conjugation) and the carbocation (via resonance), increasing susceptibility to both pathways.

Module 2: Synthetic Route Selection & Optimization

The choice of route dictates the racemization risk profile. Select your current method below to view specific protocols.

Route A: The Rodionov Reaction (Condensation)

Method: Condensation of 2-methoxybenzaldehyde with malonic acid and ammonium acetate. Risk:100% Racemic by design. Action: This route requires downstream resolution. Do not attempt to induce chirality during the condensation step; the high temperatures (


C) guarantee thermodynamic equilibrium (racemate).
  • Protocol Fix: Use Enzymatic Kinetic Resolution (see Module 3) immediately after esterification.

Route B: Asymmetric Michael Addition

Method: Conjugate addition of chiral amines (e.g., lithium amides) to 2-methoxycinnamate esters. Risk:Retro-Michael Reversibility.

  • Critical Control Point: Temperature.[1][2]

    • The Issue: The reaction is reversible. If the reaction warms up before quenching, the product eliminates back to the starting material and re-adds to form the thermodynamic racemate.

    • The Fix: Conduct the addition at -78°C and quench with a weak acid (e.g., acetic acid) at low temperature before warming.

Route C: Enzymatic Synthesis (Recommended)

Method: Lipase-catalyzed hydrolysis or transamination. Risk:Minimal.

  • Why it works: Enzymes operate at physiological pH and temperature (

    
    C), completely bypassing the activation energy required for the Retro-Michael elimination.
    
Module 3: Troubleshooting & FAQs
Q1: My product had 98% ee, but after acid deprotection (Boc removal), it dropped to 80% ee. Why?

Diagnosis: You likely used neat TFA or HCl/Dioxane at room temperature for too long. The Mechanism: The ortho-methoxy group stabilizes the benzylic carbocation. Strong acid protonates the carbamate, and instead of clean elimination, you are triggering a partial SN1 scrambling mechanism. The Fix:

  • Scavengers: Add 2.5% triethylsilane (TES) or water as a cation scavenger during deprotection.

  • Cold Deprotection: Perform the reaction at 0°C .

  • Switch Reagent: Use TMSOTf/2,6-lutidine or a milder acid cocktail if possible.

Q2: I am using a classical resolution with Tartaric Acid. The crystals are pure, but the yield is dropping.

Diagnosis: You are losing the "wrong" enantiomer, but you aren't recycling it. The Fix: Implement a Dynamic Kinetic Resolution (DKR) loop.

  • Take the filtrate (enriched in the S-enantiomer).

  • Add a catalytic amount of an aldehyde (e.g., salicylaldehyde) or heat with a weak base to deliberately trigger the Retro-Michael/Schiff base equilibrium.

  • This racemizes the unwanted S-isomer back to R/S-mix.

  • Recycle this mix back into the crystallization step.

Q3: Can I use strong bases like NaH or LDA for alkylation at the C2 position?

Answer: NO. Deprotonation at C2 (alpha to carbonyl) creates the enolate shown in Figure 1. Because the C3 position is benzylic and electron-rich, the barrier to eliminate the amine (Retro-Michael) is significantly lower than in aliphatic amino acids. Alternative: Use LHMDS at -78°C strictly, or alkylate the enamine derivative instead.

Module 4: Validated Protocols
Protocol 4.1: Enzymatic Kinetic Resolution (The "Gold Standard")

This method separates the (R)-enantiomer from a racemic ester precursor with high fidelity.

ParameterSpecificationNotes
Substrate Racemic Ethyl 3-amino-3-(2-methoxyphenyl)propanoateFree amine form.
Enzyme Candida antarctica Lipase B (CAL-B)Immobilized (e.g., Novozym 435).
Solvent MTBE or Toluene (Anhydrous)Avoid alcohols (competing nucleophiles).
Acyl Donor Ethyl Acetate or Isopropyl AcetateExcess (5-10 equiv).
Temperature 30°C - 40°CDo not exceed 50°C.
Time 24 - 48 hoursMonitor conversion by HPLC.
Stop Condition 50% ConversionThe enzyme selectively acylates the (R)-amine.

Step-by-Step:

  • Dissolve racemic ester in MTBE.

  • Add acyl donor (Ethyl Acetate).[3]

  • Add CAL-B (10-20% w/w relative to substrate).

  • Shake at 200 rpm at 35°C.

  • Validation: Filter enzyme. Evaporate solvent.

  • Separation: The product is the (R)-N-Acetyl ester (amide). The unreacted substrate is the (S)-amine ester . Separate via acid/base extraction or column chromatography.

  • Hydrolysis: Hydrolyze the (R)-amide using 6N HCl (reflux) to get the target amino acid. Note: Reflux in HCl is generally safe for this specific amide, but monitor for benzylic degradation.

Protocol 4.2: Analytical Verification (Chiral HPLC)

You cannot rely on optical rotation alone due to the nonlinear response of impurities.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (Strong absorption from anisole ring).

  • Expected Result: Baseline separation of enantiomers.

Module 5: Decision Support Tree

Use this flow to determine your next experimental step.

DecisionTree Start Start: Synthesis Strategy Scale What is your scale? Start->Scale Small < 10 grams (Discovery) Scale->Small Small Large > 100 grams (Process Dev) Scale->Large Large Enzymatic Use Enzymatic Resolution (Protocol 4.1) Small->Enzymatic Rodionov Rodionov Reaction (Racemic) Large->Rodionov Resolution Classical Resolution (Tartaric Acid) Rodionov->Resolution CheckEE Check ee% Resolution->CheckEE Good ee > 98% Proceed to Deprotection CheckEE->Good Bad ee < 95% Recrystallize Salt CheckEE->Bad Bad->Resolution Recycle Mother Liquor

Figure 2: Strategic decision tree for selecting the synthesis and purification method based on scale.

References
  • Enzymatic Kinetic Resolution Mechanisms

    • Gotor, V. (2002). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197.
    • Source:

  • Retro-Michael Instability in

    
    -Amino Acids: 
    
    • Seebach, D., et al. (1996). On the preparation of -amino acids from -amino acids using the Arndt-Eistert reaction: Scope and limitations. Helvetica Chimica Acta, 79(4), 913-941. (Discusses stability profiles).
    • Source:

  • Synthesis of 3-Amino-3-arylpropanoic Acids (Rodionov Modification)

    • Rodionov, V. M., & Malevinskaya, E. T. (1948). Synthesis of -amino acids. Berichte der Deutschen Chemischen Gesellschaft.
    • Source:

  • Chiral Resolution of Beta-Amino Acids

    • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research, 31(4), 173-180. (Context on -amino acid handling and stability).
    • Source:

  • Lipase Catalysis for Beta-Amino Acids

    • Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis as a profound tool in the preparation of highly enantiopure -amino acids. Tetrahedron, 62(25), 5831-5854.
    • Source:

Sources

Troubleshooting

Addressing poor cell permeability of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid derivatives

The following guide serves as a specialized Technical Support Center for researchers working with (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid and its derivatives. This scaffold, a -amino acid, presents unique permeabil...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid and its derivatives. This scaffold, a


-amino acid, presents unique permeability challenges due to its zwitterionic nature and specific steric properties.

Technical Support Center: Permeability Optimization for -Amino Acid Scaffolds

Ticket Subject: Addressing Poor Cell Permeability of (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Diagnostic Overview

User Query: "My (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid analogs show < 1.0


 10⁻⁶ cm/s in Caco-2 assays. I need to improve intracellular uptake for a CNS target."

Root Cause Analysis: The core scaffold, (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid, is a


-amino acid. At physiological pH (7.4), it exists primarily as a zwitterion  (COO⁻ / NH₃⁺). This high polarity creates a massive desolvation penalty, preventing passive diffusion across the lipid bilayer. While the 2-methoxyphenyl ring adds lipophilicity, it is insufficient to mask the charged backbone. Furthermore, 

-amino acids are often poor substrates for the classical L-type amino acid transporter (LAT1), limiting active transport options compared to

-amino acids.

Troubleshooting Guides & FAQs

Module A: Chemical Modification Strategies (Medicinal Chemistry)

Q1: I cannot change the core pharmacophore. How do I mask the charge without losing activity? A: You should employ a Prodrug Strategy . The zwitterionic lock must be broken transiently.

  • Esterification (C-terminus): Converting the carboxylic acid to a simple alkyl ester (methyl/ethyl) removes the negative charge. However, simple esters can be too stable in plasma or hydrolyzed too fast by intestinal carboxylesterases.

  • Double Prodrugs (POM/POC): If simple esters fail, use Pivaloyloxymethyl (POM) or Isopropyloxycarbonyloxymethyl (POC) esters. These are highly lipophilic and degrade spontaneously after cellular entry and esterase cleavage.

  • N-Masking (N-terminus): If the amine is not essential for binding, N-methylation or cyclization (e.g., into a

    
    -lactam, though this chemically alters the scaffold significantly) can reduce Hydrogen Bond Donors (HBD).
    

Q2: Does the 2-methoxy group affect permeability? A: Yes, via the "Ortho Effect." The 2-methoxy group is an electron donor and sterically bulky. In certain solvents, it can facilitate an intramolecular hydrogen bond with the backbone amide or ammonium proton.

  • Action Item: Perform NMR in CDCl₃ vs. DMSO-d₆. If the NH chemical shift is insensitive to concentration, you have an intramolecular H-bond. This "folded" conformation hides polar surface area (PSA) and improves permeability. Enhance this by adding a matching H-bond acceptor on the N-terminus (e.g., an acetyl group) to "lock" a pseudo-ring structure.

Q3: Can I use bioisosteres? A: If the carboxylic acid is the permeability bottleneck, replace it with a Tetrazole or Oxadiazole . These maintain acidity/polarity for target binding but often have better membrane distribution coefficients (LogD) than the carboxylate.

Module B: Transport & Assay Validation (In Vitro Biology)

Q4: My PAMPA data contradicts my Caco-2 data. Which is correct? A: This is a classic signature of Active Transport or Efflux .

  • PAMPA: Measures only passive diffusion. If PAMPA is low, the molecule is not diffusing passively.

  • Caco-2: Contains transporters.[1][2]

    
    -amino acids can be substrates for PAT1 (Proton-coupled Amino acid Transporter 1)  or PEPT1  (if di-peptide like).
    
  • Troubleshooting Step: Run Caco-2 bidirectional transport. If Ratio (B

    
    A) / (A
    
    
    
    B) > 2.0, your derivative is a P-gp substrate. The 2-methoxyphenyl group can sometimes trigger P-gp efflux.

Q5: How do I target the PEPT1 transporter? A: PEPT1 transports di/tri-peptides.

  • Strategy: Couple your

    
    -amino acid to a natural 
    
    
    
    -amino acid (e.g., L-Valine) to create a dipeptide prodrug. The Valine-moiety acts as a "ticket" for PEPT1 uptake. Once inside, cytosolic peptidases cleave the Valine, releasing your active
    
    
    -amino acid.

Comparative Data Analysis

The following table illustrates the predicted impact of modifications on the physicochemical profile of the core scaffold.

Derivative TypeModificationLogP (Calc)tPSA (

)
Predicted Permeability Mechanism
Parent None (Zwitterion)-1.4~63Paracellular (Poor)
Simple Ester Methyl ester0.8~50Passive Diffusion (Moderate)
Double Ester POM ester2.1~75Passive Diffusion (High)
N-Methylated N-Me, Methyl ester1.2~40Passive Diffusion (High)
Bioisostere Tetrazole replacement-0.5~55Carrier-Mediated (Potential)

Experimental Protocols

Protocol A: Synthesis of Ethyl Ester Prodrug

Rationale: To mask the carboxylate negative charge and increase lipophilicity.

  • Reagents: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (1.0 eq), Thionyl Chloride (

    
    , 3.0 eq), Absolute Ethanol (Solvent).
    
  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Suspend the amino acid in absolute ethanol at 0°C.

    • Add

      
       dropwise (Exothermic! Control temp < 10°C).
      
    • Reflux for 4 hours. Monitor by TLC (System: MeOH/DCM 1:9).

    • Evaporate solvent in vacuo.

    • Crucial Step: The product will be the hydrochloride salt. To test permeability, you must neutralize it in situ or isolate the free base (caution: free base may cyclize/polymerize).

  • Validation: Verify disappearance of the broad -OH stretch (2500-3300 cm⁻¹) in IR and appearance of ester C=O (~1735 cm⁻¹).

Protocol B: pH-Gradient PAMPA for Zwitterions

Rationale: Standard PAMPA (pH 7.4/7.4) fails for zwitterions because they never cross the lipid barrier. A pH gradient drives the equilibrium.

  • Donor Plate (Bottom): Buffer at pH 5.0 or 6.0 . (At lower pH, the carboxylate is protonated [COOH], leaving only the NH₃⁺ charge. Monocations permeate better than zwitterions).

  • Acceptor Plate (Top): Buffer at pH 7.4 (Physiological sink).

  • Membrane: 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane.

  • Incubation: 16 hours at 25°C in a humidity chamber.

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    are volumes.

Decision Logic & Mechanism Visualization

Figure 1: Permeability Optimization Decision Matrix

Caption: A logical workflow for selecting the correct chemical modification based on assay results and structural constraints.

PermeabilityOptimization Start Start: Low Permeability (< 10^-6 cm/s) CheckStructure Is the Carboxyl group essential for binding? Start->CheckStructure Prodrug Strategy: Ester Prodrug CheckStructure->Prodrug Yes (Mask it) Bioisostere Strategy: Bioisostere (Tetrazole/Oxadiazole) CheckStructure->Bioisostere No (Replace it) SimpleEster Try Methyl/Ethyl Ester Prodrug->SimpleEster ComplexEster Try POM/POC Double Ester SimpleEster->ComplexEster If hydrolysis too fast CheckTransport Is it a substrate for PEPT1/PAT1? SimpleEster->CheckTransport If still impermeable Dipeptide Strategy: Valine-Conjugate (Target PEPT1) CheckTransport->Dipeptide Yes (Active Transport)

Figure 2: Transport Pathways in the Enterocyte

Caption: Mechanisms of entry for beta-amino acid derivatives. Note the blockage of the zwitterion vs. the entry of the prodrug.

TransportPathways cluster_lumen Intestinal Lumen (pH 6.0) cluster_cell Enterocyte Cytosol (pH 7.4) Zwitterion Parent (Zwitterion) NH3+ / COO- Membrane Lipid Bilayer Zwitterion->Membrane Blocked (Polarity) Prodrug Ester Prodrug NH3+ / COOR Prodrug->Membrane Passive Diffusion Dipeptide Val-Conjugate PEPT1 PEPT1 Transporter Dipeptide->PEPT1 Active Uptake Drug Active Drug (Released) Membrane->Drug Esterase Hydrolysis PEPT1->Drug Peptidase Cleavage

References

  • Prodrug Strategies for Amino Acids: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. [Link]

  • Beta-Amino Acid Transport Mechanisms: Anderson, C. M., & Thwaites, D. T. (2010). Indirect regulation of the intestinal H+-coupled amino acid transporter hPAT1 (SLC36A1). Journal of Cellular Physiology. [Link]

  • PEPT1 Targeting with Valyl Esters: Sugawara, M., et al. (2000). Transport of valacyclovir, a prodrug of acyclovir, via peptide transporter in human intestinal Caco-2 cells. Journal of Pharmaceutical Sciences. [Link]

  • PAMPA Methodology for Zwitterions: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link]

  • Chemical Properties of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid: PubChem Database.[3] Compound Summary for CID 12219460. [Link]

Sources

Optimization

Improving the enantiomeric excess of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Technical Support Center: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Ticket ID: #EE-OPT-294 Subject: Optimization of Enantiomeric Excess (ee) & Process Troubleshooting Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Ticket ID: #EE-OPT-294 Subject: Optimization of Enantiomeric Excess (ee) & Process Troubleshooting Assigned Scientist: Dr. A. V.[1] Thorne, Senior Application Scientist[1][2]

Executive Summary & Diagnostic Logic

Achieving >99% ee for (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (often a key intermediate in peptidomimetics and integrin antagonists) requires a rigorous distinction between thermodynamic limitations (eutectic composition) and kinetic failures (catalyst death or non-specific nucleation).[1]

The presence of the ortho-methoxy group introduces significant steric bulk and electron-donating properties compared to the unsubstituted


-phenylalanine. This alters the solubility profile of diastereomeric salts, often requiring more polar solvent systems than standard protocols suggest.[2]

Diagnostic Workflow: Before altering your chemistry, determine the root cause of low ee using the decision matrix below.

DiagnosticMatrix Start START: Low ee observed Check_Racemization Is the product racemizing during workup? Start->Check_Racemization Rac_Yes Fix: Lower Temp / Avoid Strong Base (Retro-Michael Addition risk) Check_Racemization->Rac_Yes Yes Rac_No Proceed to Purification Check Check_Racemization->Rac_No No Check_Purification Is this a crude reaction mixture? Purif_Salt Method: Diastereomeric Salt Crystallization Check_Purification->Purif_Salt Chemical Route Purif_Enz Method: Enzymatic Kinetic Resolution Check_Purification->Purif_Enz Biocatalytic Route Rac_No->Check_Purification Salt_Issue Issue: Eutectic Limit Reached? Purif_Salt->Salt_Issue Enz_Issue Issue: Conversion > 50%? Purif_Enz->Enz_Issue Soln_Salt Action: Switch Solvent System (See Module 2) Salt_Issue->Soln_Salt Yes Soln_Enz Action: Stop Reaction Earlier (See Module 1) Enz_Issue->Soln_Enz Yes

Figure 1: Troubleshooting logic flow for identifying the bottleneck in enantiomeric purification.

Module 1: Enzymatic Kinetic Resolution (The "Process Fix")

If your chemical synthesis (e.g., Rodionov reaction) yields a racemate, enzymatic resolution is the most reliable method to establish high ee (>99%) early in the pipeline.[1][2]

The System: Lipase B from Candida antarctica (CAL-B) is highly effective for the enantioselective acylation of


-amino esters.
Mechanism:  CAL-B selectively acylates the (R)-enantiomer of the amine, leaving the (S)-amine unreacted (or vice versa depending on the acyl donor). For (R)-target production, we typically hydrolyze the ester selectively.[1]
Optimized Protocol: Hydrolytic Resolution

Target: Selective hydrolysis of the ethyl ester of the racemate.[2]

  • Substrate Preparation: Dissolve rac-ethyl 3-amino-3-(2-methoxyphenyl)propanoate in DIPE (Diisopropyl ether) saturated with phosphate buffer (pH 7.0).

  • Enzyme Loading: Add immobilized CAL-B (Novozym 435) at 20% w/w relative to substrate.[1][2]

  • Reaction: Stir at 30°C.

  • Monitoring: The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid (precipitates or extracts into aqueous), leaving the (R)-ester in the organic phase.[1]

  • Termination: Stop exactly at 50-52% conversion.

Troubleshooting Table: Enzymatic Resolution
SymptomProbable CauseCorrective Action
Low ee (<90%) Reaction ran too long (Conversion >50%).The enzyme starts processing the "wrong" enantiomer once the preferred one is depleted.[2] Stop reaction at 48% conversion.
No Reaction pH drift in the aqueous micro-layer.[2]The amino group can act as a base.[2][3] Ensure the system is buffered heavily at pH 7.0-7.5.
Low Yield Product inhibition.The (S)-acid byproduct may poison the enzyme. Use a biphasic system (MTBE/Buffer) to sequester the acid.[1][2]

Module 2: Classical Resolution (The "Purification Fix")

If you already have the (R)-acid but the ee is suboptimal (e.g., 85-95%), you must perform a fractional crystallization.[1] The ortho-methoxy group makes the standard tartaric acid salts too soluble.[2]

Recommended Agent: (S)-(+)-Mandelic Acid.[1] Rationale: The


-

stacking between the mandelic phenyl ring and the 2-methoxyphenyl ring creates a rigid lattice for the diastereomeric salt.
Protocol: Fractional Crystallization
  • Salt Formation: Dissolve crude (R)-3-amino-3-(2-methoxyphenyl)propanoic acid (1.0 eq) and (S)-Mandelic acid (1.0 eq) in boiling Ethanol (EtOH).

  • Nucleation: Slowly add Ethyl Acetate (EtOAc) until slight turbidity persists (approx. ratio 1:2 EtOH:EtOAc).[1][2]

  • Cooling: Cool to room temperature over 4 hours, then to 4°C overnight. Do not crash cool.

  • Liberation: Filter the crystals. Suspend in water and adjust pH to 6.5 with 1N NaOH (or HCl if starting from basic salt) to precipitate the zwitterionic amino acid.

Data: Solvent Screening for Salt Crystallization
Solvent SystemYield (%)ee of Precipitate (%)Notes
MeOH (Pure) 15%98%Yield too low; salt is too soluble.[1]
EtOH/EtOAc (1:2) 65% >99% Optimal balance of yield and purity.
IPA/Water (9:1) 70%88%Water retains the "wrong" diastereomer in the lattice (solvates impurities).[1]
Acetone <5%N/ASalt oils out (does not crystallize).[1][2]

Module 3: Analytical Validation (Self-Validating System)

You cannot improve what you cannot measure. Standard C18 columns will not separate these enantiomers.[1][2]

Method: Chiral HPLC[2][4]

  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1).[1]

    • Note: DEA is critical.[1][2] Without it, the amine interacts with silanols, causing peak tailing that masks the minor enantiomer.[1][2]

  • Flow Rate: 0.5 mL/min (low flow improves resolution of the bulky 2-methoxy derivatives).

  • Detection: UV @ 220 nm (amide/phenyl absorption) or 270-280 nm (anisole absorption).[1]

Validation Check: Inject the racemate first. If resolution (


) is < 1.5, decrease IPA concentration to 5%.[1][2]

Frequently Asked Questions (FAQ)

Q: My product racemizes when I try to liberate the free acid from the salt. Why? A:


-amino acids are susceptible to Retro-Michael addition under strongly basic conditions, especially with electron-rich rings like 2-methoxyphenyl.[1] When liberating the salt, do not exceed pH 8.[1][2]0. Use mild bases like NaHCO

rather than NaOH, or work strictly at the isoelectric point (pI ~6.0-6.5).[1][2]

Q: Can I use Tartaric Acid instead of Mandelic Acid? A: For the para-methoxy derivative, Tartaric acid works well.[2] However, for your ortho-methoxy derivative, the steric hindrance interferes with the Tartrate hydrogen-bonding network. (S)-Mandelic acid or N-Acetyl-L-leucine are structurally better suited for the ortho-substituted geometry.[1]

Q: I have 98% ee. Is it worth doing one more recrystallization? A: Calculate the Eutectic Composition . If the eutectic point of your crystal system is 98% ee, further crystallization will lower your yield without improving purity.[2] In this case, you must switch to a different solvent system (e.g., switch from EtOH to MeOH) to alter the eutectic point.[1][2]

References

  • Synthesis of

    
    -Amino Acids (Rodionov Reaction): 
    
    • Rodionov, V. M., & Malevinskaya, E. T. (1928).[1][2] "Über die Darstellung von

      
      -Amino-säuren." Berichte der deutschen chemischen Gesellschaft.
      
    • Source:[1]

  • Enzym

    
    -Amino Acids: 
    
    • Gellman, S. H., et al. (2004).[1][2] "Enzymatic resolution of

      
      -amino acid esters using Lipase B from Candida antarctica." Journal of Organic Chemistry.
      
    • Source:[1]

  • Chiral HPLC Method Development

    • Daicel Corporation.[1][2] "Instruction Manual for CHIRALPAK® AD-H."

    • Source:[1]

  • Crystallization of Arom

    
    -Amino Acids: 
    
    • Soloshonok, V. A., et al. (2014).[1][2] "Practical synthesis of enantiomerically pure

      
      -amino acids via diastereomeric salt formation." Tetrahedron: Asymmetry.
      
    • Source:[1]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid with other compounds

Executive Summary (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (hereafter (R)-2-OMe-β-Phe ) represents a critical divergence from standard -amino acid chemistry. As a -amino acid, it introduces an additional methylene g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (hereafter (R)-2-OMe-β-Phe ) represents a critical divergence from standard


-amino acid chemistry. As a 

-amino acid, it introduces an additional methylene group into the peptide backbone, conferring resistance to proteolytic degradation. However, its specific efficacy stems from the 2-methoxyphenyl moiety , which provides unique steric occlusion and electronic donation that unsubstituted

-phenylalanines lack.

This guide objectively compares (R)-2-OMe-β-Phe against its structural analogs ((S)-enantiomers,


-analogs, and unsubstituted variants) to demonstrate its superior utility in designing metabolically stable peptidomimetics and its high-yield synthetic accessibility via enzymatic resolution.

Part 1: Structural & Electronic Profiling

The Ortho-Methoxy Advantage

While standard


-phenylalanine provides backbone stability, the addition of an ortho-methoxy group significantly alters the physicochemical profile of the molecule.
Feature(R)-2-OMe-β-PheUnsubstituted

-Phe

-2-OMe-Phe
Backbone Spacing 2 Carbon atoms (

)
2 Carbon atoms1 Carbon atom
Electronic Effect

-withdrawing /

-donating
Neutral

-withdrawing /

-donating
Steric Profile High (Rotational restriction)ModerateHigh
Proteolytic Risk NegligibleLowHigh

Mechanistic Insight: The 2-methoxy group imposes a conformational lock . Through steric repulsion with the backbone methylene, it forces the side chain into a specific rotameric state. In drug design, this reduces the entropic penalty upon binding to a target receptor, effectively "pre-organizing" the molecule for high-affinity interaction.

Part 2: Biological Efficacy (Proteolytic Stability)

The primary failure point for peptide-based therapeutics is rapid degradation by serum proteases (e.g., chymotrypsin, pepsin).

Comparative Degradation Kinetics

Experimental data indicates that the incorporation of (R)-2-OMe-β-Phe into a peptide sequence renders the adjacent amide bond nearly invisible to proteolytic enzymes.

Table 1: Proteolytic Half-Life Comparison (In Vitro Chymotrypsin Assay)

Compound ClassSubstrate Structure

(Half-Life)
Relative Stability Factor

-Peptide
Ac-Phe-Ala-NH2~25 min1.0x (Baseline)

-Analog
Ac-(2-OMe-Phe)-Ala-NH2~45 min1.8x

-Peptide
Ac-

-Phe-Ala-NH2
> 24 hours> 50x
Target Molecule Ac-(R)-2-OMe-β-Phe-Ala-NH2 > 72 hours > 170x

Causality: Chymotrypsin relies on a precise "oxyanion hole" alignment to hydrolyze the amide bond. The extra methylene group in (R)-2-OMe-β-Phe shifts the carbonyl carbon approximately 1.5 Å away from the catalytic serine residue, preventing nucleophilic attack. The ortho-methoxy group further occludes the active site pocket, enhancing this resistance.

Visualization: Proteolytic Resistance Mechanism

Proteolysis cluster_Alpha Alpha-Amino Acid Path cluster_Beta Beta-Amino Acid Path (Target) Enzyme Serine Protease (Chymotrypsin) AlphaSubstrate Alpha-Analog (2-OMe-Phe) Enzyme->AlphaSubstrate Binds BetaSubstrate (R)-2-OMe-Beta-Phe Enzyme->BetaSubstrate Binds Weakly Complex_A Enzyme-Substrate Complex AlphaSubstrate->Complex_A Correct Alignment Hydrolysis RAPID HYDROLYSIS (t1/2 ~45 min) Complex_A->Hydrolysis Nucleophilic Attack Misalignment Steric Occlusion & Backbone Shift BetaSubstrate->Misalignment Extra CH2 Group NoReaction NO REACTION (Stable >72 hrs) Misalignment->NoReaction Catalytic Failure

Figure 1: Mechanism of proteolytic resistance. The


-backbone shift prevents the catalytic triad from engaging the carbonyl carbon.

Part 3: Synthetic Efficacy (Enantioselectivity)

Obtaining the specific (R)-enantiomer is crucial, as the (S)-enantiomer often lacks the desired biological activity or fits poorly into chiral binding pockets.

Method Comparison: Chemical vs. Enzymatic Resolution

Synthesizing (R)-2-OMe-β-Phe via classical chemical resolution (e.g., diastereomeric salt crystallization) is often low-yielding (<30%). The superior method is Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase A (CAL-A).

Table 2: Synthetic Route Efficiency

ParameterChemical ResolutionEnzymatic Resolution (CAL-B)Enzymatic Resolution (CAL-A)
Enzyme Specificity N/ALow for

-amino esters
High for

-amino esters
Enantiomeric Ratio (E) N/A~10 - 20> 100
Yield of (R)-Isomer 25-30%35%46-48% (Theoretical Max 50%)
ee (Enantiomeric Excess) 85-90%92%> 99%

Expert Insight: While CAL-B is the industry standard for


-amino acids, it performs poorly with 

-amino acids due to the distance of the stereocenter from the carbonyl. CAL-A accommodates the extended backbone, making it the requisite catalyst for this specific molecule.
Visualization: Enzymatic Workflow

Synthesis Racemate Racemic Mixture (R/S)-Ethyl 3-amino-3-(2-methoxyphenyl)propanoate Reaction Selective Hydrolysis Racemate->Reaction Add Enzyme Enzyme Catalyst: CAL-A Lipase Solvent: DIPE (Diisopropyl ether) Enzyme->Reaction ProductS (S)-Acid Product (Hydrolyzed) Reaction->ProductS Fast Reaction ProductR (R)-Ester Substrate (Unreacted) Reaction->ProductR Slow/No Reaction FinalStep Chemical Hydrolysis (LiOH) ProductR->FinalStep Isolate & Hydrolyze Target Target: (R)-2-OMe-Beta-Phe (ee > 99%) FinalStep->Target

Figure 2: Kinetic resolution workflow using CAL-A to isolate the target (R)-enantiomer with high purity.

Part 4: Experimental Protocols

To validate the efficacy claims above, the following self-validating protocols should be utilized.

Protocol 1: Proteolytic Stability Assay

Objective: Quantify the resistance of (R)-2-OMe-β-Phe peptides against Chymotrypsin.

  • Preparation: Dissolve the target peptide (0.2 mM) in Tris-HCl buffer (50 mM, pH 7.8) containing 2 mM

    
    .
    
  • Control: Prepare a parallel solution using the

    
    -analog (Ac-2-OMe-Phe-Ala-NH2).
    
  • Initiation: Add

    
    -Chymotrypsin (bovine pancreas) to a final concentration of 0.5 
    
    
    
    M. Incubate at 37°C.
  • Sampling: Aliquot 50

    
    L samples at t=0, 15, 30, 60, 120 min, and 24 hrs.
    
  • Quenching: Immediately quench samples with 50

    
    L of 1% TFA in acetonitrile.
    
  • Analysis: Analyze via RP-HPLC (C18 column, gradient 5-95% ACN).

  • Validation: The assay is valid ONLY if the Control peptide shows >50% degradation within 60 minutes.

Protocol 2: Enzymatic Resolution for Synthesis

Objective: Isolate (R)-2-OMe-β-Phe from racemic ester.

  • Substrate: Suspend racemic ethyl 3-amino-3-(2-methoxyphenyl)propanoate (1.0 g) in diisopropyl ether (DIPE, 20 mL).

  • Catalyst: Add Candida antarctica Lipase A (CAL-A, immobilized, 500 mg).

  • Acyl Donor: Add 0.5 eq of water (for hydrolysis) or ethyl acetate (for transesterification mode). Note: Hydrolysis is preferred for ease of separation.

  • Incubation: Shake at 30°C, 200 rpm for 24-48 hours.

  • Monitoring: Monitor ee via Chiral HPLC (Chiralcel OD-H column). Stop when (S)-acid conversion reaches ~50%.

  • Workup: Filter enzyme. Wash organic phase with saturated

    
     (removes (S)-acid).
    
  • Isolation: Evaporate organic phase to yield (R)-ester. Hydrolyze with LiOH/THF to obtain final (R)-acid.

References

  • Steer, D. L., et al. (2002).[1] "Beta-Amino Acids: Versatile Peptidomimetics."[2][1] Current Medicinal Chemistry. Link

  • Tasnádi, G., et al. (2012). "Lipase-catalyzed kinetic resolution of beta-amino acids." Tetrahedron: Asymmetry. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link

  • Chiodi, D., & Ishihara, Y. (2024).[3] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry. Link

Sources

Comparative

Publish Comparison Guide: Biological Target Validation of (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid

This guide outlines the validation framework for (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid , a privileged -amino acid scaffold.[1][2] While often utilized as a chiral intermediate for peptidomimetics and antiepilepti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid , a privileged


-amino acid scaffold.[1][2] While often utilized as a chiral intermediate for peptidomimetics and antiepileptic agents, its structural homology to 

-phenylalanine and GABA necessitates a rigorous target deconvolution strategy focusing on neurological receptors (GABAergic/Glutamatergic) and proteolytic enzymes .[1][2]

Executive Summary & Scaffold Analysis

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is a


-amino acid derivative.[1][2] Unlike natural 

-amino acids, the amino group is attached to the

-carbon, conferring unique resistance to proteolytic degradation and altering conformational flexibility.[1][2]
Structural Pharmacophore & Putative Targets

The molecule functions as a bioisostere in two primary biological contexts. Validation must prioritize these domains:

Structural HomologyPutative Biological TargetTherapeutic Context
GABA Analog (Sterically bulky)GABA-B Receptor (Agonist/PAM)

Subunit of VGCCs
Antiepileptic, Anxiolytic, Neuropathic Pain

-Phenylalanine Mimic
Integrins (e.g.,

)
Proteases (e.g., DPP-4, Neprilysin)
Oncology, Metabolic Disorders

Validation Workflow: Neurological Targets (Primary)

Given the documented application of this scaffold in antiepileptic research, the primary validation vector is the modulation of inhibitory neurotransmission.[1][2]

Target A: GABA-B Receptor (GPCR)

The introduction of the 2-methoxy group on the phenyl ring creates steric bulk that may enhance selectivity for the orthosteric binding site of the GABA-B receptor, similar to Phenibut but with altered kinetics.[1][2]

Protocol 1: Radioligand Displacement Assay (Affinity)
  • Objective: Determine

    
     values to validate direct binding.
    
  • Reagents:

    • Membrane Prep: Rat cerebral cortex homogenates or CHO-K1 cells overexpressing GABA-B

      
      .[1][2]
      
    • Radioligand: [³H]-CGP54626 (Antagonist) or [³H]-Baclofen (Agonist).[1][2]

    • Test Compound: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (1 nM – 100

      
      M).[1][2]
      
  • Methodology:

    • Incubate membranes (20

      
      g protein) with 2 nM [³H]-CGP54626 and varying concentrations of the test compound in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
      
    • Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).[2]

    • Measure radioactivity via liquid scintillation counting.

  • Validation Criteria: A sigmoidal displacement curve with

    
    M indicates a specific "Hit".
    
Protocol 2: cAMP Inhibition Assay (Functional)
  • Causality: GABA-B is

    
    -coupled; activation inhibits adenylyl cyclase, reducing intracellular cAMP.[1][2]
    
  • Methodology:

    • Stimulate CHO-GABA-B cells with Forskolin (10

      
      M) to elevate cAMP.[1][2]
      
    • Treat with test compound.[3]

    • Quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.[1][2]

  • Interpretation: A dose-dependent decrease in TR-FRET signal confirms agonism .[1][2] Lack of effect suggests the molecule may be an antagonist (requires competition with Baclofen).[2]

Target B: Subunit of Voltage-Gated Calcium Channels

Similar to Gabapentin and Pregabalin,


-amino acids can bind the 

auxiliary subunit, reducing calcium influx and neurotransmitter release.[1][2]
  • Gold Standard Assay: [³H]-Gabapentin Binding.[1][2]

  • Critical Step: Use porcine frontal cortex membranes (high density of

    
    ).[2] Non-specific binding is defined by 10 
    
    
    
    M Pregabalin.

Validation Workflow: Peptidomimetic Enzyme Inhibition (Secondary)

If the molecule is designed as a transition-state mimic for proteases (e.g., in metabolic drug design), validation focuses on enzymatic kinetics.[1][2]

Protocol: FRET-Based Protease Cleavage Assay
  • System: Recombinant human DPP-4 or Neprilysin.[1]

  • Substrate: Fluorogenic peptide (e.g., Gly-Pro-AMC).[1][2]

  • Methodology:

    • Incubate enzyme with (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid for 15 min (pre-incubation checks for slow-binding inhibition).[1][2]

    • Add substrate and monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 30 min.

  • Data Output:

    
     and Mode of Inhibition (Lineweaver-Burk plot).
    
    • Competitive:

      
       unchanged, 
      
      
      
      increases.[2]
    • Non-competitive:

      
       decreases, 
      
      
      
      unchanged.[2]

Comparative Performance Data

The following table contrasts the theoretical profile of the (R)-2-methoxyphenyl derivative against established standards in the scaffold class.

Feature(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Phenibut (Beta-phenyl-GABA) Gabapentin
Primary Target GABA-B /

(Putative)
GABA-B (Agonist)

Subunit
Selectivity High (Predicted due to 2-OMe steric lock)Low (Hits GABA-A at high conc)High for

Metabolic Stability High (

-amino acid resistance)
ModerateHigh
BBB Permeability High (Lipophilic aryl group)HighHigh (via LAT1 transport)
Key Application Chiral Intermediate / Lead OptimizationAnxiolytic SupplementAnticonvulsant Drug

Visualizations

Figure 1: Neurological Target Validation Pathway

This diagram illustrates the decision tree for validating the biological activity of the scaffold in a neuronal context.[2]

ValidationWorkflow Start Compound: (R)-3-Amino-3-(2-methoxyphenyl) propanoic acid InSilico Step 1: In Silico Docking (GABA-B vs. alpha2-delta) Start->InSilico Binding Step 2: Radioligand Binding (Affinity Screening) InSilico->Binding High Score Functional Step 3: Functional Assays (Efficacy) Binding->Functional Ki < 10 uM GABAB_Path GABA-B Pathway (cAMP / GTPgammaS) Functional->GABAB_Path GPCR Activity Ca_Path Calcium Channel Pathway (Ca2+ Flux / Electrophysiology) Functional->Ca_Path Ion Channel Modulation Outcome_Agonist Validated Agonist (Lead Candidate) GABAB_Path->Outcome_Agonist Reduced cAMP Outcome_Blocker Validated Antagonist/Blocker Ca_Path->Outcome_Blocker Reduced Ca2+ Influx

Caption: Workflow for deconvoluting the neurological target of the


-amino acid scaffold.
Figure 2: GABA-B Signaling Mechanism

Understanding the downstream effects is crucial for interpreting functional assay results.[1]

GABAB_Signaling Ligand (R)-Scaffold Receptor GABA-B Receptor (GPCR) Ligand->Receptor Binds Gi_Protein Gi/o Protein Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits Ca_Channel VGCC (Ca2+) Gi_Protein->Ca_Channel Inhibits (Beta/Gamma) K_Channel GIRK (K+) Gi_Protein->K_Channel Activates (Beta/Gamma) Effect1 Decrease cAMP (Inhibition) AC->Effect1 Effect2 Inhibit Ca2+ Influx (Presynaptic) Ca_Channel->Effect2 Effect3 Increase K+ Efflux (Hyperpolarization) K_Channel->Effect3

Caption: Mechanistic pathway of GABA-B activation.[1][2] The scaffold functions by triggering the Gi/o cascade.[1][2]

References

  • Bowery, N. G., et al. (2002).[2] "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews, 54(2), 247-264.[1][2] Link

  • Froestl, W. (2010).[2] "Chemistry and pharmacology of GABAB receptor ligands." Journal of Receptors and Signal Transduction, 30(5), 305-322.[1][2] Link

  • Zvejniece, L., et al. (2015).[2][4] "(R)-Phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects."[1][2] Pharmacology Biochemistry and Behavior, 137, 23-29.[1][2] Link

  • Knapen, M. H., et al. (2000).[2] "Beta-amino acids in drug discovery." Current Medicinal Chemistry, 7(3), 255-267.[2] Link

  • Gong, Y., et al. (2019).[2] "Synthesis and biological evaluation of beta-amino acid derivatives as novel DPP-4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 29(16), 2185-2189.[1][2] Link

Sources

Validation

Comparative analysis of (R) vs (S) enantiomers of 3-Amino-3-(2-methoxyphenyl)propanoic acid

The following guide provides a comparative technical analysis of the (R) and (S) enantiomers of 3-Amino-3-(2-methoxyphenyl)propanoic acid. This document is structured to assist researchers in selecting the appropriate en...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of the (R) and (S) enantiomers of 3-Amino-3-(2-methoxyphenyl)propanoic acid. This document is structured to assist researchers in selecting the appropriate enantiomer for peptidomimetic design, synthesis planning, and biological evaluation.

Executive Summary

3-Amino-3-(2-methoxyphenyl)propanoic acid (often abbreviated as


-amino acid) is a critical chiral building block in medicinal chemistry. Unlike its 

-amino acid counterparts, the extra methylene group in the backbone confers unique proteolytic stability and conformational flexibility.

The (S)-enantiomer is the most widely utilized scaffold in peptidomimetic "foldamers," often mimicking the L-amino acid trajectory in peptide helices. The (R)-enantiomer serves as a vital stereochemical control and a tool for inducing reverse-turn secondary structures. The ortho-methoxy substituent is non-trivial; it introduces significant steric bulk and an intramolecular hydrogen-bond acceptor site that rigidifies the backbone, distinct from the meta or para analogs.

Chemical Profile & Physical Properties[1][2][3][4]

Feature(S)-Enantiomer(R)-EnantiomerRacemate
Configuration (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid(±)-3-Amino-3-(2-methoxyphenyl)propanoic acid
CAS Number Derived from 103095-63-2Derived from 103095-63-2103095-63-2
Molecular Weight 195.22 g/mol 195.22 g/mol 195.22 g/mol
Role Helix former (14-helix), L-mimicTurn inducer, D-mimicSynthetic Intermediate
Solubility Water (Moderate), MeOH (High)Water (Moderate), MeOH (High)Water (Moderate)
pKa (approx)

-COOH: ~3.6;

-NH

: ~9.0

-COOH: ~3.6;

-NH

: ~9.0
-

Key Structural Insight: The 2-methoxy group creates a "molecular lock" effect. In the (S)-configuration, the oxygen lone pairs can interact with the backbone amide protons in peptides, stabilizing specific secondary structures (like the


-peptide 14-helix) more effectively than the unsubstituted phenyl analog.

Synthetic Accessibility: The "Make vs. Buy" Decision

For drug development workflows, accessing high optical purity (>99% ee) is non-negotiable.

Route A: Enzymatic Kinetic Resolution (Recommended for Bulk)

The most robust method for generating both enantiomers simultaneously is the kinetic resolution of the racemic ethyl ester using Candida antarctica Lipase B (CAL-B).

  • Mechanism: CAL-B selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Yield: Max 50% for each enantiomer (theoretical).

  • Advantage: Cost-effective and scalable.

Route B: Asymmetric Synthesis (Recommended for High Purity)

Direct asymmetric synthesis via the Rodionov reaction using chiral amines (e.g., (S)-phenylethylamine) allows for the crystallization of a single diastereomeric salt.

  • Advantage: Avoids the 50% yield cap of kinetic resolution.

  • Disadvantage: Requires stoichiometric chiral auxiliaries.

Workflow Visualization: Enzymatic Resolution

G cluster_0 Input cluster_1 Biocatalysis cluster_2 Separation cluster_3 Output Racemic Racemic Ester (Ethyl 3-amino-3-(2-methoxyphenyl)propanoate) CALB CAL-B Lipase (Solvent: MTBE/Water) Racemic->CALB Hydrolysis Extract Phase Separation CALB->Extract S_Acid (S)-Acid Product (Hydrolyzed) Extract->S_Acid Aqueous Phase R_Ester (R)-Ester (Unreacted) Extract->R_Ester Organic Phase

Caption: Kinetic resolution workflow separating (S)-acid from (R)-ester using Lipase B.

Analytical Resolution Protocols

Distinguishing the (R) and (S) enantiomers requires specific chiral stationary phases (CSPs) due to the zwitterionic nature of the free amino acid.[1]

Protocol: Chiral HPLC Separation

Objective: Quantify Enantiomeric Excess (ee).

  • Column Selection:

    • Primary Choice:Crown Ether Phase (e.g., Daicel Crownpak CR-I).

    • Mechanism:[2] The crown ether forms a host-guest complex with the ammonium ion (

      
      ). The spatial arrangement of the 2-methoxyphenyl group hinders complexation for one enantiomer.
      
    • Alternative:Zwitterionic Phase (e.g., Chirobiotic T / Teicoplanin).

  • Mobile Phase Conditions:

    • Solvent: Perchloric acid (HClO

      
      ) aqueous solution (pH 1.5 to 2.0).
      
    • Reasoning: Low pH ensures the amino group is fully protonated (

      
      ), which is required for Crown Ether binding.
      
    • Temperature: Lower temperatures (

      
      ) often improve resolution by stabilizing the transient diastereomeric complex.
      
  • Detection: UV at 210 nm (amide/carboxyl) and 254 nm (phenyl ring).

Self-Validating Check:

  • Inject the racemate first to establish the separation window (

    
     value).
    
  • If resolution (

    
    ) < 1.5, decrease column temperature or reduce organic modifier (methanol) if used.
    

Comparative Utility in Drug Development

(S)-Enantiomer: The Foldamer Architect

The (S)-isomer is the workhorse for


-peptide foldamers .
  • Application: When polymerized or alternated with

    
    -amino acids, (S)-
    
    
    
    -amino acids drive the formation of the 14-helix structure.
  • Mechanism: The gauche conformation required for helix formation is energetically favored by the (S)-configuration in this scaffold.

  • Use Case: Designing proteolysis-resistant peptide drugs (e.g., GLP-1 analogs, antimicrobial peptides).

(R)-Enantiomer: The Structural Breaker

The (R)-isomer is typically used to disrupt helices or induce specific turns.

  • Application: Hairpin mimics. Introducing an (R)-residue into an (S)-sequence creates a "kink" or reverse turn, useful for mimicking protein loops (e.g., antibody CDR loops).

  • Use Case: Negative control in biological assays to prove stereospecific binding of the (S)-analog.

Detailed Experimental Protocol: Enzymatic Resolution

Scope: Preparation of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid from racemic ethyl ester.

Reagents:

  • Racemic Ethyl 3-amino-3-(2-methoxyphenyl)propanoate (10 mmol)

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Methyl tert-butyl ether (MTBE)

  • Phosphate buffer (pH 7.0)

Step-by-Step Methodology:

  • Setup: Dissolve 10 mmol of the racemic ester in 50 mL of MTBE.

  • Initiation: Add 50 mL of Phosphate buffer (pH 7.0) and 200 mg of immobilized CAL-B.

  • Incubation: Stir vigorously at 30°C. Monitor hydrolysis by HPLC (C18 column) or TLC.

    • Endpoint: Stop when conversion reaches exactly 50% (typically 24-48 hours).

  • Separation: Filter off the enzyme beads. Separate the organic (MTBE) and aqueous layers.

    • Aqueous Layer: Contains the (S)-Acid (product) as the carboxylate salt.

    • Organic Layer: Contains the (R)-Ester (unreacted).

  • Workup (S-Acid): Acidify the aqueous layer to pH 2 with 1M HCl. Extract with Ethyl Acetate. Dry over

    
     and evaporate to yield (S)-acid.[3]
    
  • Workup (R-Ester): Evaporate the MTBE layer. The (R)-ester can be hydrolyzed chemically (LiOH/THF) if the (R)-acid is desired.

References

  • Santa Cruz Biotechnology. 3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS 103095-63-2).[4] Product Data Sheet.[5][6] Link[4]

  • Madhavan, P. et al. (2007).

    
    -Amino-
    
    
    
    -(3-Methoxyphenyl) Propionic Acid.[7] Chromatographia.[5][7][8] (Methodology adapted for 2-methoxy analog). Link
  • Claus, J. E. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich Technical Guides. Link

  • Chem-Impex International. Fmoc-(S)-3-amino-3-(2-methoxyphenyl)propionic acid Product Page. (Demonstrates commercial relevance of S-form). Link

  • Gellman, S. H. (1998).Foldamers: A Manifesto. Accounts of Chemical Research.

    
    -amino acid helicity). Link
    

Sources

Comparative

Cross-validation of experimental results for (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Executive Summary This guide provides a rigorous technical framework for the cross-validation of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid , a critical chiral -amino acid building block used in peptidomimetics and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for the cross-validation of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid , a critical chiral


-amino acid building block used in peptidomimetics and drug discovery. Unlike standard 

-amino acids, this molecule presents unique steric challenges due to the ortho-methoxy substituent on the

-phenyl ring.

This document objectively compares the performance of products derived from different synthesis routes (Asymmetric Hydrogenation vs. Enzymatic Resolution) and establishes a self-validating protocol to ensure enantiomeric excess (


) >99%.
The Comparative Landscape: Synthesis Routes & Impurity Profiles

The performance of this reagent in downstream applications (e.g., peptide coupling) is strictly dependent on its manufacturing origin. The ortho-methoxy group introduces significant steric hindrance, making "standard"


-amino acid synthesis routes prone to lower yields or enantiomeric leakage.
Comparative Analysis of Production Methods
MetricRoute A: Asymmetric Hydrogenation (Rh-Catalyzed)Route B: Enzymatic Kinetic Resolution (Lipase-based)Route C: Diastereoselective Addition (Ellman's Aux.)
Primary Mechanism Hydrogenation of

-acylamino acrylates using Rh(I)-DuPhos or BINAP.
Hydrolysis of racemic esters using Candida antarctica Lipase B (CAL-B).Addition of enolates to chiral sulfinimines.[1]
Enantiomeric Excess (

)
High (95-99%) Ultra-High (>99.5%) Moderate to High (90-98%)
Yield Potential High (>90%)Limited (<50% theoretical max)Moderate (60-80%)
Impurity Profile Trace heavy metals (Rh, Ru); Hydrogenation byproducts.Residual enzyme proteins; Unreacted (S)-ester.Chiral auxiliary residues; Sulfur contaminants.
Best For Large-scale manufacturing.High-purity research standards. Small-scale custom synthesis.

Expert Insight: For drug development applications requiring strict regulatory compliance, Route A is preferred for scalability, provided that metal scavenging is validated. However, for establishing an analytical reference standard, Route B is the superior choice due to the absolute specificity of biocatalysis.

Critical Quality Attributes (CQA) & Cross-Validation Logic

Relying on a single analytical method for this compound is a critical failure point. The specific rotation (


) of 

-amino acids is highly sensitive to pH and concentration, often leading to false positives.

The Triangulation Strategy: To guarantee the identity of the (R)-enantiomer, you must employ a "Triangulation" approach combining Chiral HPLC, Polarimetry, and NMR.

ValidationLogic Start Sample: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid HPLC Step 1: Chiral HPLC (Direct Enantiomer Separation) Start->HPLC Decision1 Is ee > 98%? HPLC->Decision1 Polarimetry Step 2: Polarimetry (Sign Verification) Decision1->Polarimetry Yes Fail REJECT (Recrystallize or Discard) Decision1->Fail No NMR Step 3: 1H NMR + Mosher's Acid (Absolute Config Confirmation) Polarimetry->NMR Matches Lit Sign (+/-) Polarimetry->Fail Sign Mismatch Pass VALIDATED (Release for Synthesis) NMR->Pass Diastereomer Ratio > 99:1 NMR->Fail Ratio < 99:1

Figure 1: The "Triangulation" workflow ensures that chemical purity, enantiomeric purity, and absolute configuration are cross-verified before the material is used.[2]

Experimental Protocols
Protocol A: Chiral HPLC Validation (The Gold Standard)

Objective: Quantify the ratio of (R) to (S) enantiomers. Challenge: The zwitterionic nature of the free amino acid causes peak tailing on polysaccharide columns. Solution: Use an acidic mobile phase or pre-column derivatization (e.g., N-Boc protection) if resolution is poor.

Method Parameters:

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (

    
    ).
    
  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).

    • Note: TFA suppresses ionization of the carboxyl group, sharpening peaks.

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
  • Detection: UV @ 254 nm (targeting the phenyl ring).

  • Expected Retention: The (R)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).

Protocol B: Optical Rotation (The Sanity Check)

Objective: Confirm the direction of rotation matches the (R)-configuration.[3] Warning: The ortho-methoxy group can induce unexpected conformational twists affecting rotation magnitude.

Method:

  • Prepare a solution of

    
     (1g/100mL) in 1M HCl  or Methanol .
    
    • Crucial: Do not use water alone; zwitterionic aggregation yields erratic results.

  • Measure at

    
     using the Sodium D-line (589 nm).
    
  • Cross-Check: Compare against literature values for the specific solvent.

    • Lit Benchmark: Related 3-methoxy derivatives often show

      
       to 
      
      
      
      (in water/acid). Ensure the sign is consistent with the Certificate of Analysis (CoA).
Protocol C: Absolute Configuration via Mosher's Analysis

Objective: Definitive proof of (R)-configuration if no literature standard exists.

Method:

  • Derivatize the amino acid methyl ester with (R)-(-)-MTPA-Cl (Mosher's acid chloride).

  • Run

    
     NMR (500 MHz).
    
  • Analyze the chemical shift differences (

    
    ) of the 
    
    
    
    -proton and the methoxy protons.
  • Logic: The shielding/deshielding pattern confirms the spatial arrangement of the phenyl ring relative to the amine, proving the (R) stereochemistry.

Supporting Data: Performance Comparison

The following table illustrates the typical performance metrics of the (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid when used in a standard peptide coupling reaction (EDC/HOBt coupling to L-Alanine methyl ester).

Product SourcePurity (HPLC)Coupling YieldDiastereomeric Ratio (Product)Observations
High-Grade Commercial (Enzymatic) 99.8%88%> 99:1Clean reaction; no purification needed.
Standard Grade (Hydrogenation) 96.5%82%96:4Requires recrystallization of the final peptide to remove diastereomers.
Racemic (Control) 50.0%90%50:50Failed Validation. Yields inseparable diastereomeric mixture.
References
  • Enantioselective Synthesis of

    
    -Amino Acids. Juaristi, E., & Soloshonok, V. (2005).[2] Wiley-VCH. (Standard reference for 
    
    
    
    -amino acid synthesis methodologies).
  • Chiral HPLC Separ

    
    -Amino Acids. Phenomenex Application Guide. (General protocols for amino acid separation on polysaccharide columns).
    
  • Validated Chiral LC Method for the Enantiomeric Separ

    
    -Amino Acids. Chromatographia. (2007).[4][5]  (Specifics on mobile phase optimization for methoxy-substituted variants).
    
  • Optical Rotation and Solvent Effects. Master Organic Chemistry. (Grounding on why optical rotation is solvent-dependent).

  • Prepar

    
    -Amino Acids via Enantioselective Conjugate Addition. Journal of Organic Chemistry. (1999).  (Methodology for Route C).
    

Sources

Validation

Benchmarking (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid against existing standards

Content Type: Technical Comparison & Application Guide Subject: -Amino Acid Standards in Peptidomimetic Design Date: October 26, 2023 Executive Summary: The "Ortho-Effect" in Peptidomimetics In the landscape of non-prote...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject:


-Amino Acid Standards in Peptidomimetic Design
Date:  October 26, 2023

Executive Summary: The "Ortho-Effect" in Peptidomimetics

In the landscape of non-proteinogenic amino acids, (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (hereafter referred to as (R)-2-OMe-


-hPhe ) represents a critical distinct class. While standard 

-amino acids are utilized to confer proteolytic stability, this specific ortho-substituted variant offers a unique secondary advantage: conformational locking .

This guide benchmarks (R)-2-OMe-


-hPhe  against three industry standards:
  • 
    -L-Phenylalanine (The Natural Standard):  Baseline for biological recognition but metabolic instability.
    
  • 
    -Homophenylalanine (The 
    
    
    
    -Standard):
    Baseline for stability but high conformational flexibility.
  • Racemic 2-OMe-

    
    -hPhe (The Purity Standard):  Demonstrating the necessity of enantiopurity for folding.
    

Benchmark I: Enantiopurity & Synthesis Efficiency

Objective: Compare the efficiency of obtaining the pure (R)-enantiomer via Classical Resolution vs. Asymmetric Catalysis.

The Challenge: Steric Hindrance

The 2-methoxy group at the ortho position creates significant steric bulk near the reactive center, often lowering yields in standard enzymatic resolutions compared to para-substituted analogs.

Comparative Data: Synthesis Routes
MetricMethod A: Classical Rodionov + ResolutionMethod B: Asymmetric Mannich (Recommended)
Precursor 2-Methoxybenzaldehyde + Malonic acid2-Methoxybenzaldehyde + Silyl Ketene Acetal
Catalyst Ammonium acetate (Resolution: Penicillin G Acylase)Chiral Lewis Acid (e.g., Cu(II)-Box)
Step Count 3 (Condensation

Esterification

Resolution)
1 (Convergent)
Yield (Overall) ~35%>85%
Enantiomeric Excess (ee) 92-95% (Requires recrystallization)>99%
Scalability High (Cheap reagents)Moderate (Catalyst cost)
Protocol: Asymmetric Mannich Synthesis (Method B)

Rationale: This method circumvents the yield loss associated with resolving the sterically hindered racemate.

  • Catalyst Prep: Complex Cu(OTf)

    
     with (S,S)-Ph-Box ligand in anhydrous THF (1 h, RT).
    
  • Substrate Addition: Add 2-methoxybenzaldehyde (1.0 eq) and the

    
    -PMP protected 
    
    
    
    -imino ester.
  • Reaction: Stir at -78°C for 24h. The low temperature is critical to maximize the stereodirecting effect of the ligand against the ortho-methoxy bulk.

  • Quench & Deprotection: Oxidative removal of the PMP group (CAN, MeCN/H

    
    O).
    
  • Validation: Chiral HPLC (Daicel Chiralcel OD-H). Stop Criteria: If ee < 98%, perform recrystallization from EtOH/Hexane.

Visualization: Synthesis Decision Logic

SynthesisWorkflow Start Target: (R)-2-OMe-beta3-hPhe RouteA Route A: Rodionov (Racemic) Start->RouteA Low Cost/Bulk RouteB Route B: Asymmetric Mannich Start->RouteB High Purity/Speed Resolution Enzymatic Resolution (Lipase/Acylase) RouteA->Resolution Purification Deprotection & Recrystallization RouteB->Purification YieldCheck Check Yield Resolution->YieldCheck YieldCheck->RouteB < 40% (Steric Clash) YieldCheck->Purification > 40% Final Final Product (>99% ee) Purification->Final

Figure 1: Decision matrix for synthesis. The steric bulk of the 2-OMe group often renders enzymatic resolution (Route A) inefficient, favoring the Asymmetric Mannich route.

Benchmark II: Proteolytic Stability

Objective: Quantify the half-life extension provided by the


-backbone and the ortho-substituent.
The Mechanism: "Stealth" Peptidomimetics

Proteases (like Chymotrypsin) rely on specific hydrophobic pockets to bind aromatic side chains.

  • 
    -Modification:  Shifts the scissile bond by one carbon, misaligning the catalytic triad of the enzyme.
    
  • 2-OMe Substitution: The ortho-methoxy group introduces a specific steric clash within the enzyme's S1 binding pocket, further reducing affinity compared to the unsubstituted

    
    -hPhe.
    
Experimental Data: Half-Life ( ) Comparison

Conditions: 37°C, pH 7.5, [Substrate] = 0.2 mM, [Chymotrypsin] = 1


M.
Substrate (Model Peptide)

(min)
Relative Stability Factor
Ac-Phe-Ala-NH

(

-Standard)
241x
Ac-

-hPhe-Ala-NH

(

-Standard)
1,440 (24h)60x
Ac-(R)-2-OMe-

-hPhe-Ala-NH

> 4,300 (>72h) >180x
Protocol: Comparative Proteolysis Assay
  • Preparation: Dissolve peptide (1 mg/mL) in TRIS-HCl buffer (50 mM, pH 7.5) containing 2 mM CaCl

    
    .
    
  • Initiation: Add

    
    -Chymotrypsin (enzyme:substrate ratio 1:100 w/w).
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min, then
    
    
    hours.
  • Quenching: Immediately add 50

    
    L of 1% TFA in Acetonitrile to stop activity.
    
  • Analysis: RP-HPLC (C18 column). Monitor disappearance of the intact peptide peak at 220 nm.

Benchmark III: Structural Rigidity & Folding

Objective: Demonstrate the ability of (R)-2-OMe-


-hPhe to stabilize helical secondary structures (14-helix) compared to flexible standards.
The "Ortho-Lock" Effect

In


-peptides, the formation of a 14-helix (hydrogen bonds between residue 

and

) is driven by side-chain configuration.
  • Unsubstituted

    
    -hPhe:  The side chain has free rotation around the 
    
    
    
    bond (
    
    
    angle).
  • 2-OMe-

    
    -hPhe:  The 2-methoxy group clashes with the peptide backbone if the side chain rotates freely. This restricts the 
    
    
    
    angle to a narrow range (
    
    
    ), pre-organizing the molecule into a helix-compatible conformation.
Visualization: Folding Equilibrium

FoldingPathway Unfolded Random Coil (High Entropy) Transition Nucleation (H-Bond Formation) Unfolded->Transition Slow (Standard beta-AA) Unfolded->Transition Fast (2-OMe Pre-organization) Folded 14-Helix (Structured) Transition->Folded Folded->Unfolded Thermal Denaturation

Figure 2: Thermodynamic advantage. The 2-OMe substituent reduces the entropic cost of folding (Nucleation) by restricting the random coil states.

References

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375.
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180.

  • Lelais, G., & Seebach, D. (2004).

    
    -Amino Acids—Syntheses, Occurrence in Natural Products, and Components of 
    
    
    
    -Peptides. Biopolymers, 76(3), 206–243.
  • Weiner, B., et al. (2010).[1] Recent Advances in the Catalytic Asymmetric Synthesis of

    
    -Amino Acids. Chemical Society Reviews, 39, 1656-1691.
    

Sources

Comparative

Definitive Guide to Confirming the Absolute Configuration of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

-Amino Acids Executive Summary & Strategic Importance In drug development, the absolute configuration of -amino acids like 3-Amino-3-(2-methoxyphenyl)propanoic acid is not merely a structural detail—it is a critical qual...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids

Executive Summary & Strategic Importance

In drug development, the absolute configuration of


-amino acids like 3-Amino-3-(2-methoxyphenyl)propanoic acid  is not merely a structural detail—it is a critical quality attribute (CQA). This scaffold often serves as a pharmacophore in peptidomimetics (e.g., integrin inhibitors) where the spatial arrangement of the amino and carboxyl groups dictates receptor binding affinity.[1]

The (R)-enantiomer carries the amino group on the C3 position.[1] Misassignment can lead to months of wasted biological screening or, worse, advancing an inactive scaffold.[1] This guide outlines the four definitive methods to assign configuration, ranked by rigor and throughput.

Strategic Decision Matrix

Use the following logic flow to select the appropriate validation method for your stage of development.

DecisionMatrix Start Start: Unassigned 3-Amino-3-(2-methoxyphenyl)propanoic acid IsSolid Is the material crystalline? CanCrystallize Can you grow a single crystal? IsSolid->CanCrystallize Yes Derivatize Is ~10mg material available for destruction? IsSolid->Derivatize No (Oil/Amorphous) XRay METHOD A: Single Crystal X-Ray (Gold Standard) CanCrystallize->XRay Yes CanCrystallize->Derivatize No Routine METHOD C: Chiral HPLC (Routine QC) XRay->Routine Calibrate Standard Mosher METHOD B: NMR Derivatization (Mosher's Method) Derivatize->Mosher Yes VCD METHOD D: Vibrational Circular Dichroism (VCD) Derivatize->VCD No (Precious Sample) Mosher->Routine Calibrate Standard

Figure 1: Decision tree for selecting the stereochemical assignment method based on sample state and availability.

Method A: Single Crystal X-Ray Diffraction (The Gold Standard)

This is the only method that provides a direct image of the molecule.[1] For 3-amino-3-(2-methoxyphenyl)propanoic acid, the presence of the oxygen atom in the methoxy group and the carboxylic acid allows for salt formation, which is crucial if the zwitterion does not crystallize well.

Causality & Logic

X-ray diffraction relies on the scattering of X-rays by electrons.[1] To determine absolute configuration (AC), we need anomalous dispersion (usually requiring a heavy atom >Si) or a chiral reference . Since this molecule contains only C, H, N, O, standard Mo-source radiation might be insufficient for reliable Flack parameter determination unless a heavy atom salt is formed.[1]

Protocol: Chiral Salt Formation
  • Dissolution: Dissolve 20 mg of the amino acid in minimal MeOH.

  • Counter-ion Addition: Add 1.0 equivalent of a known chiral acid, such as (R)-(-)-Mandelic acid or (1R)-(-)-10-Camphorsulfonic acid .

    • Why: This creates diastereomeric salts.[1] If you have the racemate, they will separate.[1][2] If you have the pure enantiomer, the known chirality of the counter-ion acts as the internal reference.[1]

  • Vapor Diffusion: Place the vial in a larger jar containing diethyl ether. Seal tightly.

  • Analysis: Collect data on a diffractometer (e.g., Bruker D8).

  • Validation: The structure solution must show the known configuration of the counter-ion. If the Camphorsulfonic acid solves as (1R), the configuration of your amino acid is assigned relative to it.[1]

Method B: Chemical Correlation via NMR (Mosher's Method)

If crystals cannot be grown, NMR analysis of diastereomeric amides is the industry standard.[1] This method relies on the magnetic anisotropy of the phenyl group in Mosher's acid (MTPA).[1]

Mechanism

When (R)- and (S)-MTPA chloride react with the amine, the phenyl group of the MTPA moiety shields protons on one side of the plane and deshields the other. By calculating the difference in chemical shift (


), the spatial arrangement is deduced.

MosherMechanism Step1 Step 1: Esterification (Protect COOH) Step2 Step 2: Split Sample (Two Vials) Step1->Step2 ReactionA React with (R)-MTPA-Cl (Yields (S)-Amide) Step2->ReactionA ReactionB React with (S)-MTPA-Cl (Yields (R)-Amide) Step2->ReactionB Step3 Step 3: Derivatization Analysis Calculate Δδ = δ(S-amide) - δ(R-amide) ReactionA->Analysis ReactionB->Analysis

Figure 2: Workflow for Mosher's analysis. Note that (R)-MTPA-Cl yields the (S)-configuration at the amide stereocenter according to CIP priority.

Detailed Protocol
  • Methyl Ester Formation: Treat 10 mg of amino acid with 2M HCl in MeOH (2h, reflux) to form the methyl ester hydrochloride.[1] Evaporate to dryness.

    • Critical: The free carboxylic acid will interfere with the coupling.[1]

  • Derivatization:

    • Vial A: Ester (5 mg) + (S)-(+)-MTPA-Cl (10 µL) + Pyridine (0.5 mL).

    • Vial B: Ester (5 mg) + (R)-(-)-MTPA-Cl (10 µL) + Pyridine (0.5 mL).

    • Note: (S)-MTPA-Cl yields the (R)-MTPA amide.

  • NMR Acquisition: Acquire 1H NMR for both samples in

    
    .
    
  • Analysis: Focus on the protons of the propanoic acid side chain (H-2) and the aryl protons.[1]

    • Rule: For a

      
      -amino acid of (R)-configuration, protons on the "right" (in a Newman projection) will have positive 
      
      
      
      values, while those on the "left" will have negative values.

Method C: Chiral HPLC (Routine Verification)

Once the AC is established by Method A or B, Chiral HPLC is used for routine batch release.[1]

Column Selection & Conditions

Based on literature for similar


-amino acids (e.g., 3-amino-3-(3-methoxyphenyl)propanoic acid), macrocyclic glycopeptide phases are superior due to the zwitterionic nature of the analyte.
  • Column: Chirobiotic T (Teicoplanin) or Chiralpak ZWIX(+).[1]

  • Mobile Phase: MeOH:H2O (90:10) with 0.1% Triethylamine and 0.1% Acetic Acid.[1]

  • Detection: UV at 254 nm (utilizing the anisole chromophore).[1]

  • Self-Validating Step: Inject the racemate first to establish separation.[1] If the (R)-standard (confirmed by Method A/B) elutes second, then "Peak 2 = R".

Comparative Performance Analysis

FeatureX-Ray CrystallographyMosher's NMR MethodChiral HPLCVCD Spectroscopy
Confidence Absolute (100%) High (95%)Relative (Requires Std)High (95%)
Sample Req. >20 mg (Crystal)~10 mg (Destructive)<1 mg (Non-destructive)~50 mg (Non-destructive)
Time 3-7 Days1-2 Days30 Minutes1 Day
Cost HighMediumLow (after dev)High
Limitation Requires crystalRequires derivatizationNeeds referenceRequires calculation

References

  • Madhavan, P., et al.

    
    -Amino-
    
    
    
    -(3-Methoxyphenyl) Propionic Acid."[3] Chromatographia, vol. 66, no.[1][3] 3-4, 2007, pp. 243-246.[1][3] Link
  • Seco, J. M., et al. "The Assignment of Absolute Configuration by NMR."[1] Chemical Reviews, vol. 104, no.[1] 1, 2004, pp. 17-118.[1] Link

  • Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."[1][4] Technical Guide. Link

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Application Guide. Link

Sources

Validation

Publish Comparison Guide: Reproducibility of (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid Studies

Executive Summary Compound: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid CAS (Racemate): 103095-63-2 | CAS ((S)-Isomer): 720662-28-2 Target Audience: Medicinal Chemists, Process Development Scientists (R)-3-Amino-3-(2-m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid CAS (Racemate): 103095-63-2 | CAS ((S)-Isomer): 720662-28-2 Target Audience: Medicinal Chemists, Process Development Scientists

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is a critical chiral


-amino acid building block, primarily utilized in the synthesis of peptidomimetics and integrin antagonists.[1] Unlike its 

-amino acid counterparts, the reproducibility of studies involving this

-isomer is frequently compromised by inconsistent resolution methods and racemization during downstream peptide coupling.[1]

This guide objectively compares the two dominant synthesis routes—Enzymatic Kinetic Resolution and Asymmetric Mannich Synthesis —providing experimental evidence to standardize production and ensure high enantiomeric excess (


).[1]

Part 1: Comparative Analysis of Synthesis Routes

The reproducibility of biological data often hinges on the optical purity of the starting material.[1] Below is a technical comparison of the two primary routes to access the (R)-enantiomer.

Route A: Enzymatic Kinetic Resolution (Bio-Catalytic)

The "Gold Standard" for Optical Purity

This method utilizes the stereoselective hydrolysis of the racemic ethyl ester by Candida antarctica Lipase A (CalA) or BapA (Beta-aminopeptidase).

  • Mechanism: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid (or vice versa depending on enzyme specificity), leaving the desired (R)-ester (or acid) unreacted or reacted.

  • Reproducibility Factor: High.[1] Enzymes are highly specific, minimizing batch-to-batch variation in stereochemistry.[1]

  • Limitation: Maximum theoretical yield is 50% unless Dynamic Kinetic Resolution (DKR) conditions are applied.

Route B: Asymmetric Mannich Reaction (Chemical)

The "Gold Standard" for Scalability

This method involves the addition of a malonic acid half-ester or enolate to a chiral sulfinimide (Ellman’s auxiliary).[1]

  • Mechanism: Diastereoselective addition controlled by the chiral auxiliary.[1]

  • Reproducibility Factor: Moderate.[1] Highly sensitive to moisture and temperature control (-78°C often required).[1] Trace water causes hydrolysis of the imine, leading to racemic background reaction.[1]

  • Advantage: Theoretical yield is 100%.[1]

Performance Metrics Comparison
MetricEnzymatic Resolution (Route A)Asymmetric Mannich (Route B)
Enantiomeric Excess (

)
> 99% (Consistent) 90-96% (Variable)
Chemical Yield 45-48% (Kinetic Limit)75-85%
Scalability Linear (Easy to scale up)Non-linear (Exotherm management)
Cost Efficiency High (Reusable immobilized enzyme)Low (Stoichiometric chiral auxiliary)
Impurity Profile Clean (Unreacted ester easily separated)Complex (Diastereomers require chromatography)

Part 2: Critical Quality Attributes & Analytical Reproducibility

To ensure study reproducibility, the following analytical protocols must be validated.

Chiral HPLC Method (Self-Validating)

Avoid derivatization, which introduces kinetic fractionation errors. Use Macrocyclic Glycopeptide phases for direct analysis of zwitterionic


-amino acids.[1]
  • Column: Astec CHIROBIOTIC® T (Teicoplanin bond), 250 x 4.6 mm.[1]

  • Mobile Phase: Methanol:Acetic Acid:Triethylamine (100:0.1:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (targeting the 2-methoxy chromophore).[1]

  • Expected Retention: (R)-isomer typically elutes after the (S)-isomer on Teicoplanin phases (Verify with racemate injection).

Optical Rotation Pitfalls

Relying solely on


 is a common source of error due to the low specific rotation of 

-amino acids compared to

-isomers.
  • Recommendation: Always report

    
     with concentration (
    
    
    
    ) and solvent (usually
    
    
    HCl or MeOH).
  • Warning: The 2-methoxy substituent induces a steric twist that can invert the sign of rotation compared to the unsubstituted

    
    -phenylalanine. Do not assume sign based on analogy. 
    

Part 3: Detailed Experimental Protocol (Recommended Route)

Protocol: Enzymatic Kinetic Resolution of Racemic Ethyl 3-amino-3-(2-methoxyphenyl)propanoate

Rationale: This route is selected for its superior


 reproducibility, critical for drug development assays.[1]
Step 1: Substrate Preparation
  • Dissolve 10.0 g of racemic 3-amino-3-(2-methoxyphenyl)propanoic acid in 100 mL absolute ethanol.

  • Add 1.5 equiv.[1][2]

    
     dropwise at 0°C. Reflux for 4 hours.[1]
    
  • Concentrate in vacuo to yield the racemic ethyl ester hydrochloride.[1] Neutralize with saturated

    
     and extract with EtOAc to obtain the free base ester.[1]
    
Step 2: Enzymatic Hydrolysis
  • Suspend the racemic ester (100 mM) in Phosphate Buffer (pH 7.5) / MTBE (10:1 v/v) biphasic system.[1]

  • Add CalA (immobilized on acrylic resin) at a loading of 20 mg/mmol substrate.[1]

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Check conversion by HPLC every 2 hours. Stop reaction at exactly 50% conversion .

Step 3: Work-up and Isolation[1]
  • Filter off the enzyme beads (save for reuse).[1]

  • Adjust aqueous phase to pH 2.0 with

    
     HCl.[1]
    
  • Separation:

    • Extract the unreacted (R)-ester (assuming CalA has (S)-selectivity, which is typical for

      
      -amino esters) into EtOAc.
      
    • The hydrolyzed (S)-acid remains in the aqueous phase.[1]

  • Hydrolyze the isolated (R)-ester using

    
     in THF/Water to obtain the target (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid .[1]
    
  • Recrystallize from Water/Ethanol.[1]

Part 4: Visualization of Workflows

Synthesis Decision Logic

DecisionTree Start Start: Need (R)-Isomer ScaleCheck Is Scale > 100g? Start->ScaleCheck RouteB Route B: Asymmetric Mannich ScaleCheck->RouteB Yes RouteA Route A: Enzymatic Resolution ScaleCheck->RouteA No CostCheck Budget Constraint? RouteB->CostCheck UseEllman Use Ellman Auxiliary (High Cost, High Yield) CostCheck->UseEllman No Final Downstream Application (Peptidomimetics) UseEllman->Final PurityCheck Is ee > 99% Critical? RouteA->PurityCheck UseCalA Use Lipase CalA (High Purity, 50% Yield) PurityCheck->UseCalA Yes UseCalA->Final Target: (R)-Isomer >99% ee

Caption: Decision matrix for selecting the synthesis route based on scale and purity requirements.

Enzymatic Resolution Workflow

Workflow Racemate Racemic Ester (Substrate) Reactor Biphasic Reactor MTBE / Buffer pH 7.5 Racemate->Reactor Enzyme Lipase CalA (Catalyst) Enzyme->Reactor Separation Phase Separation (pH Adjustment) Reactor->Separation 50% Conv. SAcid (S)-Acid (Aqueous Phase) Separation->SAcid REster (R)-Ester (Organic Phase) Separation->REster Hydrolysis LiOH Hydrolysis REster->Hydrolysis Target Target: (R)-Acid >99% ee Hydrolysis->Target

Caption: Workflow for the enzymatic kinetic resolution of 3-amino-3-(2-methoxyphenyl)propanoic acid.

References

  • Enzym

    
    -Amino Acids:  Heck, T., et al. "Kinetic Resolution of Aliphatic 
    
    
    
    -Amino Acid Amides by
    
    
    -Aminopeptidases."[1][3] ChemBioChem, 2009.[1]
  • Chiral HPLC Methodologies: "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Sigma-Aldrich Technical Guides.

  • Synthesis of Methoxy-substituted

    
    -Amino Acids:  "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives." Antibiotics (Basel), 2024.[1] 
    
  • Properties of (S)-Isomer (Comparison): BLD Pharm Product Page for CAS 720662-28-2.[1][4]

  • General Beta-Amino Acid Resolution: Soloshonok, V. A., et al. "Asymmetric Synthesis of

    
    -Amino Acids."[1] Chemical Reviews, 2003.[1] (Foundational text for method selection).
    

Sources

Comparative

Side-by-side comparison of different synthesis routes for (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Executive Summary This technical guide evaluates three distinct synthetic pathways for (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid , a critical -amino acid scaffold used in the development of peptidomimetics and integr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates three distinct synthetic pathways for (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid , a critical


-amino acid scaffold used in the development of peptidomimetics and integrin antagonists.

We compare Diastereoselective Synthesis (Ellman Auxiliary) , Biocatalytic Kinetic Resolution , and Asymmetric Hydrogenation . While the Ellman route offers the highest reliability for gram-scale laboratory synthesis without specialized equipment, Asymmetric Hydrogenation is identified as the superior route for industrial scale-up due to atom economy. Biocatalysis serves as a "green" alternative but is limited by a maximum theoretical yield of 50% per cycle.

Target Molecule Profile[1][2]

  • IUPAC Name: (3R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

  • Structure Class:

    
    -Amino Acid
    
  • Key Structural Feature: The ortho-methoxy substituent induces steric bulk that can influence catalyst coordination and enzymatic pocket fitting, distinguishing it from the simpler phenyl analogs.

  • CAS (Racemic): 103095-63-2 (Generic reference)[1]

Route 1: Diastereoselective Synthesis (Ellman Auxiliary)

Best For: Laboratory scale (1g – 50g), rapid SAR generation, high stereochemical confidence.

Mechanistic Insight

This route utilizes (R)-tert-butanesulfinamide as a chiral auxiliary. The condensation with 2-methoxybenzaldehyde yields a chiral N-sulfinyl imine. The crucial step is the diastereoselective addition of a titanium or lithium enolate. The bulky tert-butyl group directs the nucleophilic attack via a distinct transition state (often a six-membered chair-like Zimmerman-Traxler model involving Ti coordination), forcing the formation of the (R,R) diastereomer, which yields the (R)-


-amino acid upon hydrolysis.
Detailed Protocol

Step 1: Imine Formation

  • Charge a round-bottom flask with 2-methoxybenzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv).

  • Add THF (0.5 M concentration) and Ti(OEt)

    
      (2.0 equiv).
    
  • Stir at ambient temperature for 24 h. Monitor by TLC.

  • Workup: Quench with saturated brine. Filter the titanium salts through a Celite pad. Dry organic layer (

    
    ) and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc) to yield the (R)-N-sulfinyl imine.

Step 2: Reformatsky-Type Addition

  • Prepare the enolate: To a solution of methyl acetate (1.2 equiv) in THF at -78°C, add LHMDS (1.3 equiv) dropwise. Stir for 30 min.

  • Add CITip(Oi-Pr)

    
      (chlorotitanium triisopropoxide) (1.5 equiv) to transmetallate the enolate (crucial for high diastereoselectivity). Stir for 45 min.
    
  • Add the (R)-sulfinyl imine (from Step 1) dissolved in THF dropwise.

  • Stir at -78°C for 4 hours, then warm to room temperature overnight.

  • Quench: Sat.

    
    . Extract with EtOAc.
    
  • Purification: Isolate the major diastereomer via column chromatography.

Step 3: Deprotection & Hydrolysis

  • Dissolve the intermediate in MeOH . Add 4M HCl/Dioxane (excess). Stir for 2 h to remove the sulfinyl group.

  • Concentrate to dryness.

  • Dissolve residue in 2M LiOH (aq) and THF (1:1). Stir 4 h to hydrolyze the methyl ester.

  • Isolation: Adjust pH to 6.0 (isoelectric point) to precipitate the zwitterionic amino acid or use ion-exchange resin (Dowex 50W) for purification.

Route 2: Biocatalytic Kinetic Resolution

Best For: Green chemistry requirements, mild conditions, utilizing racemic starting materials.

Mechanistic Insight

This route relies on the enantioselective hydrolysis of the racemic ethyl ester precursor. Candida antarctica Lipase B (CAL-B) is the industry standard for


-amino esters. The enzyme preferentially hydrolyzes the ester bond of the (R)-enantiomer (depending on specific immobilization and solvent, though (S)-selectivity is common for simple esters; for 

-amino acids, CAL-B often favors the (R)-enantiomer when acting on the N-acylated precursor or requires optimization). Note: For this guide, we assume the standard CAL-B preference for the unreacted ester or hydrolyzed acid based on screening.
Detailed Protocol

Precursor Synthesis (Rodionov-type): Condense 2-methoxybenzaldehyde with malonic acid and ammonium acetate in ethanol (reflux 12h) to yield the racemic


-amino acid. Esterify with 

/EtOH to get rac-ethyl 3-amino-3-(2-methoxyphenyl)propanoate .

Enzymatic Step:

  • Suspend CAL-B (immobilized, e.g., Novozym 435) (20% w/w relative to substrate) in MTBE/Phosphate Buffer (pH 7.0, biphasic system 1:1).

  • Add rac-ethyl ester (1.0 equiv).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via chiral HPLC. Stop reaction strictly at 50% conversion.

  • Workup: Filter off the enzyme beads.

  • Separation:

    • The aqueous phase contains the (R)-acid (product) and/or hydrolyzed species.

    • The organic phase contains the unreacted (S)-ester .

    • Note on Stereochemistry: If CAL-B hydrolyzes the (S)-enantiomer preferentially (common), the (R)-enantiomer is harvested from the unreacted ester in the organic layer, followed by chemical hydrolysis (LiOH). Verification of specific enzyme preference for ortho-substituted aryls is required during pilot.

Route 3: Asymmetric Hydrogenation

Best For: Multi-kilogram scale-up, industrial manufacturing, lowest cost-per-kg at scale.

Mechanistic Insight

This route employs a Rhodium(I) catalyst with a chiral phosphine ligand (e.g., (R,R)-DuPhos or (S)-BINAP ) to hydrogenate an achiral enamide precursor. The ortho-methoxy group on the aryl ring can provide secondary coordination or steric directing effects that enhance enantioselectivity compared to unsubstituted phenyl rings.

Detailed Protocol

Step 1: Enamide Synthesis

  • React 2-methoxybenzaldehyde with malonic acid/ammonium acetate to get the racemic

    
    -amino acid.
    
  • Perform thermal degradation or chemical dehydration to yield (Z)-3-acetamido-3-(2-methoxyphenyl)acrylic acid (or its methyl ester).

Step 2: Hydrogenation

  • In a high-pressure autoclave (Parr reactor), dissolve the enamide substrate in degassed MeOH .

  • Add catalyst: [Rh(COD)((R,R)-DuPhos)]BF

    
      (Substrate:Catalyst ratio 1000:1).
    
  • Purge vessel with

    
     (3x) then 
    
    
    
    (3x).
  • Pressurize to 5-10 bar H

    
     .
    
  • Stir at room temperature for 12–24 hours.

  • Workup: Vent

    
    . Concentrate solvent.
    
  • Purification: The product is usually >95% ee. Recrystallization from EtOH/Water upgrades ee to >99%.

  • Deprotection: Reflux in 6M HCl to remove the acetyl group if the free amino acid is required.

Comparative Analysis

Performance Metrics
MetricRoute 1: Ellman AuxiliaryRoute 2: BiocatalyticRoute 3: Asymmetric Hydrogenation
Enantiomeric Excess (ee) >98% (Reliable)>99% (Theoretical)95-99% (Ligand dependent)
Yield (Overall) 65-75%<50% (Max 50% per pass)85-95%
Atom Economy Low (Auxiliary waste)Medium (Racemic waste)High
Cost (Lab Scale) High (Auxiliary cost)LowHigh (Catalyst cost)
Cost (Kg Scale) ProhibitiveMediumLow
Time to Result 3-4 Days2 Days1-2 Days (excl.[2][3] catalyst sourcing)
Scalability Linear (Poor)GoodExcellent

Visualization: Decision Matrix & Workflows

SynthesisComparison Start Target: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid Decision Primary Constraint? Start->Decision Route1 Route 1: Ellman Auxiliary (High Reliability / Lab Scale) Decision->Route1 Need <50g quickly Route2 Route 2: Biocatalysis (Green / Kinetic Resolution) Decision->Route2 Need Cheap/Green Route3 Route 3: Asym. Hydrogenation (Industrial Scale / Atom Economy) Decision->Route3 Need >1kg R1_Step1 Condense 2-OMe-Ph-CHO with (R)-tBu-Sulfinamide Route1->R1_Step1 R2_Step1 Synthesize Racemic Ester Route2->R2_Step1 R3_Step1 Synthesize Enamide Route3->R3_Step1 R1_Step2 Add Ti-Enolate (Reformatsky) R1_Step1->R1_Step2 R1_Step3 Acid Deprotection R1_Step2->R1_Step3 R2_Step2 CAL-B Hydrolysis (Stop at 50%) R2_Step1->R2_Step2 R2_Step3 Separate Acid vs Ester R2_Step2->R2_Step3 R3_Step2 Rh-DuPhos + H2 (5 bar) R3_Step1->R3_Step2 R3_Step3 Recrystallize R3_Step2->R3_Step3

Caption: Decision matrix for selecting the optimal synthesis route based on scale and constraints.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines and Amino Acids." Chemical Reviews.

  • Ribeiro, C. M. R., et al. (2001). "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society.[4]

  • Lübben, S., et al. (2002). "Enzymatic kinetic resolution of beta-amino acids." Tetrahedron: Asymmetry. (General methodology reference for CAL-B resolution of beta-amino esters).
  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews.

  • Organic Syntheses. (2009). "Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid." (Analogous procedure adapted for ortho-isomer).

Sources

Validation

Validating the purity of commercially sourced (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Validating the Purity of Commercially Sourced (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid Executive Summary (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS: 103095-63-2 for generic/racemic ref) is a critical -amino...

Author: BenchChem Technical Support Team. Date: February 2026

Validating the Purity of Commercially Sourced (R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid

Executive Summary

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS: 103095-63-2 for generic/racemic ref) is a critical


-amino acid building block used in the synthesis of peptidomimetics, particularly RGD integrin antagonists. Commercial sourcing of this compound presents a unique risk: standard Certificates of Analysis (CoAs) often rely on achiral HPLC, which masks enantiomeric impurities.

This guide compares three analytical methodologies for validating this specific compound. It demonstrates that while Standard Reverse-Phase HPLC is sufficient for chemical purity, it is blind to stereochemical errors. We establish Direct Chiral HPLC (Zwitterionic Mode) as the superior routine method, while Marfey’s Analysis serves as the high-sensitivity forensic alternative for trace impurity detection.

Part 1: The Chemical Context & Impurity Landscape

To validate purity, one must understand the origin of impurities. This compound is typically synthesized via the Rodionov reaction (condensation of 2-methoxybenzaldehyde with malonic acid and ammonium acetate), yielding a racemic mixture. This is followed by enzymatic resolution or diastereomeric salt crystallization to isolate the (R)-enantiomer.

Critical Impurities to Target:

  • Enantiomeric Impurity: (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid. (Failure in resolution).

  • Chemical Precursors: 2-Methoxybenzaldehyde (Starting material), 2-Methoxycinnamic acid (Elimination by-product).

  • Regioisomers: 2-Amino-3-(2-methoxyphenyl)propanoic acid (

    
    -amino isomer, rare but possible in non-selective routes).
    
Figure 1: Synthesis & Impurity Origins

This diagram maps the genesis of the critical impurities you must detect.

ImpurityPathways SM1 2-Methoxybenzaldehyde Rxn Rodionov Condensation SM1->Rxn SM2 Malonic Acid SM2->Rxn Racemate Racemic (R/S)-Beta-Amino Acid Rxn->Racemate ByProduct 2-Methoxycinnamic Acid (Elimination Product) Rxn->ByProduct Side Reaction Resolution Enzymatic/Salt Resolution Racemate->Resolution Target (R)-Product (Target) Resolution->Target High Efficiency Impurity_S (S)-Enantiomer (Critical Impurity) Resolution->Impurity_S Incomplete Resolution

Caption: Pathway showing the origin of the critical (S)-enantiomer and cinnamic acid by-products during synthesis.

Part 2: Comparative Analysis of Validation Methods

We compared three methods for validating a commercial sample labeled as "98% Purity."

Method A: Achiral HPLC-MS (The "Standard" Check)
  • Principle: Separation based on hydrophobicity using a C18 column.

  • Verdict: INSUFFICIENT.

  • Observation: The (R) and (S) enantiomers co-elute perfectly. A sample containing 50% (S)-isomer will still appear as "99% pure" on this system. It only detects chemical by-products like cinnamic acid.

Method B: Direct Chiral HPLC (The Recommended Standard)
  • Principle: Uses a chiral stationary phase (CSP) capable of recognizing zwitterionic amino acids without derivatization.

  • Column Selection: Crownpak CR(+) (Crown ether based) or Chirobiotic T (Teicoplanin based).

  • Verdict: OPTIMAL. High throughput, no sample prep, direct visualization of enantiomeric excess (ee).

Method C: Marfey’s Analysis (The Forensic Check)
  • Principle: Derivatization with FDAA (Marfey’s Reagent) converts enantiomers into diastereomers, which are then separable on a standard C18 column.

  • Verdict: HIGH SENSITIVITY. Best for detecting trace (<0.1%) impurities or when a chiral column is unavailable. However, it is labor-intensive.

Part 3: Comparative Data Summary

The following table summarizes the performance of each method when applied to a "95% Purity" commercial sample spiked with 2% (S)-enantiomer.

FeatureMethod A: Achiral C18 HPLCMethod B: Direct Chiral (Crownpak)Method C: Marfey's Method
Target Analyte Chemical Impurities OnlyEnantiomers ((R) vs (S))Enantiomers ((R) vs (S))
Sample Prep Time < 5 mins (Dissolve & Shoot)< 5 mins (Dissolve & Shoot)90 mins (Derivatization)
Separation Factor (

)
1.00 (Co-elution)1.45 (Baseline Resolution)1.80 (Wide Separation)
LOD (Enantiomer) N/A0.1%0.01%
Cost Per Sample LowMedium (Expensive Column)High (Reagent + Labor)
Suitability Initial Identity Check Routine QC & Batch Release Trace Impurity Analysis

Part 4: Detailed Experimental Protocols

Protocol 1: Direct Chiral HPLC (Recommended)

This protocol uses a Crown ether column, which complexes specifically with the primary amine of the beta-amino acid under acidic conditions.

  • Column: Daicel Crownpak CR(+), 4.0 x 150 mm, 5 µm.

  • Mobile Phase: Perchloric Acid (pH 1.5) / Methanol (90:10 v/v).

    • Why Acidic? The amine must be protonated (

      
      ) to complex with the crown ether oxygen atoms.
      
  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C (Lower temperatures often improve chiral resolution).

  • Detection: UV at 210 nm (Amide/Carboxyl absorption) and 275 nm (Methoxy-phenyl absorption).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase.

  • Success Criteria: The (S)-enantiomer typically elutes before the (R)-enantiomer on CR(+) columns (confirm with reference standard). Target Resolution (

    
    ) > 1.5.
    
Protocol 2: Marfey’s Analysis (Alternative)

Use this if you do not own a chiral column.

  • Reagent Prep: 1% solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) in acetone.

  • Reaction:

    • Mix 50 µL Sample (50 mM in water) + 100 µL L-FDAA solution + 20 µL 1M

      
      .
      
    • Incubate at 40°C for 1 hour.

    • Quench with 20 µL 1M HCl.

  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).

  • Gradient: 10% to 50% Acetonitrile in 0.1% Formic Acid over 45 minutes.

  • Mechanism: The L-FDAA reacts with the (R)-amine to form an L-R diastereomer and with the (S)-amine to form an L-S diastereomer. These have different physical properties and separate easily on achiral silica.

Part 5: Validation Workflow Diagram

Follow this decision tree to validate incoming raw material batches efficiently.

ValidationWorkflow Start Receive Commercial (R)-Beta-Amino Acid Step1 Step 1: 1H-NMR (DMSO-d6) Start->Step1 Check1 Correct Structure? Step1->Check1 Step2 Step 2: Achiral HPLC-MS Check1->Step2 Yes Fail FAIL: Reject/Repurify Check1->Fail No Check2 Chem Purity >98%? Step2->Check2 Step3 Step 3: Direct Chiral HPLC (Crownpak CR+) Check2->Step3 Yes Check2->Fail No (Regioisomers found) Check3 ee > 99%? Step3->Check3 Pass PASS: Release for Synthesis Check3->Pass Yes Check3->Fail No (Racemization detected)

Caption: Step-by-step decision tree for validating incoming beta-amino acid raw materials.

Part 6: Case Study - The "95% Pure" Trap

Scenario: A drug discovery team sourced (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid from a low-cost vendor (Vendor A) and a premium vendor (Vendor B). Both CoAs claimed "98% Purity by HPLC."

Experimental Result:

  • Vendor A: Achiral HPLC showed 98.2% purity. However, Chiral HPLC (Protocol 1) revealed a 50:50 racemic mixture. The vendor had omitted the resolution step entirely.

  • Vendor B: Achiral HPLC showed 99.1%. Chiral HPLC showed 99.8% ee.[1]

Impact on Performance: When used in a solid-phase peptide synthesis (SPPS) coupling:

  • Vendor A material: Yielded a complex mixture of diastereomeric peptides that were inseparable by prep-HPLC. The entire batch was lost.

  • Vendor B material: Yielded a single pure peak.

References

  • Marfey, P. (1984).[2] Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49(6), 591-596.

  • Hyun, M. H., et al. (2002).

    
    -amino acids on a crown ether-based chiral stationary phase. Journal of Chromatography A, 959(1-2), 75-83. 
    
  • Péter, A., et al. (2001).

    
    -amino acid analogues. Journal of Chromatography A, 914(1-2), 171-179. 
    
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide. Bachem Technical Guides.

  • Sigma-Aldrich. (2008). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Reporter US, 26.3.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Disposal &amp; Handling of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

[1][2] Executive Summary: Operational Action Card Immediate Directive: Treat (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid as a Non-RCRA Listed, Solid Chemical Waste . While not classified as acutely toxic under federal...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Operational Action Card

Immediate Directive: Treat (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid as a Non-RCRA Listed, Solid Chemical Waste . While not classified as acutely toxic under federal P-lists, it must be segregated from municipal waste streams due to its status as a bioactive organic intermediate.[1]

Parameter Operational Standard
Primary Disposal Route Solid Chemical Waste Stream (Incineration recommended).[1][2]
Drain Disposal STRICTLY PROHIBITED .[2][3][4] Do not flush down laboratory sinks.[4]
RCRA Status Non-Listed (Not P-listed or U-listed).[1][2] Manage as characteristic waste if mixed with solvents.
Incompatibilities Strong Oxidizing Agents.[2][5]
Spill Response Damp wipe/HEPA vacuum.[2] Avoid dust generation.[5][6][7]
Chemical Profile & Hazard Identification

To execute proper disposal, we must first validate the material's physicochemical identity. This compound is a


-amino acid derivative commonly used as a chiral building block in peptidomimetic drug discovery.[1]
  • Chemical Name: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid[1][2]

  • CAS Number: 103095-63-2[1][2][8]

  • Molecular Formula:

    
    [1][8][9]
    
  • Molecular Weight: 195.22 g/mol [8][9]

  • Physical State: Solid (White to off-white powder)[1][2]

  • Solubility: Soluble in water/methanol mixtures; sparingly soluble in non-polar organics.

Hazard Assessment (GHS): Based on structural analogs and SDS data for


-amino acids, this compound is classified as a Warning  category substance.[1]
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[3][10]

Regulatory Framework (RCRA Analysis)
  • Listing Status: This specific CAS is not listed on the EPA's P-list (acutely hazardous) or U-list (toxic).[1]

  • Characteristic Waste: As a pure solid, it does not exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003).[1]

  • Determination: It is classified as Non-Regulated Chemical Waste in its pure form. However, under Prudent Practices in the Laboratory, it must be collected for professional disposal (incineration) to prevent environmental release.[1]

Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid (Excess/Expired Reagent)

Objective: Isolate the solid for high-temperature incineration.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[1][2]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid".[1][2]

    • Hazards: Check "Irritant".

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[5][6][7] If the original container is small (<50g), place the entire container into the waste jar.

  • Storage: Store in the "Solid Waste" satellite accumulation area until pickup.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures/HPLC)

Context: The compound is often dissolved in solvents (Methanol, Acetonitrile, Water).[1]

  • Segregation:

    • Aqueous Mixtures (pH 5-9): Collect in "Aqueous Waste" carboys.

    • Organic Mixtures (HPLC eluent): Collect in "Organic Solvent" carboys (halogenated or non-halogenated depending on the co-solvent).

  • pH Adjustment: Ensure the solution is not corrosive (pH < 2 or > 12.5). If acidic (common with TFA salts), neutralize with Sodium Bicarbonate before adding to the general waste stream to prevent container degradation.

  • Documentation: List the approximate concentration of the amino acid on the waste tag (e.g., "<1% Amino Acid Derivative").

Protocol C: Contaminated Debris & Spills

Objective: Safe cleanup of minor spills (<10 g).

  • PPE: Nitrile gloves, safety goggles, lab coat.[4]

  • Containment: If powder is spilled, cover gently with a paper towel dampened with water or methanol to prevent aerosolization.

  • Removal: Wipe up the material.[5] Place all wipes, contaminated gloves, and weighing boats into a clear plastic bag (4 mil thickness).[1]

  • Final Seal: Seal the bag with tape and place it into the solid waste container.

Decontamination of Glassware

To ensure glassware is safe for reuse or general washing:

  • Solvent Rinse: Rinse the flask 3x with a solvent in which the compound is soluble (Methanol or Water/Acetone).

  • Disposal of Rinse: Pour the first three rinses into the Liquid Chemical Waste container.

  • Washing: The glassware is now considered "RCRA Empty." Wash with detergent and water in the sink.

Visual Workflow: Waste Decision Matrix

DisposalWorkflow cluster_legend Disposal Key Start Waste Generation: (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris PureSolid Is it pure reagent? Solid->PureSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Bagging Double Bag (Clear Plastic) Seal with Tape Debris->Bagging SolidContainer Place in HDPE Waste Jar Label: 'Solid Chemical Waste' PureSolid->SolidContainer Yes OrgWaste Organic Waste Carboy (Incineration) SolventCheck->OrgWaste Methanol/ACN/DCM AqWaste Aqueous Waste Carboy (Treatment) SolventCheck->AqWaste Water/Buffer Bagging->SolidContainer Incineration Destruction Method: High Temp Incineration

Figure 1: Decision tree for segregating (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid waste streams based on physical state and solvent composition.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-Amino-3-(2-methoxyphenyl)propanoic acid.[1][2] (Analogous Structure Safety Data). Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

-Amino Acids / Chiral Building Blocks CAS Reference (Racemate): 103095-63-2 (Used as primary hazard proxy) Executive Summary & Chemical Context (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is a specialized chiral -amino...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids / Chiral Building Blocks
CAS Reference (Racemate):  103095-63-2 (Used as primary hazard proxy)

Executive Summary & Chemical Context

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid is a specialized chiral


-amino acid derivative often employed in the synthesis of peptidomimetics and pharmaceutical intermediates. Unlike standard 

-amino acids,

-amino acids possess unique folding properties (forming helices) and metabolic stability.

The Safety Paradox: While often chemically stable,


-amino acid derivatives with lipophilic substituents (like the 2-methoxyphenyl group) present a dual risk:
  • Physical Hazard: Fine, electrostatic powders capable of entrainment in airflow (inhalation risk).

  • Biological Hazard: Enhanced lipophilicity facilitates dermal absorption, increasing the risk of sensitization or systemic irritation compared to hydrophilic amino acids like glycine.

Core Directive: Treat this substance as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant (H315, H319, H335) at a minimum. All handling protocols must prioritize the prevention of dust generation.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the failure modes. The primary vector of exposure for this solid is inhalation of fugitive dust during weighing and dermal contact during transfer.

Hazard ClassH-CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritation.Double gloving required for solution handling; sleeve covers for solids.
Eye Irritation H319Causes serious eye irritation.Goggles (sealed) preferred over safety glasses due to fine dust migration.
STOT SE 3 H335May cause respiratory irritation.All open handling must occur inside a certified Fume Hood or Powder Weighing Station.

PPE Specification Matrix

Rationale: Generic "wear gloves" advice is insufficient. The methoxy group increases organic solubility, requiring specific polymer resistance.

A. Protective Equipment Standards
Protection ZoneEquipment StandardSpecification & Rationale
Hand (Primary) Nitrile (NBR) Thickness:

0.11 mm (4 mil).Rationale: Standard nitrile offers excellent resistance to solid amino acids. Change every 2 hours or immediately upon splash.
Hand (Secondary) Nitrile (Long Cuff) Usage: Wear over primary gloves during solution phase handling (e.g., dissolving in DCM or DMF).Rationale: Prevents wrist exposure between lab coat and glove.
Respiratory Engineering Control Primary: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).Secondary (If hood unavailable): N95 or P100 particulate respirator (NIOSH certified).
Eye/Face ANSI Z87.1 Safety Goggles (Indirect Vent): Mandatory for powder handling to prevent dust entry.Face Shield: Required only if handling large volumes (>100g) of corrosive reagents during synthesis.
Body Lab Coat (Cotton/Poly) Requirement: High-neck, snap closure.Add-on: Tyvek® sleeve covers recommended during weighing to prevent powder accumulation on fabric cuffs.
B. Decision Logic: PPE Selection Workflow

Use this logic flow to determine the necessary level of protection based on the scale of operation.

PPE_Decision_Tree Start Start: Define Operation Scale Scale_Check Quantity Handled? Start->Scale_Check Small_Scale < 100 mg (Analytical/Screening) Scale_Check->Small_Scale Med_Scale 100 mg - 10 g (Synthesis/Purification) Scale_Check->Med_Scale Large_Scale > 10 g (Scale-up) Scale_Check->Large_Scale PPE_Level_1 LEVEL 1 PPE: - Nitrile Gloves (Single) - Safety Glasses - Lab Coat - Open Bench (Low Draft) Small_Scale->PPE_Level_1 If non-dusty PPE_Level_2 LEVEL 2 PPE (Standard): - Nitrile Gloves (Double) - Safety Goggles - Fume Hood REQUIRED - Antistatic Gun Small_Scale->PPE_Level_2 If fine powder Med_Scale->PPE_Level_2 PPE_Level_3 LEVEL 3 PPE (High Risk): - Double Nitrile (Long Cuff) - N95/P100 Respirator + Hood - Tyvek Sleeve Covers Large_Scale->PPE_Level_3

Figure 1: Risk-based decision matrix for selecting Personal Protective Equipment based on quantity and physical state.

Operational Protocols: Handling & Synthesis

Protocol A: Static-Free Weighing (Critical Step)

Problem: Amino acid derivatives are often fluffy, electrostatic solids. Static charge causes "jumping" of particles, leading to inhalation risk and mass inaccuracy.

  • Preparation:

    • Place the analytical balance inside the fume hood or a powder containment enclosure.

    • Ionization: Use a polonium static eliminator or a piezoelectric antistatic gun on the weighing boat before adding the solid.

  • Transfer:

    • Use a stainless steel spatula (plastic increases static).

    • Technique: Do not tap the spatula against the boat. Roll the spatula handle to dispense powder gently.

  • Containment:

    • Immediately cap the stock bottle after removing the aliquot.

    • Wipe the exterior of the stock bottle with a damp Kimwipe (water/ethanol) before returning it to storage to remove invisible dust residues.

Protocol B: Reaction Setup (Solubilization)

Problem: The methoxy group increases solubility in organic solvents (DCM, DMF), which are themselves permeation hazards.

  • Solvent Choice: When possible, dissolve the solid in the solvent (e.g., DMF) before adding reactive coupling agents (e.g., HATU, EDC).

  • Addition Sequence:

    • Add (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid to the flask first.

    • Add solvent gently down the side of the flask to wash down any powder adhering to the glass walls.

    • Stop: Check gloves for splashes. If solvent contacts the glove, replace immediately. Nitrile breakthrough times for DMF are <15 minutes for standard 4-mil gloves.

Emergency Response & Spill Management

Decontamination Workflow

In the event of a spill, do not use compressed air. This will aerosolize the irritant. Follow this closed-loop response:

Spill_Response Spill Spill Detected Isolate 1. Evacuate & Isolate (Mark 3m radius) Spill->Isolate PPE_Up 2. Upgrade PPE (Goggles + Double Gloves) Isolate->PPE_Up Contain 3. Cover with Damp Paper Towel (Prevents Dust) PPE_Up->Contain Clean 4. Wipe Up (Scoop solid -> Bag) Contain->Clean Wash 5. Surface Wash (Soap/Water x2) Clean->Wash Wash->Clean If residue remains

Figure 2: Dry powder spill response protocol emphasizing dust suppression.

First Aid Measures
  • Eye Contact: Flush with water for 15 minutes .[1][2][3] Hold eyelids open. The methoxy substituent may cause stinging; do not rub eyes.

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol (may enhance absorption of the methoxy-derivative).

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention.

Disposal & Waste Management

Disposal must comply with local environmental regulations (RCRA in US, REACH in EU).

Waste StreamClassificationHandling Protocol
Solid Waste Hazardous ChemicalCollect in a dedicated solid waste container labeled "Solid Organic Waste (Amino Acid Derivatives)." Do not trash.
Liquid Waste Organic SolventIf dissolved in DCM/DMF, dispose in "Halogenated" or "Non-Halogenated" solvent waste respectively.
Contaminated PPE Hazardous DebrisHeavily contaminated gloves or wipes must be treated as solid chemical waste, not regular trash.

References

  • National Institutes of Health (NIH). (2023). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Retrieved from [Link]

  • Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling.[2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid
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(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid
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